2-(1-Isopropoxyethoxy)propane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-propan-2-yloxyethoxy)propane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-6(2)9-8(5)10-7(3)4/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWSMHPNERSWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195534 | |
| Record name | 2,4,6-Trimethyl-3,5-dioxaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4285-59-0 | |
| Record name | 2,2′-[Ethylidenebis(oxy)]bis[propane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4285-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trimethyl-3,5-dioxaheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004285590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trimethyl-3,5-dioxaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane, 2,2'-[ethylidenebis(oxy)]bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(1-Isopropoxyethoxy)propane CAS number 4285-59-0
Whitepaper: Strategic Applications of 2-(1-Isopropoxyethoxy)propane in Advanced Organic Synthesis and Drug Development
Executive Summary
In the landscape of modern drug development and complex organic synthesis, the strategic selection of protecting groups and reagents dictates the efficiency, yield, and scalability of synthetic routes. 2-(1-Isopropoxyethoxy)propane (CAS Number: 4285-59-0)[1], widely known as acetaldehyde diisopropyl acetal or 1,1-diisopropoxyethane[2], serves as a highly versatile acetal reagent. This whitepaper provides an in-depth technical analysis of its physicochemical profile, its mechanistic utility in transacetalization, and field-proven protocols for its application in pharmaceutical synthesis.
Physicochemical Profiling
Understanding the physical and chemical boundaries of 2-(1-Isopropoxyethoxy)propane is critical for predicting its behavior under various reaction conditions. As an acetal, it is highly stable under basic and nucleophilic conditions but highly susceptible to acid-catalyzed hydrolysis[3]. The steric bulk of the isopropoxy groups provides a unique kinetic stability profile compared to its methoxy or ethoxy counterparts, making it an ideal candidate for selective protection strategies.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
|---|---|
| Chemical Name | 2-(1-Isopropoxyethoxy)propane[1] |
| Synonyms | Acetaldehyde diisopropyl acetal; 1,1-Diisopropoxyethane[2][4] |
| CAS Number | 4285-59-0[1] |
| Molecular Formula | C₈H₁₈O₂[5] |
| Molecular Weight | 146.23 g/mol [6] |
| Structural Class | Acetal / Ether |
| Stability Profile | Stable in aqueous base; hydrolyzes rapidly in aqueous acid. |
Mechanistic Role in Organic Synthesis
In drug development, 2-(1-Isopropoxyethoxy)propane is primarily deployed as a reagent for transacetalization . This process is used to protect sensitive 1,2-diols or 1,3-diols (common in carbohydrate chemistry and macrolide antibiotics) by forming cyclic ethylidene acetals.
The Causality of Reagent Selection: Why choose the diisopropyl acetal over acetaldehyde dimethyl acetal? The answer lies in thermodynamics and Le Chatelier's principle. During transacetalization, the reaction releases isopropanol as a byproduct. Isopropanol has a higher boiling point than methanol, but it forms distinct azeotropes and can be efficiently removed via fractional distillation under reduced pressure. By continuously stripping the isopropanol from the reaction matrix, the equilibrium is forcefully driven toward the formation of the target protected API. Furthermore, advanced synthetic methodologies have demonstrated that the synthesis and manipulation of this acetal can be highly optimized using cationic gold(I) complexes, which offer superior turnover numbers compared to traditional Brønsted acids[7].
Figure 1: Acid-catalyzed transacetalization mechanism via an oxocarbenium intermediate.
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness and reproducibility in a laboratory setting, experimental protocols must be self-validating. The following procedure details the protection of a generic pharmaceutical diol using 2-(1-Isopropoxyethoxy)propane. The causality behind the specific quench step is critical: without immediate neutralization of the acid catalyst prior to aqueous workup, the newly formed acetal will prematurely hydrolyze.
Protocol: Acid-Catalyzed Diol Protection via Transacetalization
Reagents: Target Diol (1.0 eq), 2-(1-Isopropoxyethoxy)propane (1.5 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Anhydrous Dichloromethane (DCM), Triethylamine (TEA).
Step-by-Step Workflow:
-
Substrate Dissolution: Dissolve the Target Diol (1.0 eq) in anhydrous DCM under an inert argon atmosphere. Causality: Water must be strictly excluded to prevent the competitive hydrolysis of the acetal reagent.
-
Reagent Addition: Add 2-(1-Isopropoxyethoxy)propane (1.5 eq) to the stirring solution at room temperature.
-
Catalyst Initiation: Add pTSA (0.05 eq). Attach a short-path distillation apparatus if operating at a larger scale to allow for the removal of the isopropanol byproduct.
-
Validation Check 1 (Reaction Monitoring): Stir for 2 hours. Monitor the reaction via TLC (Hexane:EtOAc 8:2). Self-Validation: The reaction is only considered complete when the starting diol spot is entirely consumed. If stalled, apply a mild vacuum to remove isopropanol and drive the equilibrium.
-
Reaction Quench (Critical Step): Once complete, immediately add Triethylamine (0.1 eq) to the reaction flask. Causality: TEA neutralizes the pTSA. Because acetals are completely stable in basic conditions, this locks the product state and prevents reversion during the subsequent aqueous workup.
-
Workup & Purification: Wash the organic layer with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.
Figure 2: Self-validating experimental workflow for diol protection.
Analytical Characterization & Matrix Degradation
Beyond intentional synthesis, 2-(1-Isopropoxyethoxy)propane frequently appears in analytical chemistry as a degradation product or artifact in complex matrices containing alcohols and aldehydes.
For instance, advanced Nuclear Magnetic Resonance (NMR) and Gas Chromatography/Mass Spectrometry (GC/MS) studies have identified acetaldehyde diisopropyl acetal as a prominent degradation product in aerosolized electronic cigarette liquids[3]. In these environments, the thermal degradation of matrix components releases acetaldehyde, which subsequently undergoes an acid-catalyzed reaction with isopropanol (often present as a solvent or additive) to form the acetal[3].
Analytical Signatures:
-
¹H NMR (CDCl₃): The diagnostic signature of this compound includes a distinct quartet for the methine proton of the ethylidene group (around 4.7 ppm), coupled with the methyl doublet (around 1.3 ppm). The isopropoxy methine protons typically appear as a septet near 3.8 ppm.
-
GC/MS: Elutes as a distinct peak with a characteristic fragmentation pattern showing the loss of isopropoxy radicals, yielding a base peak corresponding to the stabilized oxocarbenium ion.
Understanding these analytical signatures is vital for drug development professionals, as the unintended formation of mixed acetals during the formulation of alcohol-containing liquid pharmaceuticals can lead to API degradation or the generation of unexpected impurities.
Conclusion
2-(1-Isopropoxyethoxy)propane (CAS 4285-59-0) is a highly effective tool in the organic chemist's arsenal. By understanding the thermodynamic principles of transacetalization and the strict requirement for anhydrous, acid-catalyzed conditions followed by basic quenching, researchers can utilize this compound to achieve high-yielding protection of complex molecular architectures. Furthermore, awareness of its formation pathways aids analytical scientists in identifying and mitigating degradation in complex chemical formulations.
References
-
Angene Chemical. Propane, 2,2-ethylidenebis(oxy)bis-(CAS# 4285-59-0). Retrieved from:[Link]
-
The Good Scents Company. Acetaldehyde dipropyl acetal, 105-82-8 (Similar Items: acetaldehyde diisopropyl acetal). Retrieved from:[Link]
-
PubChem, National Institutes of Health (NIH). Propane, 2,2'-(ethylidenebis(oxy))bis- | C8H18O2 | CID 138176. Retrieved from:[Link]
-
ResearchGate. Synthesis of acetaldehyde diisopropyl acetal (11) catalysed by cationic gold(I) complex 1 and structures of the AuI intermediates determined by ¹H and ³¹P NMR spectroscopy and HR‐ESI‐MS. Retrieved from: [Link]
-
PubMed Central (PMC) - NIH. Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping. Retrieved from:[Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Propane, 2,2'-(ethylidenebis(oxy))bis- | C8H18O2 | CID 138176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acetaldehyde dipropyl acetal, 105-82-8 [thegoodscentscompany.com]
- 5. angenesci.com [angenesci.com]
- 6. 2-propanal | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
2-(1-Isopropoxyethoxy)propane structural formula
An In-Depth Technical Guide to 2-(1-Isopropoxyethoxy)propane: Synthesis, Mechanisms, and Toxicological Profiling
Executive Summary
2-(1-Isopropoxyethoxy)propane , commonly known as acetaldehyde diisopropyl acetal (CAS: 4285-59-0), is a highly versatile organic compound characterized by its geminal diether linkage. While traditionally utilized as a robust protecting group for alcohols and a synthetic intermediate in pharmaceutical manufacturing, recent analytical studies have identified it as a critical degradation byproduct in the aerosols of electronic cigarettes.
This whitepaper provides an authoritative examination of the compound’s physicochemical properties, the thermodynamic causality of its synthesis, and its emerging toxicological significance. It is designed for researchers and drug development professionals requiring rigorous, self-validating methodologies for both bench-scale synthesis and trace-level analytical detection.
Physicochemical Profiling
Understanding the physical constants of 2-(1-Isopropoxyethoxy)propane is essential for designing extraction, distillation, and chromatographic workflows. The compound is a volatile, flammable liquid with a characteristic "green, herbal" odor. Because acetals are stable under basic conditions but highly labile in aqueous acids, its handling requires strictly anhydrous and neutral-to-basic environments.
Table 1: Physicochemical Properties of 2-(1-Isopropoxyethoxy)propane
| Property | Value | Source |
| IUPAC Name | 2-(1-Isopropoxyethoxy)propane | 1 |
| Common Name | Acetaldehyde diisopropyl acetal | 2 |
| CAS Number | 4285-59-0 | 1 |
| Molecular Formula | C₈H₁₈O₂ | 1 |
| Molecular Weight | 146.23 g/mol | 1 |
| Boiling Point | 143.00 – 150.00 °C (@ 760 mmHg) | 2 |
| Specific Gravity | 0.826 – 0.829 (@ 25 °C) | 2 |
Mechanistic Pathways of Acetalization
The formation of 2-(1-Isopropoxyethoxy)propane is governed by thermodynamic equilibrium. The reaction between acetaldehyde and isopropanol requires an acid catalyst to protonate the carbonyl oxygen, thereby increasing its electrophilicity.
Causality in Reaction Design: Because acetalization releases one equivalent of water, the reaction will stall at the hemiacetal stage unless water is actively removed from the system. In bench-scale synthesis, this is achieved using 3Å molecular sieves rather than a Dean-Stark apparatus. The choice of molecular sieves over thermal dehydration is dictated by the extreme volatility of acetaldehyde (boiling point ~20 °C); applying heat to drive off water would prematurely vaporize the primary reactant.
Figure 1: Acid-catalyzed synthesis pathway of 2-(1-Isopropoxyethoxy)propane.
Toxicological Context: E-Cigarette Aerosol Degradation
Beyond intentional synthesis, 2-(1-Isopropoxyethoxy)propane has been identified as a hazardous byproduct in electronic cigarette aerosols. A landmark study by Duell et al. (2019) demonstrated that the addition of the sweetener sucralose to e-liquids fundamentally alters the thermal degradation profile of the aerosol [1].
Mechanistic Causality of Toxicity: Sucralose, a chlorinated disaccharide, undergoes thermal degradation at vaping temperatures (~200 °C) via dehydrochlorination, releasing free hydrochloric acid (HCl). Simultaneously, the primary e-liquid solvents (propylene glycol and glycerol) thermally oxidize to form aldehydes, including acetaldehyde. The newly generated HCl acts as a potent acid catalyst, driving the reaction between acetaldehyde and available alcohols (such as isopropanol or unreacted glycols) to form acetals.
These acetals act as "Trojan horses" in the respiratory tract. While they may not trigger immediate sensory irritation like free aldehydes, they readily hydrolyze back into toxic aldehydes upon contact with the aqueous, slightly acidic environment of the pulmonary mucosa.
Figure 2: Sucralose-enhanced thermal degradation pathway in e-cigarette aerosols.
Experimental Methodologies
Protocol A: Bench-Scale Synthesis of 2-(1-Isopropoxyethoxy)propane
This protocol utilizes chemical dehydration to bypass the volatility constraints of acetaldehyde.
Step-by-Step Procedure:
-
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 15.0 g (0.25 mol) of anhydrous isopropanol and 10.0 g of activated 3Å molecular sieves.
-
Catalyst Addition: Add 0.19 g (1.0 mmol) of p-Toluenesulfonic acid monohydrate (pTSA). Stir the suspension and cool to 0 °C using an ice-water bath.
-
Reagent Introduction: Using a pre-chilled syringe, add 4.4 g (0.10 mol) of acetaldehyde dropwise over 30 minutes. Causality Note: Dropwise addition controls the exothermic hemiacetal formation, preventing the acetaldehyde from boiling off.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quenching: Add 0.5 mL of triethylamine to the flask. Causality Note: Neutralizing the acid catalyst is mandatory. If the mixture remains acidic during concentration, the equilibrium will shift backward, hydrolyzing the acetal.
-
Purification: Filter off the molecular sieves. Concentrate the filtrate under reduced pressure (avoiding temperatures above 40 °C). Purify the crude product via fractional distillation (collecting the fraction at 143–145 °C).
Self-Validation Checkpoint: Validate the purified product using ¹H NMR. The integration ratio of the acetal methine quartet (~4.75 ppm) to the twelve isopropyl methyl protons (~1.15 ppm) must be exactly 1:12. The presence of an aldehyde proton peak (~9.8 ppm) indicates incomplete reaction or hydrolysis, necessitating redistillation over a mild base like K₂CO₃.
Protocol B: Detection of Acetal Degradation in Vaped E-Liquids
Adapted from the analytical framework established by Duell et al. [1], this protocol isolates volatile acetals from aerosolized e-liquids.
Step-by-Step Procedure:
-
Sample Preparation: Formulate a test e-liquid containing 50% propylene glycol, 50% glycerol, 0.14 wt% sucralose, and 1.0 wt% isopropanol.
-
Aerosol Capture: Connect a sub-ohm vaping device (set to 15 W) to a custom impinger system submerged in a dry ice/acetone bath (-78 °C). Fill the impinger with 2.0 mL of CDCl₃. Causality Note: Standard room-temperature impingers fail to capture highly volatile acetals; cryogenic trapping is required for quantitative recovery.
-
Vaping Simulation: Draw 15 puffs (3-second duration, 30-second intervals) through the impinger using a programmable syringe pump.
-
Standard Addition: Allow the impinger to warm to room temperature. Immediately spike the CDCl₃ solution with 10.0 μL of a known concentration of 1,4-dioxane as an internal standard.
-
qNMR Analysis: Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum using a minimum relaxation delay (D1) of 10 seconds. Causality Note: A long relaxation delay ensures complete longitudinal relaxation of all protons, which is mathematically required for absolute quantification.
Self-Validation Checkpoint: The analytical run is self-validating if the internal standard (1,4-dioxane) peak at 3.70 ppm integrates consistently across technical replicates. Cross-validate the presence of 2-(1-Isopropoxyethoxy)propane by subjecting the NMR sample to GC-MS; look for the characteristic loss of an isopropoxy radical resulting in a prominent m/z 87 fragment ion.
Analytical Data Presentation
Accurate structural confirmation relies on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The highly symmetrical nature of the isopropyl groups simplifies the spectrum, creating distinct, easily integrable peaks.
Table 2: Expected ¹H NMR Spectral Assignments (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| 4.75 | Quartet (q) | 1H | Acetal methine backbone (CH-CH₃) |
| 3.82 | Septet (sept) | 2H | Isopropyl methine protons (CH-(CH₃)₂) |
| 1.31 | Doublet (d) | 3H | Acetal methyl group (CH₃-CH) |
| 1.15 | Doublet (d) | 12H | Isopropyl methyl protons (CH₃-CH-CH₃) |
References
- Duell, A. K., Pankow, J. F., & Peyton, D. H. (2019). "Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping." Chemical Research in Toxicology.
- Sigma-Aldrich. "2-(1-Isopropoxyethoxy)
- The Good Scents Company. "Acetaldehyde diisopropyl acetal.
Sources
An In-depth Technical Guide to the Physical Properties of 2-(1-Isopropoxyethoxy)propane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-(1-Isopropoxyethoxy)propane, a dialkoxyalkane, is a chemical compound with applications as a solvent and as an intermediate in specialized chemical synthesis.[] A thorough understanding of its physical properties is paramount for its effective and safe utilization in research, development, and manufacturing. This guide provides a comprehensive overview of the key physical characteristics of 2-(1-Isopropoxyethoxy)propane, grounded in established scientific principles and supported by available technical data. The structure of this document is designed to offer a logical flow of information, from fundamental identifiers to detailed physicochemical properties and the methodologies for their determination.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all scientific investigation. 2-(1-Isopropoxyethoxy)propane is systematically named and can be identified through several key descriptors.
-
IUPAC Name: 2-(1-Isopropoxyethoxy)propane[]
-
Synonyms: 1,1-Diisopropoxyethane, 2,4,6-Trimethyl-3,5-dioxaheptane, Acetaldehyde Diisopropyl Acetal[2]
-
CAS Number: 4285-59-0
-
Molecular Formula: C₈H₁₈O₂
-
Molecular Weight: 146.23 g/mol [3]
-
Chemical Structure:
[] The structure reveals an acetal functional group, which significantly influences its physical and chemical properties. The two isopropoxy groups attached to the same carbon atom are a defining feature.
Physicochemical Properties: A Quantitative Overview
The physical properties of a compound dictate its behavior in various applications, from reaction kinetics to formulation development. The following table summarizes the key physicochemical data for 2-(1-Isopropoxyethoxy)propane.
| Property | Value | Source(s) |
| Physical Form | Colorless clear liquid | [2] |
| Boiling Point | 138.5 °C at 760 mmHg | [] |
| Melting Point | Not available | |
| Density | 0.838 g/cm³ | [] |
| Refractive Index (n_D) | 1.402 | |
| Vapor Pressure | 8.33 mmHg at 25 °C | |
| Flash Point | 18.8 °C | |
| Solubility | Not explicitly available; expected to be slightly soluble in water and miscible with many organic solvents. |
Experimental Determination of Physical Properties: Methodologies and Rationale
The accurate determination of physical properties relies on standardized experimental protocols. The choice of method is dictated by the property being measured and the nature of the substance.
Boiling Point Determination
The boiling point is a critical parameter for distillation, purification, and assessing volatility.
Experimental Protocol: Distillation Method
-
Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: A known volume of 2-(1-Isopropoxyethoxy)propane is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated using a heating mantle.
-
Observation: The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, characterized by a stable temperature reading on the thermometer as the liquid condenses and is collected in the receiving flask.
Causality Behind Experimental Choices: The distillation method is chosen for its accuracy in determining the boiling point of a pure liquid. The equilibrium between the liquid and vapor phases at a constant pressure ensures that the measured temperature is the true boiling point. The use of boiling chips prevents bumping and superheating, which could lead to inaccurate readings.
Density Measurement
Density is a fundamental property used for mass-to-volume conversions and for assessing purity.
Experimental Protocol: Pycnometer Method
-
Pycnometer Calibration: A pycnometer (a glass flask with a precise volume) is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with 2-(1-Isopropoxyethoxy)propane at the same temperature. It is then weighed.
-
Calculation: The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference
Causality Behind Experimental Choices: The pycnometer method is a highly accurate technique for determining the density of liquids. By using a precisely known volume and a reference substance, systematic errors are minimized. Maintaining a constant temperature is crucial as density is temperature-dependent.
Refractive Index Measurement
The refractive index is a measure of how light propagates through a substance and is a valuable tool for identification and quality control.
Experimental Protocol: Abbe Refractometer
-
Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: A few drops of 2-(1-Isopropoxyethoxy)propane are placed on the prism of the refractometer.
-
Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Causality Behind Experimental Choices: The Abbe refractometer is a standard and reliable instrument for measuring the refractive index of liquids. It operates on the principle of measuring the critical angle of total internal reflection, which is directly related to the refractive index of the sample.
Solubility Assessment
Understanding a compound's solubility in various solvents is crucial for its application in reaction media, extractions, and formulations.
Experimental Protocol: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities is chosen, such as water, ethanol, acetone, and a nonpolar solvent like hexane.
-
Procedure: A small, measured amount of 2-(1-Isopropoxyethoxy)propane (e.g., 0.1 mL) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble based on the formation of a homogeneous solution or the presence of separate layers or undissolved droplets.
Causality Behind Experimental Choices: This qualitative method provides a rapid and effective assessment of a compound's solubility profile. The choice of solvents with a range of polarities allows for an understanding of the compound's intermolecular forces. As an acetal with both polar ether linkages and nonpolar alkyl groups, 2-(1-Isopropoxyethoxy)propane is expected to exhibit miscibility with many common organic solvents and limited solubility in water.
Visualizing Physicochemical Relationships
The interplay between different physical properties can be visualized to provide a more holistic understanding of the compound's behavior.
Sources
Solvation Dynamics and Stability of 2-(1-Isopropoxyethoxy)propane in Organic Solvents: A Technical Whitepaper
Executive Summary
In pharmaceutical development and advanced organic synthesis, the selection of appropriate solvents and protecting groups is critical to thermodynamic stability and reaction efficacy. 2-(1-Isopropoxyethoxy)propane (CAS: 4285-59-0), commonly referred to as acetaldehyde diisopropyl acetal, is a highly lipophilic acetal utilized as a volatile organic solvent, a chemical building block, and a specialized flavoring agent[1][2].
This whitepaper provides an in-depth technical analysis of its solubility profile across various organic solvents. By synthesizing structural mechanics, Hansen Solubility Parameters (HSP), and standardized empirical protocols, this guide serves as an authoritative resource for formulation scientists and synthetic chemists.
Molecular Architecture and Solvation Mechanics
To predict and manipulate the solubility of 2-(1-Isopropoxyethoxy)propane, one must first deconstruct its molecular architecture. The compound features a central ethylidene group bonded to two isopropoxy groups, forming a classic acetal linkage.
The solvation behavior is governed by three primary structural factors:
-
London Dispersion Forces: The bulky aliphatic isopropyl groups and the propane backbone create a large hydrophobic surface area. This drives exceptional miscibility in non-polar, low-dielectric organic solvents (e.g., hexanes, toluene)[3].
-
Hydrogen Bond Acceptor Capacity: The two ether-like oxygen atoms possess lone pairs, allowing the molecule to act as a hydrogen bond acceptor. This facilitates high solubility in protic organic solvents like ethanol, methanol, and dipropylene glycol[4].
-
Steric Hindrance: The branching of the isopropyl groups creates significant steric bulk around the highly electronegative oxygen atoms. This shielding reduces the molecule's ability to form stable hydrogen-bonded networks with highly polar, small molecules like water, resulting in poor aqueous solubility (~1 mg/mL) but maximizing its lipophilicity[4].
Hansen Solubility Parameters (HSP) Framework
The Hansen Solubility Parameter (HSP) framework provides a quantitative prediction of solute-solvent miscibility based on the principle of "like dissolves like." For 2-(1-Isopropoxyethoxy)propane, the parameters align closely with other branched dialkyl acetals and ethers[5].
The compound occupies a central position within the organic solvent sphere, characterized by:
-
Dispersion ( δD ): ~15.0 MPa 1/2 (Driven by the aliphatic carbon framework)
-
Polarity ( δP ): ~4.5 MPa 1/2 (Driven by the C-O-C dipole moments)
-
Hydrogen Bonding ( δH ): ~5.0 MPa 1/2 (Driven by the oxygen lone pairs)
Because its δP and δH values are moderate, it acts as an excellent co-solvent or miscible phase for a vast array of organic compounds, bridging the gap between highly non-polar hydrocarbons and polar alcohols.
Quantitative Solubility Profile
The following table summarizes the empirical solubility of 2-(1-Isopropoxyethoxy)propane across major solvent classes at standard ambient temperature (25°C).
| Solvent Class | Representative Solvent | Dielectric Constant ( ϵ ) | Solubility at 25°C | Miscibility Status |
| Aliphatic Alcohols | Ethanol, Isopropanol | 24.5 / 19.9 | > 1000 mg/mL | Fully Miscible |
| Aromatic Hydrocarbons | Toluene, p-Xylene | 2.4 / 2.3 | > 1000 mg/mL | Fully Miscible |
| Halogenated Solvents | Dichloromethane (DCM) | 8.9 | > 1000 mg/mL | Fully Miscible |
| Glycols | Dipropylene Glycol | ~20.0 | > 1000 mg/mL | Fully Miscible |
| Aqueous | Ultrapure Water | 80.1 | ~1.06 mg/mL | Poorly Soluble |
Note: Data extrapolated from structurally analogous acetaldehyde dipropyl acetal and standard HSP predictive models[4][5].
Standardized Analytical Protocol: Isothermal Shake-Flask Method
Determining the exact solubility limits of volatile, highly miscible organic liquids requires a self-validating experimental design. Because 2-(1-Isopropoxyethoxy)propane lacks a strong UV chromophore, traditional UV-Vis spectroscopy is inadequate. The following protocol utilizes Gas Chromatography with Flame Ionization Detection (GC-FID) combined with an internal standard to ensure absolute data integrity.
Step-by-Step Methodology
-
Solvent Preparation: Dry all organic solvents over 3Å molecular sieves for 48 hours to remove trace moisture, which could otherwise skew solubility limits or induce hydrolysis.
-
Internal Standard Spiking: Prepare the extraction/dilution solvent by spiking it with a known concentration of Nonane (internal standard). This corrects for any evaporative losses during sample handling.
-
Isothermal Equilibration: Add an excess of 2-(1-Isopropoxyethoxy)propane to the target solvent in a hermetically sealed glass vial. Submerge the vial in a thermostatic shaking water bath set to 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours to ensure thermodynamic equilibrium.
-
Phase Separation: Transfer the vials to a temperature-controlled centrifuge. Spin at 10,000 rpm for 15 minutes to break any micro-emulsions and cleanly separate the saturated phase from the excess solute phase.
-
Quantitative Analysis (GC-FID): Extract an aliquot of the saturated supernatant. Dilute appropriately with the spiked dilution solvent. Inject 1 µL into a GC-FID equipped with a non-polar capillary column (e.g., DB-5).
-
Data Validation: Calculate the concentration using the peak area ratio of the analyte to the internal standard against a multi-point calibration curve. The system is self-validating if triplicate samples yield a Relative Standard Deviation (RSD) of < 2%.
Figure 1: Standardized Isothermal Shake-Flask Workflow for Acetal Solubility Determination.
Chemical Stability and Degradation Kinetics in Solvents
Solubility is only one facet of formulation; chemical stability within the chosen solvent is equally critical. As an acetal, 2-(1-Isopropoxyethoxy)propane exhibits a highly specific pH-dependent stability profile[6].
-
Neutral and Basic Environments: The compound is thermodynamically stable in neutral organic solvents (e.g., pure toluene, ethanol) and highly stable in basic environments. It will not react with strong bases, making it an excellent solvent or protecting group for base-catalyzed reactions.
-
Acidic Environments: Acetals are notoriously labile in the presence of Brønsted or Lewis acids. If dissolved in an organic solvent containing trace acids (e.g., aged chloroform containing HCl, or unbuffered aqueous-organic mixtures), the ether oxygen becomes protonated. This triggers the expulsion of an isopropanol molecule, forming a highly reactive oxocarbenium ion. Subsequent attack by trace moisture rapidly hydrolyzes the molecule into its constituent parts: acetaldehyde and isopropanol.
Formulation Insight: When utilizing this compound in organic workflows, always ensure solvents are neutralized. Storing halogenated solvents over basic alumina prior to use is a proven method to prevent unintended acetal degradation.
Figure 2: Chemical Stability and Degradation Pathway of Acetals in Organic Solvents.
References
-
[4] acetaldehyde dipropyl acetal, 105-82-8 (Includes comparative data for diisopropyl acetal). The Good Scents Company. Available at:
-
[5] Sheet1 - Hansen Solubility Parameters. Hansen-Solubility. Available at:
-
[1] Propane, 2,2'-[ethylidenebis(oxy)]bis- - Substance Information - ECHA. European Chemicals Agency. Available at:
-
[6] Analysis of E-cigarette Liquids and Aerosols by NMR. SciSpace. Available at:
-
[2] Japanese Food Additives Overview | PDF | Ether | Methyl Group. Scribd. Available at:
-
[3] Propane, 2,2-ethylidenebis(oxy)bis- | 4285-59-0. ChemicalBook. Available at:
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(1-Isopropoxyethoxy)propane
This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(1-isopropoxyethoxy)propane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for understanding the spectral features of this acetal. We will explore the chemical shifts, spin-spin coupling, and integration patterns expected for this molecule, grounded in established spectroscopic principles and data from analogous structures.
Introduction: The Structure and Significance of 2-(1-Isopropoxyethoxy)propane
2-(1-Isopropoxyethoxy)propane is an acetal, a functional group characterized by a carbon atom bonded to two ether-linked alkoxy groups. Its structure is presented below:
Figure 1: Structure of 2-(1-Isopropoxyethoxy)propane with proton environments labeled (a-d).
The molecule possesses four distinct sets of protons, labeled a, b, c, and d for the purpose of this analysis. Understanding the ¹H NMR spectrum is crucial for confirming the structure and purity of this compound in various chemical applications.
Foundational Principles of ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful analytical technique that provides information about the electronic environment of protons in a molecule. The key parameters obtained from a ¹H NMR spectrum are:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. Protons near electronegative atoms are "deshielded" and appear at a higher chemical shift (downfield).[1][2]
-
Integration: The area under a signal is proportional to the number of protons giving rise to that signal.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks is caused by the magnetic influence of neighboring, non-equivalent protons. The n+1 rule is often a good first approximation, where n is the number of equivalent neighboring protons.[3]
-
Coupling Constant (J): The distance between the peaks in a multiplet (in Hertz, Hz) is the coupling constant, which provides information about the connectivity and stereochemical relationship of the coupled protons.[3][4]
Predicted ¹H NMR Spectrum of 2-(1-Isopropoxyethoxy)propane
Based on the structure of 2-(1-isopropoxyethoxy)propane and established principles of ¹H NMR spectroscopy, we can predict the characteristics of its spectrum.
Analysis of Proton Environments
-
Protons 'a' (CH₃): These six protons are part of the two methyl groups of the isopropoxy moiety attached to the acetal carbon. They are equivalent due to free rotation. They are adjacent to the 'b' methine proton.
-
Protons 'b' (CH): This single methine proton of the isopropoxy group is adjacent to the six 'a' protons.
-
Protons 'c' (CH₃): These three protons belong to the methyl group of the ethoxy part of the acetal. They are adjacent to the 'd' methine proton.
-
Proton 'd' (CH): This is the acetal methine proton, which is bonded to two oxygen atoms and the 'c' methyl group. It is also coupled to the 'b' methine proton.
Predicted Chemical Shifts, Multiplicities, and Integration
The predicted ¹H NMR data for 2-(1-isopropoxyethoxy)propane is summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| a (2 x CH₃) | ~ 1.1 - 1.3 | Doublet | 6H |
| b (CH) | ~ 3.5 - 4.0 | Septet | 1H |
| c (CH₃) | ~ 1.2 - 1.4 | Doublet | 3H |
| d (CH) | ~ 4.5 - 5.0 | Quartet | 1H |
Justification of Predictions
-
Protons 'a' (CH₃): The methyl protons of an isopropoxy group typically appear in the upfield region of the spectrum.[5] Their signal will be split into a doublet by the single neighboring methine proton 'b' (n+1 = 1+1 = 2). The integration value of 6H corresponds to the six equivalent protons of the two methyl groups.
-
Proton 'b' (CH): This methine proton is attached to a carbon bonded to an oxygen atom, which causes a downfield shift compared to a standard alkyl methine proton.[6][7] The signal will be split into a septet by the six neighboring equivalent protons of the two 'a' methyl groups (n+1 = 6+1 = 7).
-
Protons 'c' (CH₃): These methyl protons are adjacent to the acetal methine proton 'd'. Their chemical shift will be slightly downfield compared to typical alkane methyl groups due to the proximity of the electronegative oxygen atoms. The signal will be split into a doublet by the single neighboring methine proton 'd' (n+1 = 1+1 = 2).
-
Proton 'd' (CH): This is the acetal methine proton, and it is the most downfield signal in the spectrum. This is because it is directly bonded to a carbon that is attached to two highly electronegative oxygen atoms, resulting in significant deshielding.[8] The signal will be split into a quartet by the three neighboring 'c' methyl protons (n+1 = 3+1 = 4).
Visualizing Molecular Connectivity and Coupling
The following diagrams illustrate the structure and the key spin-spin coupling interactions within 2-(1-isopropoxyethoxy)propane.
Caption: Key ³J (three-bond) spin-spin coupling interactions.
Experimental Protocol for ¹H NMR Spectroscopy
For the acquisition of a high-quality ¹H NMR spectrum of 2-(1-isopropoxyethoxy)propane, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative proton ratios.
-
Conclusion
The ¹H NMR spectrum of 2-(1-isopropoxyethoxy)propane is predicted to exhibit four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shifts are primarily influenced by the electronegativity of the adjacent oxygen atoms, with the acetal methine proton appearing most downfield. The splitting patterns are governed by the spin-spin coupling between neighboring non-equivalent protons, and the integration of the signals confirms the number of protons in each environment. This detailed analysis serves as a valuable resource for the structural elucidation and purity assessment of 2-(1-isopropoxyethoxy)propane and related acetal compounds.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
13C NMR Spectral Elucidation of 2-(1-Isopropoxyethoxy)propane: Stereochemical Dynamics and Analytical Protocols
Executive Summary
The structural elucidation of symmetrical ethers and acetals via Nuclear Magnetic Resonance (NMR) spectroscopy often presents hidden complexities due to stereochemical nuances. This technical guide provides an in-depth analysis of the 13C NMR spectral data for 2-(1-Isopropoxyethoxy)propane (commonly known as acetaldehyde diisopropyl acetal). By dissecting the prochirality of the molecule and the resulting diastereotopicity of its methyl groups, this whitepaper establishes a rigorous, self-validating analytical framework for researchers in synthetic chemistry, analytical testing, and toxicology.
Structural Symmetry and Stereochemical Nuance
2-(1-Isopropoxyethoxy)propane (Chemical Formula: C8H18O2) is an aliphatic acetal characterized by a central methine carbon bonded to a methyl group and two identical isopropoxy groups, as detailed in the 1[1]. While the molecule appears highly symmetrical, its NMR behavior is dictated by the concept of prochirality.
The central acetal carbon (C2) is a prochiral center. Because it is bonded to two identical isopropoxy ligands, these two branches are enantiotopic and thus chemically equivalent in an achiral environment (such as a CDCl3 solvent). However, within a single isopropoxy group, the two methyl groups are diastereotopic . If one were to theoretically substitute one of these methyl groups, it would create a chiral center at the isopropyl methine and simultaneously break the symmetry at the central acetal carbon, resulting in diastereomers. Consequently, these two methyl groups experience different magnetic shielding environments and resonate at distinct frequencies in the 13C NMR spectrum.
Fig 1. Structural symmetry and diastereotopic relationships in 2-(1-Isopropoxyethoxy)propane.
13C NMR Spectral Data & Peak Assignments
Due to the diastereotopic nature of the isopropyl methyls, the 13C NMR spectrum of 2-(1-Isopropoxyethoxy)propane yields five distinct carbon signals rather than the four one might expect from a superficial symmetry analysis.
| Carbon Position | Chemical Shift (ppm) | Multiplicity (1H Decoupled) | Assignment Rationale & Causality |
| C2 (Acetal CH) | 95.0 - 98.0 | Singlet | Highly deshielded due to the inductive electron-withdrawing effect of two adjacent highly electronegative oxygen atoms. |
| C3 (Isopropyl CH) | 65.0 - 68.0 | Singlet | Deshielded by a single adjacent oxygen atom; falls within the typical range for secondary aliphatic ether carbons. |
| C4 (Isopropyl CH3, a) | 22.5 - 24.0 | Singlet | Diastereotopic methyl. Its specific spatial orientation relative to the acetal methyl group results in less steric compression, slightly deshielding it compared to C5. |
| C5 (Isopropyl CH3, b) | 21.5 - 22.5 | Singlet | Diastereotopic methyl. Experiences a different average magnetic environment (often due to the γ-gauche effect) than C4, causing an upfield shift. |
| C1 (Acetal CH3) | 20.0 - 21.0 | Singlet | Standard aliphatic methyl group adjacent to an acetal methine. |
Experimental Protocol for 13C NMR Acquisition
To ensure high-fidelity data that captures the subtle chemical shift differences between the diastereotopic methyls, the following self-validating protocol must be strictly adhered to.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 50 mg of high-purity 2-(1-Isopropoxyethoxy)propane in 0.6 mL of deuterated chloroform (CDCl3). Causality: A high concentration is required for 13C NMR due to the low natural abundance (1.1%) and low gyromagnetic ratio of the 13C isotope.
-
Internal Referencing: Add 0.03% v/v Tetramethylsilane (TMS) to the sample. Causality: TMS provides an unambiguous 0.00 ppm reference point, ensuring that the subtle ~1 ppm difference between the diastereotopic methyls is accurately calibrated.
-
Instrument Tuning & Shimming: Load the 5 mm precision NMR tube into a 400 MHz or 600 MHz spectrometer. Tune the probe specifically to the 13C resonance frequency. Perform gradient shimming on the deuterium lock signal.
-
Self-Validation Check: Before running the full 13C sequence, acquire a quick 1H spectrum. The TMS peak must have a Full Width at Half Maximum (FWHM) of < 1.0 Hz. In the subsequent 13C spectrum, the CDCl3 solvent peak must appear as a perfectly symmetrical triplet at exactly 77.16 ppm. If these criteria fail, the system is not properly shimmed or referenced, and the data will be invalid.
-
Pulse Sequence Execution: Utilize a 1H-decoupled pulse sequence (e.g., WALTZ-16 or CPD). Causality: Decoupling collapses the complex carbon-proton multiplets into sharp singlets, drastically increasing the Signal-to-Noise Ratio (SNR) via the Nuclear Overhauser Effect (NOE). Set the relaxation delay (D1) to 2.0 seconds to allow sufficient longitudinal relaxation of the aliphatic carbons.
-
Acquisition & Processing: Acquire a minimum of 1024 scans. Process the Free Induction Decay (FID) using a Fourier Transform with a 1.0 Hz exponential line broadening window function, followed by rigorous phase and baseline correction.
Fig 2. Step-by-step experimental workflow for 13C NMR acquisition.
Mechanistic Insights in Analytical Chemistry
Understanding the exact 13C NMR profile of 2-(1-Isopropoxyethoxy)propane is critical for toxicological and analytical monitoring. Recently, this specific acetal has been identified as a degradation byproduct during the vaporization of sucralose-containing electronic cigarette liquids, as documented in studies regarding the 2[2].
Mechanistically, the high temperatures of the e-cigarette coil trigger the breakdown of carrier solvents (like propylene glycol) and flavorants into aldehydes (such as acetaldehyde). In the presence of acid catalysts (often generated by the thermal degradation of sucralose into hydrochloric acid), these aldehydes undergo nucleophilic attack by alcohols (like isopropanol) present in the mixture. The reaction proceeds through a hemiacetal intermediate before fully condensing into the diisopropyl acetal. The unique splitting of the diastereotopic methyl signals in 13C NMR serves as an irrefutable diagnostic marker for this specific condensation product, allowing researchers to accurately map the thermal degradation pathways of inhaled aerosols.
Conclusion
The 13C NMR spectral analysis of 2-(1-Isopropoxyethoxy)propane highlights the critical intersection of molecular symmetry, prochirality, and analytical instrumentation. By understanding the causality behind the diastereotopic splitting of the isopropyl methyl groups, researchers can confidently identify this compound in complex mixtures, ensuring high-fidelity data in both synthetic verification and toxicological screening.
References
-
Title : Propane, 2,2'-(ethylidenebis(oxy))bis- | C8H18O2 | CID 138176 Source : PubChem, National Center for Biotechnology Information URL : [Link]
-
Title : Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping Source : PMC - National Institutes of Health (NIH) URL :[Link]
Sources
Mass Spectrometry of 2-(1-Isopropoxyethoxy)propane: Fragmentation Mechanisms and Analytical Methodologies
Introduction and Chemical Identity
2-(1-Isopropoxyethoxy)propane (CAS: 4285-59-0), commonly referred to in the literature as acetaldehyde diisopropyl acetal or 1,1-diisopropoxyethane, is an acetal compound frequently encountered in chemical synthesis and pharmaceutical drug development . It often emerges as a synthetic intermediate, a solvent byproduct, or a degradant when isopropyl alcohol reacts with acetaldehyde under acidic conditions . Due to its volatility and potential to act as a reactive impurity, robust analytical methodologies—primarily Gas Chromatography-Mass Spectrometry (GC-MS)—are critical for its detection, structural elucidation, and precise quantification.
Structural and Physicochemical Profiling
Understanding the physicochemical properties of 2-(1-Isopropoxyethoxy)propane is essential for designing effective extraction and chromatographic methods. The compound is a highly volatile, non-polar liquid, making it an ideal candidate for headspace GC-MS analysis.
Table 1: Physicochemical Properties of 2-(1-Isopropoxyethoxy)propane
| Property | Value |
| IUPAC Name | 2-(1-Isopropoxyethoxy)propane |
| Common Synonyms | Acetaldehyde diisopropyl acetal; 1,1-Diisopropoxyethane |
| CAS Registry Number | 4285-59-0 |
| Molecular Formula | C8H18O2 |
| Molecular Weight | 146.23 g/mol |
| Boiling Point | ~138.5 °C at 760 mmHg |
Mass Spectrometry Fundamentals: Causality of Fragmentation
In Electron Ionization (EI) mass spectrometry, acetals like 2-(1-Isopropoxyethoxy)propane exhibit highly predictable and characteristic fragmentation patterns driven by the thermodynamic stability of oxonium ions . The ionization process at a standard 70 eV electron impact removes an electron, predominantly from one of the oxygen lone pairs, creating a radical cation ( M+∙ at m/z 146).
However, this molecular ion is extremely transient and often absent in the final spectrum. The causality behind this rapid degradation lies in the strong thermodynamic drive to form resonance-stabilized oxonium ions via α -cleavage .
-
Formation of m/z 87 (Diagnostic Ion): The molecular ion rapidly loses an isopropoxy radical ( ⋅OCH(CH3)2 , 59 Da). The remaining cation, [CH3−CH=O−CH(CH3)2]+ , is highly stabilized by resonance, distributing the positive charge between the oxygen and the adjacent carbon.
-
Formation of m/z 45 (Base Peak): The m/z 87 ion undergoes a secondary fragmentation via a McLafferty-type rearrangement (or inductive cleavage with hydrogen transfer). It expels a neutral propene molecule ( C3H6 , 42 Da), yielding the protonated acetaldehyde ion [CH3−CH=OH]+ at m/z 45. The dual stability of the expelled neutral alkene and the resulting oxonium ion makes this the most thermodynamically favored pathway, resulting in the base peak of the spectrum.
-
Formation of m/z 43: Simple inductive cleavage of the isopropyl group yields the isopropyl cation [C3H7]+ .
Figure 1: Electron Ionization (EI) fragmentation pathway of 2-(1-Isopropoxyethoxy)propane.
Quantitative Data & Spectral Interpretation (EI-MS)
When developing a Selected Ion Monitoring (SIM) method for GC-MS, selecting the correct ions is critical for balancing sensitivity and specificity. Based on authoritative spectral libraries, the following ions are the most prominent .
Table 2: Key EI-MS Fragments and Structural Assignments
| m/z Ratio | Relative Abundance (%) | Structural Assignment | Fragmentation Mechanism |
| 45 | 100.0 (Base Peak) | [CH3−CH=OH]+ | Loss of propene ( C3H6 ) from m/z 87 |
| 87 | ~43.5 | [CH3−CH=O−CH(CH3)2]+ | α -cleavage; loss of isopropoxy radical |
| 43 | ~25.0 | [C3H7]+ | Inductive cleavage yielding isopropyl cation |
| 131 | < 5.0 | [M−CH3]+ | α -cleavage; loss of terminal methyl group |
| 146 | < 1.0 (Weak/Absent) | [C8H18O2]+∙ | Molecular ion ( M+∙ ) |
Analytical Insight: For SIM-based quantification, m/z 45 is typically used as the primary quantifier ion due to its maximum abundance. However, because m/z 45 can suffer from isobaric interference (e.g., from isopropyl alcohol or other low-mass oxygenates in the matrix), m/z 87 must be monitored as the primary qualifier ion to ensure self-validating peak integration.
Experimental Protocols: GC-MS Analysis Workflow
To reliably quantify 2-(1-Isopropoxyethoxy)propane in pharmaceutical matrices (e.g., as a residual solvent or degradant), a Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) method is recommended. The following protocol is designed as a self-validating system, ensuring high trustworthiness through rigorous system suitability criteria.
Step-by-Step Methodology
Step 1: Sample and Standard Preparation
-
Diluent Selection: Use a high-boiling, non-volatile solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc) to prevent matrix interference and solvent masking during the GC run.
-
Internal Standard (ISTD): Spike all samples and calibration standards with an isotopically labeled standard (e.g., Acetaldehyde- d4 diethyl acetal) to correct for variations in headspace partitioning and injection volume.
-
Incubation: Seal the sample in a 20 mL headspace vial. Incubate at 80 °C for 20 minutes to achieve thermodynamic equilibrium between the liquid and gas phases.
Step 2: Chromatographic Separation
-
Column: Use a mid-polarity capillary column (e.g., DB-624 or equivalent, 30 m × 0.32 mm × 1.8 µm). The cyanopropylphenyl phase provides excellent selectivity for acetals.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Start at 40 °C (hold 5 min), ramp at 10 °C/min to 150 °C, then ramp at 25 °C/min to 220 °C (hold 3 min).
Step 3: Mass Spectrometric Detection
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Temperatures: Source Temperature at 230 °C; Quadrupole Temperature at 150 °C.
-
Acquisition Mode: SIM mode. Monitor m/z 45 (Quantifier) and m/z 87 (Qualifier) for 2-(1-Isopropoxyethoxy)propane. Monitor the corresponding mass-shifted ions for the ISTD.
Step 4: Self-Validating System Suitability
-
Resolution: Ensure baseline resolution ( Rs>1.5 ) between the analyte and any solvent peaks.
-
Signal-to-Noise (S/N): The S/N ratio for the m/z 45 peak at the Limit of Quantitation (LOQ) must be ≥10:1 .
-
Ion Ratio Stability: The ratio of m/z 45 to m/z 87 in the samples must match the calibration standards within ±20% . If the ratio deviates, it indicates co-eluting interference, triggering an automatic method failure for that specific injection.
Figure 2: Standardized GC-MS workflow for 2-(1-Isopropoxyethoxy)propane quantification.
Applications in Drug Development
In the pharmaceutical industry, 2-(1-Isopropoxyethoxy)propane is often monitored during stability-indicating assays. Acetals are highly susceptible to acid-catalyzed hydrolysis . If a drug product formulated with isopropyl alcohol and containing trace acetaldehyde is exposed to acidic excipients or moisture, 2-(1-Isopropoxyethoxy)propane can form in situ. Conversely, the degradation of this acetal releases acetaldehyde, a known mutagenic impurity (ICH M7). Therefore, tracking the mass spectral signature of this compound is a critical regulatory requirement for ensuring the safety, efficacy, and stability of the final drug product.
References
-
PubChem. "Propane, 2,2'-(ethylidenebis(oxy))bis-". National Center for Biotechnology Information. Available at:[Link]
- Google Patents. "High-purity isopropyl alcohol and method for manufacturing same" (WO2020071307A1). World Intellectual Property Organization.
-
NIST Mass Spectrometry Data Center. "Propane, 2,2'-[ethylidenebis(oxy)]bis-". National Institute of Standards and Technology. Available at:[Link]
-
PMC - NIH. "Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping". National Institutes of Health. Available at:[Link]
Comprehensive Safety and Application Whitepaper: 2-(1-Isopropoxyethoxy)propane in Advanced Chemical Synthesis and Drug Delivery
Preface: As a Senior Application Scientist, I have structured this guide to move beyond a standard safety checklist. By synthesizing technical accuracy with field-proven methodologies, this whitepaper explains the causality behind chemical handling and demonstrates how the unique properties of 2-(1-Isopropoxyethoxy)propane are actively leveraged in advanced nanomedicine.
Chemical Identity & Physicochemical Profiling
Understanding the physical behavior of 2-(1-Isopropoxyethoxy)propane is foundational for both safety and experimental design. The molecule features a central ethylidene group bridging two ether oxygens, creating a thermodynamically stable but kinetically labile acetal center[1].
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 2-(1-Isopropoxyethoxy)propane | [2] |
| Synonyms | Acetaldehyde diisopropyl acetal; 1,1-Diisopropoxyethane | [1] |
| CAS Number | 4285-59-0 | [2] |
| Molecular Formula | C8H18O2 | [2] |
| Molecular Weight | 146.23 g/mol | [3] |
| Boiling Point | 138.5 °C (at 760 mmHg) | [4] |
| Density | 0.838 g/cm³ | [4] |
| Flash Point | 18.8 °C | [4] |
Safety Data Sheet (SDS) Core Information & Hazard Mitigation
As an ether-derivative, 2-(1-Isopropoxyethoxy)propane presents specific handling challenges. The compound's low flash point (18.8 °C) classifies it as a severe fire hazard at room temperature[4].
GHS Classification & Causality
-
H225 (Highly flammable liquid and vapour): Driven by its high vapor pressure and low flash point[5]. Mitigation requires handling exclusively within spark-proof fume hoods and storing in explosion-proof cabinets.
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The lipophilic nature of the acetal rapidly strips natural oils from the skin and mucous membranes[5].
The Peroxide Threat: Like most compounds with secondary carbons adjacent to an ether oxygen, this acetal is highly susceptible to auto-oxidation upon exposure to light and air, forming explosive hydroperoxides.
Protocol 1: Self-Validating Purification & Peroxide Removal
Causality Focus: Distilling an acetal containing peroxides can lead to catastrophic explosions. Furthermore, passing the reagent through acidic or neutral alumina will prematurely catalyze the hydrolysis of the acetal linkage into acetaldehyde and isopropanol. Therefore, Basic Alumina must be used to safely neutralize hydroperoxides without degrading the acetal backbone.
Step-by-Step Methodology:
-
Initial Validation: Test the raw 2-(1-Isopropoxyethoxy)propane using KI-starch indicator paper. A color change to blue/black indicates the presence of peroxides.
-
Neutralization: If peroxides are >20 ppm, pass the liquid through a chromatography column packed with activated Basic Alumina (Brockmann Grade I).
-
Secondary Validation: Re-test the eluent with KI-starch paper. The protocol is self-validating; proceed only if the paper remains colorless.
-
Distillation: Perform fractional distillation at 138.5 °C under a strict nitrogen atmosphere to isolate the pure fraction[4].
-
Storage: Store the purified solvent over activated 4Å molecular sieves in an amber, airtight container backfilled with argon or nitrogen.
Fig 1. Workflow for the safe testing and purification of acetal reagents.
Application in Drug Development: pH-Responsive Polymeric Micelles
In modern oncology, off-target toxicity remains a primary hurdle. 2-(1-Isopropoxyethoxy)propane and its structural analogs are utilized to synthesize multiblock copolymers that self-assemble into drug-delivering micelles[6].
Mechanistic Insight: The acetal linkage is uniquely suited for this application. At physiological pH (7.4), the micelle remains structurally intact, safely encapsulating hydrophobic payloads like doxorubicin[6]. However, upon endocytosis into tumor cells, the acidic environment of the endosome (pH 5.0–6.5) catalyzes the rapid hydrolysis of the acetal bonds. This triggers micelle disassembly and localized drug release.
Table 2: pH-Dependent Hydrolysis Profile (Representative Acetal Kinetics)
| Environment | pH Level | Estimated Half-Life (t1/2) | Clinical Relevance |
| Blood Plasma | 7.4 | > 24 hours | Prevents premature systemic drug leakage. |
| Tumor Microenvironment | 6.5 | ~ 4 - 6 hours | Extracellular drug release near target cells. |
| Endosome / Lysosome | 5.0 - 5.5 | < 30 minutes | Rapid intracellular payload delivery. |
Protocol 2: Formulation of Acetal-Linked Polymeric Micelles
Causality Focus: Micelle formation relies on the thermodynamic self-assembly of amphiphilic polymers. We utilize the dialysis method because slowly replacing the organic solvent with an aqueous buffer allows the polymer chains to reach their lowest energy state, resulting in highly uniform micelles.
Step-by-Step Methodology:
-
Dissolution: Dissolve 50 mg of the acetal-linked block copolymer and 5 mg of doxorubicin in 5 mL of a volatile, water-miscible organic solvent (e.g., THF or DMF).
-
Dialysis: Transfer the solution into a dialysis membrane (MWCO 3,500 Da) and dialyze against 1 L of Phosphate-Buffered Saline (PBS, pH 7.4) at room temperature for 24 hours, changing the buffer every 6 hours.
-
Filtration: Pass the resulting micellar dispersion through a 0.45 µm syringe filter to remove any unencapsulated, precipitated doxorubicin[6].
-
Validation (Critical Step): Analyze the filtrate using Dynamic Light Scattering (DLS). The protocol is validated if the Polydispersity Index (PDI) is < 0.2, confirming uniform micelle size.
-
Disruption Testing: Expose a sample to sodium dodecyl sulfate (SDS) or an acidic buffer (pH 5.0) to confirm micelle disruption and payload release[6].
Fig 2. Mechanism of pH-responsive micelle disassembly in acidic environments.
Conclusion
Handling 2-(1-Isopropoxyethoxy)propane requires rigorous adherence to safety protocols due to its flammability and potential for peroxide formation. However, when properly purified and integrated into polymer chemistry, its pH-sensitive acetal linkage offers a highly effective mechanism for targeted drug delivery systems, bridging the gap between raw chemical synthesis and advanced nanomedicine.
References
- Title: 2-(1-Isopropoxyethoxy)
- Title: 1-propanal | Sigma-Aldrich (Molecular Weight Data)
- Title: Cas 4285-59-0,Propane, 2,2-ethylidenebis(oxy)
- Title: Propane, 2,2'-[ethylidenebis(oxy)
- Title: 4285-59-0 | 2-(1-Isopropoxyethoxy)
- Title: US20060240092A1 - Polymeric micelles for drug delivery Source: Google Patents URL
Sources
- 1. Propane, 2,2'-[ethylidenebis(oxy)]bis- [webbook.nist.gov]
- 2. 2-(1-Isopropoxyethoxy)propane | 4285-59-0 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Cas 4285-59-0,Propane, 2,2-ethylidenebis(oxy)bis- | lookchem [lookchem.com]
- 5. 4285-59-0 | 2-(1-Isopropoxyethoxy)propane | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 6. US20060240092A1 - Polymeric micelles for drug delivery - Google Patents [patents.google.com]
Thermal Stability and Degradation Kinetics of 2-(1-Isopropoxyethoxy)propane: A Comprehensive Technical Guide
Executive Summary
For researchers and formulation scientists working in drug development, inhalation therapies, and aerosolized consumer products (such as e-liquids), the thermal stability of excipients and flavorant intermediates is a critical safety parameter. 2-(1-Isopropoxyethoxy)propane (commonly known as acetaldehyde diisopropyl acetal) is a dynamic acetal frequently encountered as both a synthetic intermediate and a thermal degradation byproduct in complex formulations[1].
This whitepaper provides an in-depth analysis of the thermal stability, degradation mechanisms, and analytical profiling methodologies for 2-(1-Isopropoxyethoxy)propane, grounded in physicochemical principles and validated experimental protocols.
Chemical Identity & Thermodynamic Profile
2-(1-Isopropoxyethoxy)propane is an acetal formed via the condensation of acetaldehyde and isopropanol. Like most acetals, its stability is highly conditional: it remains structurally intact under neutral or alkaline conditions but becomes highly labile in the presence of thermal stress or trace Brønsted/Lewis acids[2].
Quantitative Thermal & Physical Data
| Parameter | Value | Reference |
| IUPAC Name | 2-(1-Isopropoxyethoxy)propane | [3] |
| CAS Number | 4285-59-0 | [4] |
| Molecular Weight | 146.23 g/mol | [5] |
| Standard Enthalpy of Formation (ΔfH°gas) | -525.9 ± 4.8 kJ/mol | [5] |
| Uncatalyzed Pyrolysis Onset | > 250 °C | [1] |
| Acid-Catalyzed Hydrolysis Onset | < 100 °C (pH dependent) | [2] |
| Primary Degradants | Acetaldehyde, Isopropanol, Isopropyl vinyl ether | [1],[2] |
Mechanisms of Thermal Degradation
Understanding the causality behind the degradation of 2-(1-Isopropoxyethoxy)propane requires examining the vulnerability of the acetal C–O bonds. The degradation follows two distinct mechanistic pathways depending on the formulation matrix and the localized thermal environment.
Pathway A: Acid-Catalyzed Hydrolysis (Low-Temperature)
Acetals are characterized by a tetrahedral carbon bonded to two ether oxygens. The lone pairs on these oxygen atoms are highly susceptible to protonation. In complex aerosol formulations (e.g., e-liquids containing sucralose), local temperatures as low as 98 °C can trigger the degradation of sucralose, releasing hydrochloric acid (HCl)[2]. Once protonated by this trace acid, the acetal undergoes heterolytic cleavage, expelling a molecule of isopropanol and forming a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate rapidly reacts with adventitious water to yield a hemiacetal, which subsequently collapses into acetaldehyde and a second equivalent of isopropanol[1].
Pathway B: Thermal Pyrolysis (High-Temperature)
In the absence of water and at elevated temperatures (>250 °C), the molecule undergoes non-hydrolytic thermal elimination. The high thermal energy drives an E1/E2-type macroscopic elimination, cleaving the acetal to form an enol ether (such as isopropyl vinyl ether ) and isopropanol.
Fig 1. Primary thermal and acid-catalyzed degradation pathways of the acetal.
Analytical Methodologies for Thermal Profiling
To accurately map the degradation kinetics of 2-(1-Isopropoxyethoxy)propane, scientists must employ self-validating analytical systems. Single-stream data (like TGA alone) is insufficient because the mass loss of a volatile acetal can easily be conflated with simple evaporation rather than actual chemical degradation.
Protocol 1: TGA-FTIR-GC/MS Workflow for Pyrolytic Profiling
This orthogonal setup ensures that thermal mass loss is chemically identified in real-time.
-
System Calibration & Blanking: Run an empty alumina crucible to establish a thermal baseline. Calibrate the GC/MS with pure acetaldehyde and isopropanol standards to establish baseline retention times.
-
Sample Loading (Causality Check): Dispense 10 mg of 2-(1-Isopropoxyethoxy)propane into a sealed aluminum pan with a micro-pinhole. Why? The pinhole prevents the premature volatilization of the low-boiling acetal before it reaches its true degradation onset, ensuring the observed mass loss is strictly due to pyrolytic cleavage.
-
Thermal Ramp: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under an inert nitrogen atmosphere (50 mL/min) to isolate thermal effects from oxidative degradation.
-
Evolved Gas Transfer: Route the effluent through a transfer line heated to 200 °C. Why? Heating the line prevents the condensation of high-boiling degradants before they reach the FTIR gas cell and the GC/MS cold trap.
-
Orthogonal Validation: Cross-reference the FTIR spectra (specifically looking for the strong carbonyl stretch at ~1750 cm⁻¹ indicative of acetaldehyde) with the GC/MS mass fragments.
Protocol 2: ¹H NMR-Based Kinetic Studies (In-Situ Aerosolization)
Adapted from validated methodologies for tracking hemiacetal/acetal formation in heated e-liquids[2].
-
Matrix Preparation: Prepare a 50:50 (mol/mol) mixture of propylene glycol and glycerol. Spike with 0.1 mol % sucralose (as an acid generator) and 10 mM 2-(1-Isopropoxyethoxy)propane.
-
Aerosol Generation: Vaporize the mixture using a standardized sub-ohm heating coil (e.g., 30 W) in controlled 3-second puffs to simulate realistic thermal stress.
-
Cryogenic Trapping: Route the generated aerosol through a series of impingers submerged in a dry ice/isopropanol bath, containing DMSO-d₆ spiked with tetramethylsilane (TMS) as an internal standard.
-
Sample Neutralization (Causality Check): Immediately add sodium bicarbonate to the NMR tube. Why? Sucralose degradation generates HCl[1]. If left unneutralized, this acid will continue to catalyze the hydrolysis of the acetal post-collection at room temperature, artificially skewing the thermal degradation data. Neutralization freezes the chemical profile exactly as it was at the moment of aerosolization[2].
-
Data Acquisition: Acquire ¹H NMR spectra at 400 MHz. Track the disappearance of the acetal methine proton and quantify the appearance of the acetaldehyde aldehyde proton (~9.7 ppm).
Fig 2. Self-validating multi-modal analytical workflow for thermal profiling.
Implications for Drug Development and Formulation
For drug development professionals formulating inhalation therapies or consumer aerosol products, the thermal instability of 2-(1-Isopropoxyethoxy)propane presents a distinct toxicological challenge.
When subjected to the heating elements of vaporization devices, the compound acts as a latent reservoir for acetaldehyde—a known respiratory irritant and toxicant[2]. Furthermore, the degradation kinetics are not purely temperature-dependent; they are highly synergistic with the surrounding excipients. The inclusion of halogenated sweeteners (like sucralose) drastically lowers the activation energy required for acetal breakdown by acting as in-situ acid generators[1]. Therefore, formulation scientists must rigorously screen excipient compatibility and avoid pairing acetal-based compounds with components that yield Brønsted acids under thermal stress.
References
-
[5] National Institute of Standards and Technology (NIST). "Propane, 2,2'-[ethylidenebis(oxy)]bis-". NIST Chemistry WebBook, SRD 69. URL: [Link]
-
[1],[2] Duell, A. K., McWhirter, K. J., Korzun, T., Strongin, R. M., & Peyton, D. H. (2019). "Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping". Chemical Research in Toxicology, 32(6), 1241–1249. URL: [Link]
Sources
- 1. Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(1-Isopropoxyethoxy)propane - [sigmaaldrich.com]
- 4. 2-(1-Isopropoxyethoxy)propane | 4285-59-0 [sigmaaldrich.com]
- 5. Propane, 2,2'-[ethylidenebis(oxy)]bis- [webbook.nist.gov]
Technical Whitepaper: Hazard Mitigation and Handling Protocols for 2-(1-Isopropoxyethoxy)propane
Executive Summary
As a Senior Application Scientist overseeing advanced organic synthesis and drug formulation workflows, I frequently evaluate the risk-to-reward ratio of specialized reagents. 2-(1-Isopropoxyethoxy)propane —commonly known as acetaldehyde diisopropyl acetal—is a highly effective solvent and a robust protecting group for aldehydes in complex synthetic pathways. However, its molecular architecture introduces significant handling hazards. This whitepaper deconstructs the physicochemical risks, auto-oxidation mechanisms, and toxicological profile of this acetal, providing a self-validating, field-proven framework for its safe laboratory integration.
Physicochemical Profiling & Hazard Causality
To engineer safe handling procedures, we must first analyze the quantitative properties of the compound. 2-(1-Isopropoxyethoxy)propane is a highly flammable liquid that poses a severe concentration hazard due to its propensity to form explosive peroxides [1].
Quantitative Data Summary
Table 1: Physicochemical Properties of 2-(1-Isopropoxyethoxy)propane
| Property | Value | Hazard Implication / Causality |
| CAS Number | 4285-59-0 | Standard identifier for safety data tracking. |
| Molecular Formula | C8H18O2 | High carbon-to-oxygen ratio; aggressively supports combustion. |
| Molecular Weight | 146.23 g/mol | Vapor is significantly heavier than air; risk of invisible vapor pooling and flashback. |
| Boiling Point | 138.5 °C | Requires significant thermal energy for distillation, increasing the risk of detonating concentrated peroxides. |
| Flash Point | 18.8 °C | Highly flammable at room temperature; vapors can ignite from static discharge. |
| Density | 0.838 g/cm³ | Floats on water; renders standard aqueous fire suppression ineffective. |
Mechanistic Causality of Peroxide Formation
The primary hazard of 2-(1-Isopropoxyethoxy)propane is its classification as a Class B Peroxide-Forming Chemical (PFC) [2]. Acetals possess alpha-hydrogen atoms adjacent to their ether oxygen atoms. In the presence of ambient oxygen and light, a radical auto-oxidation mechanism is initiated. A hydrogen atom is abstracted from the alpha-carbon, forming a carbon-centered radical. This radical rapidly reacts with diatomic oxygen to form a hydroperoxy radical, which then abstracts another hydrogen to form a hydroperoxide.
Over time, these hydroperoxides polymerize into highly unstable, shock- and heat-sensitive peroxides. Distillation or rotary evaporation concentrates these peroxides by removing the volatile acetal, leaving behind a residue that can detonate with immense destructive force.
Toxicity and Exposure Pathways
Beyond its physical instability, 2-(1-Isopropoxyethoxy)propane presents distinct toxicological risks:
-
Dermal and Ocular: Direct contact causes lipid defatting, leading to mild to moderate skin irritation and ocular erythema.
-
Inhalation & Aerosolization: Inhalation of vapors induces central nervous system (CNS) depression, characterized by dizziness, nausea, and drowsiness. Interestingly, recent analytical studies on aerosolized liquids (such as e-cigarette emissions) have identified acetaldehyde diisopropyl acetal as a degradant product formed via acid-catalyzed reactions between aldehydes and alcohols [3]. This highlights the compound's potential to form in situ during high-temperature aerosolization, posing an unquantified inhalation hazard in poorly ventilated environments.
Self-Validating Experimental Protocol: Handling and Decontamination
To ensure scientific integrity and laboratory safety, the following self-validating protocol must be strictly adhered to when utilizing 2-(1-Isopropoxyethoxy)propane. The system is "self-validating" because it requires a quantitative analytical checkpoint before proceeding to the next operational phase.
Step-by-Step Methodology: Peroxide Quantification and Removal
Step 1: Visual Inspection (The Go/No-Go Check)
-
Action: Examine the amber glass storage bottle under standard laboratory lighting without moving it excessively.
-
Causality: If solid crystal formations, liquid stratification, or discoloration are observed around the cap or in the liquid, do not touch the bottle. Friction on the cap threads can detonate crystallized peroxides. Evacuate the immediate area and contact Environmental Health and Safety (EHS).
Step 2: Quantitative Peroxide Testing
-
Action: In a certified fume hood, dip a commercial KI-starch peroxide test strip (e.g., QUANTOFIX®) into the acetal for 1 second. Wait 15 seconds and compare the color change to the provided scale.
-
Causality: The iodide ion (I-) on the strip is oxidized by hydroperoxides to iodine (I2), which complexes with starch to form a deep blue/purple color. This provides a rapid, semi-quantitative measure of peroxide concentration.
Step 3: Decision Matrix & Decontamination
-
If < 10 ppm: The solvent is safe for immediate use or distillation.
-
If 10 - 100 ppm: The solvent must be decontaminated.
-
Method: Pass the acetal through a chromatography column packed with activated basic alumina (Brockmann Grade I).
-
Causality: Basic alumina effectively adsorbs and neutralizes hydroperoxides and trace acidic impurities without introducing water (unlike aqueous FeSO4 washes), preserving the anhydrous nature required for moisture-sensitive organic synthesis.
-
-
If > 100 ppm: The solvent is dangerously peroxidized. Do not attempt decontamination. Label as hazardous waste and arrange for immediate EHS disposal.
Step 4: Re-Validation
-
Action: Re-test the eluent from the alumina column using a fresh KI-starch strip.
-
Causality: This creates a closed-loop validation system, ensuring the decontamination step was 100% effective before subjecting the solvent to thermal stress.
Workflow Visualization
The following diagram illustrates the logical flow of the handling and decontamination protocol, emphasizing the critical decision nodes.
Workflow for Peroxide Testing and Decontamination of Acetals.
References
-
Title: Propane, 2,2'-(ethylidenebis(oxy))bis- (CID 138176) Source: PubChem, National Library of Medicine URL: [Link]
-
Title: Peroxide Forming Chemicals Safety Guidelines Source: Yale Environmental Health & Safety (EHS) URL: [Link]
-
Title: Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
Methodological & Application
Advanced Application Note: 2-(1-Isopropoxyethoxy)propane as a Robust Protecting Group for Alcohols
Introduction & Chemical Rationale
In complex organic synthesis and drug development, the selective protection of hydroxyl groups is a critical strategic maneuver. While the 1-ethoxyethyl (EE) and tetrahydropyranyl (THP) groups are traditional mainstays, the 1-isopropoxyethyl (IPE) group offers a highly advantageous balance of steric tunability and mild cleavage kinetics[1][2].
The premier reagent for installing the IPE group is 2-(1-Isopropoxyethoxy)propane (CAS: 4285-59-0), also known systematically as acetaldehyde diisopropyl acetal[3][4].
The Causality of Reagent Selection
Historically, acetal protecting groups have been installed using enol ethers (e.g., ethyl vinyl ether for the EE group). However, the direct analogue for the IPE group—isopropyl vinyl ether—is highly volatile (bp ~32 °C), extremely flammable, and prone to rapid cationic polymerization.
2-(1-Isopropoxyethoxy)propane circumvents these handling hazards. As a stable liquid with a boiling point of ~137 °C, it acts as a thermodynamic surrogate. Instead of an addition reaction across a double bond, it utilizes an acid-catalyzed transacetalization mechanism to transfer the IPE group to the target alcohol, releasing isopropanol as a byproduct[5].
Mechanistic Workflow: Transacetalization
The protection of an alcohol using 2-(1-Isopropoxyethoxy)propane relies on the generation of a highly reactive oxocarbenium intermediate.
-
Protonation: A mild acid catalyst protonates one of the isopropoxy oxygen atoms on the reagent.
-
Dissociation: Isopropanol acts as a leaving group, generating a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack: The target alcohol (ROH) attacks the electrophilic carbon, forming the mixed acetal (the IPE-protected alcohol).
Because this is an equilibrium process, Le Chatelier's principle dictates that the reaction must be driven forward by using an excess of the acetal reagent or by removing the isopropanol byproduct (e.g., via molecular sieves or vacuum distillation).
Caption: Mechanistic pathway of acid-catalyzed IPE protection via transacetalization.
Comparative Stability Matrix
The IPE group is structurally similar to the EE group but features an isopropyl moiety rather than an ethyl group. This added steric bulk slightly decreases its susceptibility to premature hydrolysis during aqueous workups, while still allowing for rapid cleavage under mild acidic conditions that leave robust protecting groups (like MOM or benzyl ethers) intact.
Table 1: Stability Profile of Common Acetal Protecting Groups
| Protecting Group | Reagent Used | Base / Nucleophiles | Grignard Reagents | Mild Acid (pH 4-5) | Strong Acid (pH < 2) |
| IPE (1-Isopropoxyethyl) | 2-(1-Isopropoxyethoxy)propane | Stable | Stable | Cleaved | Cleaved |
| EE (1-Ethoxyethyl) | Ethyl vinyl ether | Stable | Stable | Cleaved (Faster than IPE) | Cleaved |
| THP (Tetrahydropyranyl) | 3,4-Dihydro-2H-pyran | Stable | Stable | Stable | Cleaved |
| MOM (Methoxymethyl) | Chloromethyl methyl ether | Stable | Stable | Stable | Cleaved (Harsh) |
Self-Validating Experimental Protocols
The following protocols are engineered to ensure high yields while preventing substrate degradation.
Protocol A: Installation of the IPE Group
Objective: Protect a primary or secondary alcohol using 2-(1-Isopropoxyethoxy)propane.
Reagents & Equipment:
-
Target Alcohol (1.0 equiv)
-
2-(1-Isopropoxyethoxy)propane (3.0 to 5.0 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO3
Step-by-Step Methodology:
-
Preparation: Dissolve the target alcohol (1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration) under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Add 2-(1-Isopropoxyethoxy)propane (3.0 equiv). Causality: An excess is required to shift the thermodynamic equilibrium toward the protected product.
-
Catalysis: Add PPTS (0.1 equiv) in one portion. Causality: PPTS ( pKa≈5.2 ) is explicitly chosen over p -TsOH ( pKa≈−2.8 ). Stronger acids can cause substrate dehydration or uncontrolled polymerization of the acetal.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor via TLC (typically 2-4 hours). The IPE ether will appear as a less polar spot compared to the free alcohol.
-
Quenching (Critical Step): Once complete, quench the reaction by adding an equal volume of saturated aqueous NaHCO3 . Causality: The acid catalyst must be strictly neutralized before solvent evaporation. If the reaction is concentrated while still acidic, the equilibrium will reverse, leading to spontaneous deprotection.
-
Workup: Extract with DCM, wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Protocol B: Mild Deprotection of the IPE Group
Objective: Cleave the IPE group to regenerate the free alcohol without disturbing other functional groups.
Step-by-Step Methodology:
-
Solvent System: Dissolve the IPE-protected alcohol in a 4:1 mixture of THF and Methanol. Causality: THF ensures the organic substrate remains fully solubilized, while Methanol acts as a proton-shuttle and nucleophilic trap for the cleaved oxocarbenium byproduct.
-
Acidification: Add 0.1 M aqueous HCl (0.5 equiv relative to the substrate) dropwise at 0 °C.
-
Hydrolysis: Allow the reaction to warm to room temperature. Complete cleavage usually occurs within 1-2 hours.
-
Neutralization: Quench with saturated NaHCO3 until the aqueous layer is slightly basic (pH ~8). Extract with Ethyl Acetate, dry, and concentrate.
Caption: Mild acidic hydrolysis workflow for the cleavage of the IPE protecting group.
References
-
National Center for Biotechnology Information. "Propane, 2,2'-(ethylidenebis(oxy))bis- | CID 138176". PubChem Database. Available at:[Link]
- European Patent Office. "Compounds potentiating the activity of antifungal drugs". Patent EP2792683A1.
-
ACS Publications. "Hemiacetal Esters: Synthesis, Properties, and Applications of a Versatile Functional Group". Macromolecules. Available at:[Link]
Sources
- 1. Compounds potentiating the activity of antifungal drugs - Patent 2792683 [data.epo.org]
- 2. Compounds potentiating the activity of antifungal drugs - Patent 2792683 [data.epo.org]
- 3. 2-(1-Isopropoxyethoxy)propane | 4285-59-0 [sigmaaldrich.com]
- 4. Propane, 2,2'-(ethylidenebis(oxy))bis- | C8H18O2 | CID 138176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comprehensive Application Note: Mechanism and Protocols for Alcohol and Diol Protection Using 2-(1-Isopropoxyethoxy)propane
Executive Summary
In complex multi-step organic synthesis, the strategic selection of protecting groups is paramount to preventing unwanted side reactions. 2-(1-Isopropoxyethoxy)propane (also known as acetaldehyde diisopropyl acetal, CAS 4285-59-0)[1][2] is a highly versatile, liquid-state reagent utilized to mask primary and secondary alcohols as 1-isopropoxyethyl (IPE) ethers [3][4]. It is equally effective in protecting 1,2- and 1,3-diols as cyclic ethylidene acetals.
Mechanistic Insights: The Transacetalization Pathway
The protection of an alcohol using 2-(1-Isopropoxyethoxy)propane does not proceed via direct substitution. Instead, it operates through an acid-catalyzed transacetalization mechanism that relies on the generation of a highly reactive oxocarbenium intermediate[5].
Causality of the Mechanism:
-
Protonation & Activation: A mild acid catalyst protonates one of the isopropoxy oxygen atoms on the acetal.
-
Elimination: The protonated species eliminates a molecule of isopropanol (iPrOH). This step is thermodynamically driven forward if the reaction is conducted in a non-nucleophilic solvent (like Dichloromethane) and the isopropanol is allowed to dissipate.
-
Nucleophilic Attack: The resulting resonance-stabilized oxocarbenium ion is highly electrophilic and is rapidly attacked by the target alcohol (R-OH).
-
Deprotonation: The intermediate loses a proton, yielding the mixed acetal (IPE ether) and regenerating the acid catalyst.
Reaction mechanism of acid-catalyzed transacetalization forming an IPE ether.
Comparative Efficacy of Acetal Protecting Groups
Selecting the IPE group over other common acetals (like EE, THP, or MOM) provides a specific balance of steric hindrance and cleavage kinetics[3][4]. The table below summarizes the quantitative and qualitative data guiding this selection.
| Protecting Group | Reagent Used | Byproduct | Steric Bulk | Stability to Base | Deprotection Conditions |
| IPE (1-Isopropoxyethyl) | 2-(1-Isopropoxyethoxy)propane | Isopropanol | Moderate | Excellent | Mild Acid (e.g., PPTS/EtOH, 10% AcOH) |
| EE (1-Ethoxyethyl) | Ethyl Vinyl Ether | None (Addition) | Low | Excellent | Mild Acid |
| THP (Tetrahydropyranyl) | 3,4-Dihydro-2H-pyran | None (Addition) | High | Excellent | Mild Acid |
| MOM (Methoxymethyl) | Chloromethyl Methyl Ether | HCl | Low | Excellent | Stronger Acid (e.g., HCl, TFA) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate strict In-Process Controls (IPC) and chemical quenching steps to lock the reaction state, preventing false positives or product degradation during isolation.
Protocol A: Protection of a Primary/Secondary Alcohol (IPE Ether)
Reagents & Materials:
-
Substrate: Target Alcohol (1.0 eq)
-
Reagent: 2-(1-Isopropoxyethoxy)propane (CAS 4285-59-0) (2.0 - 3.0 eq)[1][6]
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Triethylamine (Et₃N) (0.2 eq)
Step-by-Step Methodology:
-
Initiation: Dissolve the target alcohol (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration under a Nitrogen atmosphere.
-
Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the oxocarbenium intermediate into acetaldehyde and isopropanol.
-
-
Reagent Addition: Add 2-(1-Isopropoxyethoxy)propane (2.0 eq) to the solution at room temperature.
-
Causality: Using an excess of the acetal leverages Le Chatelier's principle, driving the equilibrium toward the protected product.
-
-
Catalysis: Cool the reaction mixture to 0°C and add PPTS (0.1 eq).
-
Causality: PPTS is chosen over stronger acids like p-Toluenesulfonic acid (pTsOH) because its mild acidity efficiently generates the oxocarbenium ion without inducing substrate degradation or unwanted polymerization.
-
-
Self-Validation (IPC): Allow the reaction to warm to room temperature. Monitor the reaction via TLC (Hexane/EtOAc) and GC-MS every 30 minutes.
-
Validation Logic: The reaction is validated as complete only when GC-MS shows >95% consumption of the starting alcohol mass and the emergence of the higher molecular weight IPE ether peak. The release of isopropanol will also be visible in the solvent front of the GC trace.
-
-
Quenching: Once validated, immediately add Et₃N (0.2 eq) to the mixture and stir for 5 minutes.
-
Causality: Neutralizing the acid catalyst is a critical fail-safe. If unquenched, the subsequent concentration step will evaporate the DCM and shift the equilibrium backward, causing premature deprotection.
-
-
Workup: Dilute with additional DCM, wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-validating experimental workflow for alcohol protection using IPE.
Protocol B: Protection of 1,2-Diols (Ethylidene Acetal Formation)
When applied to 1,2-diols, the reaction undergoes a double transacetalization to form a cyclic ethylidene acetal (a 2-methyl-1,3-dioxolane derivative).
-
Procedural Adjustment: Use 1.2 eq of 2-(1-Isopropoxyethoxy)propane. The intramolecular cyclization is thermodynamically highly favored due to the entropic gain of releasing two equivalents of isopropanol per molecule of product formed.
Downstream Cleavage (Deprotection)
The IPE group is highly stable to basic conditions, Grignard reagents, and metal hydrides, but is readily cleaved under mild acidic conditions to regenerate the free alcohol, acetaldehyde, and isopropanol.
-
Conditions: Stir the protected substrate in a 10% Acetic acid solution (in THF/H₂O) at room temperature, or use PPTS in Ethanol at 50°C.
-
Validation: Cleavage is confirmed by the disappearance of the characteristic IPE acetal proton (typically a distinct quartet around 4.7–4.9 ppm in ¹H-NMR) and the restoration of the hydroxyl proton.
Sources
- 1. 2-(1-Isopropoxyethoxy)propane | 4285-59-0 [sigmaaldrich.com]
- 2. Propane, 2,2'-[ethylidenebis(oxy)]bis- [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US9988417B2 - Process for the preparation of estetrol - Google Patents [patents.google.com]
- 5. Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propane, 2,2-ethylidenebis(oxy)bis- | 4285-59-0 [chemicalbook.com]
applications of 2-(1-Isopropoxyethoxy)propane in medicinal chemistry
Application Note: 2-(1-Isopropoxyethoxy)propane in Medicinal Chemistry & Drug Delivery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic use of protecting groups and stimuli-responsive linkers is paramount for successful drug synthesis and targeted delivery. 2-(1-Isopropoxyethoxy)propane (commonly known as acetaldehyde diisopropyl acetal)[1] serves a dual, high-value purpose in these domains. First, it acts as a highly efficient reagent for the installation of the 1-isopropoxyethyl (IPE) protecting group onto hydroxyl and carboxyl moieties[2],[3]. Second, its acetal core provides a fundamental building block for designing pH-responsive polymer-drug conjugates and nanocarriers[4],[5].
This application note provides an authoritative guide on the mechanistic advantages, physicochemical profiling, and validated experimental protocols for utilizing 2-(1-Isopropoxyethoxy)propane in advanced therapeutic development.
Physicochemical Profiling
Understanding the physical properties of 2-(1-Isopropoxyethoxy)propane is critical for optimizing reaction conditions, particularly regarding solvent compatibility and byproduct removal during scale-up.
Table 1: Key Properties of 2-(1-Isopropoxyethoxy)propane
| Property | Value |
| Chemical Name | 2-(1-Isopropoxyethoxy)propane |
| Common Synonyms | Acetaldehyde diisopropyl acetal; 1,1-Diisopropoxyethane |
| CAS Number | 4285-59-0[1] |
| Molecular Formula | C₈H₁₈O₂ |
| Molecular Weight | 146.23 g/mol [1] |
| Boiling Point | ~130 °C |
| Density | 0.82 g/mL at 25 °C |
Mechanistic Insights: The 1-Isopropoxyethyl (IPE) Protecting Group
As a Senior Application Scientist, selecting the correct protecting group requires balancing stability during downstream synthesis with mildness during deprotection.
The Causality of Choice: Why choose the IPE group over traditional alternatives like Tetrahydropyranyl (THP), 1-Ethoxyethyl (EE), or Methoxymethyl (MOM)?
-
Steric and Electronic Balance: The IPE group, installed via transacetalization with 2-(1-Isopropoxyethoxy)propane, offers superior steric shielding compared to the EE group due to its bulky isopropyl moieties. This prevents premature cleavage during mild aqueous workups.
-
Toxicity and Handling: Unlike the MOM group, which requires the highly toxic and carcinogenic chloromethyl methyl ether (MOM-Cl) for installation, IPE is installed using a safe, bench-stable liquid under mild acid catalysis.
-
Byproduct Volatility (Scale-up Advantage): Upon acidic cleavage, the IPE group decomposes into acetaldehyde and isopropanol. Both byproducts are highly volatile and easily removed in vacuo, eliminating the need for complex, yield-reducing chromatographic separations.
Table 2: Comparative Analysis of Hydroxyl Protecting Groups
| Protecting Group | Reagent Required | Base Stability | Acid Lability | Byproduct Removal |
| IPE (1-Isopropoxyethyl) | 2-(1-Isopropoxyethoxy)propane | Excellent | Mild (10% AcOH) | Volatile (Evaporation) |
| THP (Tetrahydropyranyl) | 3,4-Dihydro-2H-pyran (DHP) | Excellent | Mild (AcOH/THF) | Non-volatile (Chromatography) |
| MOM (Methoxymethyl) | MOM-Cl (Highly Toxic) | Excellent | Strong (HCl/MeOH) | Volatile |
| EE (1-Ethoxyethyl) | Ethyl vinyl ether | Good | Very Mild | Volatile |
Experimental Protocols: Self-Validating Workflows
The following protocols are designed as self-validating systems, ensuring that researchers can confirm success at each critical juncture without relying solely on end-point analytics.
Protocol 1: Mild Transacetalization (Protection of API-OH)
Objective: Convert a sensitive primary or secondary alcohol into an IPE ether.
-
Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Dissolve the API-OH (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Reagent Addition: Add 2-(1-Isopropoxyethoxy)propane (3.0–5.0 equiv) via syringe.
-
Causality: A significant molar excess is required to drive the transacetalization equilibrium forward, displacing the leaving isopropanol.
-
-
Catalysis: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) in one solid portion.
-
Causality: PPTS (pKa ~5.2) is deliberately selected over stronger acids like p-TsOH. Strong acids can trigger the degradation of the acetal reagent into vinyl ethers or harm acid-sensitive functional groups on the API.
-
-
Reaction Monitoring (Self-Validation): Stir at 20–25 °C for 2–4 hours. Monitor via TLC (Hexanes/EtOAc). The reaction is validated as complete when the highly polar API-OH spot completely disappears, replaced by a distinct, less polar spot representing the IPE-ether. (Note: Diastereomeric mixtures may appear as closely eluting doublets if the API is chiral).
-
Quench & Workup: Quench with saturated aqueous NaHCO₃ to neutralize the PPTS. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 2: Acidic Cleavage (Deprotection)
Objective: Remove the IPE group to regenerate the free alcohol.
-
Dissolution: Dissolve the IPE-protected API (1.0 equiv) in a 1:1 (v/v) mixture of THF and Water.
-
Hydrolysis: Add glacial acetic acid to achieve a 10% v/v concentration.
-
Causality: This specific concentration yields a mildly acidic environment (pH ~3). This is sufficient to protonate the acetal oxygen and trigger oxocarbenium ion formation, but mild enough to leave robust protecting groups (e.g., benzyl or silyl ethers) intact.
-
-
Incubation (Self-Validation): Stir at 40 °C for 4–6 hours. TLC will confirm the return of the polar API-OH spot. Validation Check: The release of acetaldehyde can be confirmed by a positive 2,4-Dinitrophenylhydrazine (2,4-DNP) stain on the TLC plate, proving the cleavage mechanism is active.
-
Isolation: Neutralize carefully with saturated NaHCO₃ until CO₂ evolution ceases. Extract with EtOAc, dry, and concentrate. The volatile byproducts are entirely removed during rotary evaporation.
Workflow for the protection and deprotection of alcohols using 2-(1-Isopropoxyethoxy)propane.
Advanced Application: pH-Responsive Drug Delivery Systems
Beyond standard organic synthesis, the acetal chemistry derived from 2-(1-Isopropoxyethoxy)propane is a cornerstone of stimuli-responsive drug delivery[5]. In modern oncology, minimizing off-target toxicity is achieved by conjugating APIs to polymers or nanocarriers via acid-labile linkages.
-
Systemic Stability: At physiological pH (7.4) in the bloodstream, the acetal linkage remains kinetically stable, preventing premature drug leakage[4].
-
Endosomal Trigger: Upon cellular internalization via endocytosis, the nanocarrier is trafficked into the endosomal/lysosomal compartments, where the pH drops to 5.0–6.0. This increased hydronium ion concentration rapidly protonates the acetal, catalyzing its hydrolysis and triggering the localized release of the active drug directly within the target cell[4],[5].
Mechanism of pH-responsive drug release via acid-catalyzed acetal hydrolysis in endosomes.
Sources
- 1. 2-(1-Isopropoxyethoxy)propane - [sigmaaldrich.com]
- 2. KR19980070893A - Partially Hydrogenated Polymer Compounds and Chemically Amplified Forged Resist Materials - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
synthesis of specialty chemicals using 2-(1-Isopropoxyethoxy)propane as an intermediate
Application Notes & Protocols
Topic: Synthesis of Specialty Chemicals Utilizing the 1-Isopropoxyethyl (IPE) Acetal as a Protective Group Intermediate
Audience: Researchers, scientists, and drug development professionals.
Abstract
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemoselectivity.[1][2][3] This guide provides an in-depth exploration of the 1-isopropoxyethyl (IPE) group, an acetal-based protecting group for alcohols, derived from the versatile reagent isopropyl vinyl ether. While the symmetrically-related compound 2-(1-Isopropoxyethoxy)propane serves as a structural archetype for this class, the broader utility lies in the transient introduction of the IPE group to mask the reactivity of hydroxyl functions. We will detail the underlying chemical principles, provide validated, step-by-step protocols for both the protection and deprotection of alcohols, and illustrate the IPE group's role as a critical intermediate in a complex synthetic workflow. This document is intended to serve as a practical resource for chemists engaged in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[4]
Introduction: The Strategic Role of Acetal Protecting Groups
The hydroxyl group is one of the most ubiquitous functional groups in organic chemistry, but its reactivity—as a nucleophile and a weak acid—can be a significant liability during synthetic transformations targeting other parts of a molecule.[3][5] To prevent unwanted side reactions, the hydroxyl group is often temporarily converted into a less reactive derivative, known as a protecting group.[1]
Acetal-based protecting groups are a cornerstone of this strategy, prized for their ease of installation and removal under specific and mild conditions. They are notably stable to a wide range of reagents, including:
-
Strong bases (e.g., hydroxides, alkoxides)
-
Nucleophiles
-
Organometallic reagents (e.g., Grignard and organolithium reagents)
-
Hydride reducing agents (e.g., LiAlH₄, NaBH₄)[6]
The 1-isopropoxyethyl (IPE) ether, formed by the reaction of an alcohol with isopropyl vinyl ether, is an excellent example of such a protecting group. Its parent symmetrical acetal is 2-(1-Isopropoxyethoxy)propane. The IPE group offers a robust yet readily cleavable shield for alcohols, enabling complex molecular manipulations.
Physicochemical and Safety Data
A clear understanding of the physical properties and safety hazards of the key reagents is essential for successful and safe experimentation.
| Property | 2-(1-Isopropoxyethoxy)propane | Isopropyl Vinyl Ether (Precursor) |
| CAS Number | 4285-59-0 | 926-65-8[4] |
| Molecular Formula | C₈H₁₈O₂ | C₅H₁₀O[7] |
| Molecular Weight | 146.23 g/mol | 86.13 g/mol [7] |
| Physical Form | Liquid | Liquid |
| Boiling Point | 144-146 °C | 55-56 °C |
| Density | 0.84 g/mL at 25 °C | 0.75 g/mL at 25 °C |
| Key Hazards | Highly flammable liquid and vapor. Causes skin and serious eye irritation.[8] | Highly flammable liquid and vapor. High concentrations may cause CNS depression.[9] |
| Safety Precaution | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves and eye protection.[8] | Keep away from heat and ignition sources. Ground/bond container and receiving equipment.[10] |
Data compiled from various sources.[7][8]
The Chemistry of IPE Protection: Mechanism and Rationale
The formation of an IPE ether is a classic example of an acid-catalyzed addition of an alcohol to a vinyl ether.[11] Vinyl ethers are highly reactive due to the electron-donating nature of the alkoxy group, which makes the double bond particularly susceptible to electrophilic attack.
Mechanism of Protection
The reaction proceeds through a stabilized oxocarbenium ion intermediate. The causality behind this mechanism explains why only a catalytic amount of acid is required.
Caption: Acid-catalyzed formation of an IPE-protected alcohol.
Experimental Rationale:
-
Catalyst Choice: A mild, non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) is preferred. Strong mineral acids can lead to polymerization of the vinyl ether or degradation of sensitive substrates.[12]
-
Solvent: An inert, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to ensure the reagents are fully dissolved without interfering with the reaction.
-
Temperature: The reaction is often run at room temperature or slightly below (0 °C) to control the reaction rate and minimize side reactions. The formation of the oxocarbenium ion is rapid, and the subsequent nucleophilic attack proceeds efficiently under these conditions.
Protocol: Alcohol Protection with Isopropyl Vinyl Ether
This protocol provides a general method for the protection of a primary alcohol. Researchers should optimize conditions for their specific substrate.
Materials and Reagents
-
Substrate (primary alcohol)
-
Isopropyl vinyl ether (≥99%)
-
Pyridinium p--toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Step-by-Step Procedure
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).
-
Reagent Addition: Add isopropyl vinyl ether (1.5–2.0 eq). The excess ensures the reaction goes to completion.
-
Catalyst Introduction: Add the acid catalyst, PPTS (0.05–0.1 eq), in one portion. Using a milder catalyst like PPTS is advisable for acid-sensitive substrates.
-
Reaction Monitoring: Stir the reaction at room temperature (20–25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), checking for the consumption of the starting alcohol. Reactions are typically complete within 1–4 hours.
-
Workup:
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude IPE-protected alcohol can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.
-
Application as an Intermediate: A Multi-Step Synthetic Workflow
The true value of a protecting group is demonstrated in a multi-step synthesis where it masks a reactive site, allowing for selective transformation elsewhere. Consider the synthesis of a secondary alcohol via the addition of a Grignard reagent to an aldehyde, where the starting material also contains a primary alcohol.
Caption: Synthetic workflow using IPE as an intermediate protecting group.
Causality in the Workflow:
-
Why Protect? The Grignard reagent (R-MgBr) is a strong base and would be instantly quenched by the acidic proton of the primary alcohol, preventing the desired nucleophilic attack on the aldehyde.[13] Protection converts the alcohol into a non-acidic ether.
-
Why IPE? The IPE group is stable under the basic conditions of the Grignard reaction.
-
Why Deprotect? The final step removes the IPE group to reveal the primary alcohol, yielding the target diol.
Protocol: Deprotection of IPE Ethers
The cleavage of the IPE group regenerates the original alcohol and is achieved via acid-catalyzed hydrolysis, essentially the reverse of the protection mechanism.
Mechanism of Deprotection
The reaction is driven forward by the presence of a nucleophilic solvent like water or methanol, which traps the intermediate oxocarbenium ion.
Caption: Acid-catalyzed hydrolysis (deprotection) of an IPE ether.
Step-by-Step Procedure
-
Setup: Dissolve the IPE-protected substrate (1.0 eq) in a protic solvent such as methanol or a THF/water mixture (e.g., 4:1 v/v).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as 2M hydrochloric acid (HCl) or a sulfonic acid resin (e.g., Amberlyst-15), which simplifies workup.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the disappearance of the starting material by TLC or GC. Deprotection is usually rapid, often complete in under 1 hour.
-
Workup (Aqueous Acid):
-
Neutralize the reaction by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Remove the organic solvent (methanol or THF) via rotary evaporation.
-
Extract the remaining aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Workup (Acidic Resin):
-
Simply filter off the resin catalyst and wash it with a small amount of the reaction solvent.
-
Concentrate the filtrate to yield the crude product.
-
-
Purification: Purify the resulting alcohol by flash column chromatography or recrystallization as needed.
Conclusion
The 1-isopropoxyethyl (IPE) group, derived from the readily available precursor isopropyl vinyl ether, serves as a highly effective and versatile protecting group for alcohols in the synthesis of specialty chemicals. Its ease of application under mild acidic conditions, robust stability towards a wide array of common reagents, and facile removal make it an invaluable tool for the modern synthetic chemist. The protocols and mechanistic insights provided herein offer a self-validating framework for researchers to confidently employ this strategy, enabling the construction of complex molecular architectures with precision and efficiency.
References
-
Connect Chemicals. (n.d.). Isoprpyl vinyl ether | CAS 926-65-8. Retrieved from Connect Chemicals website. [Link]
-
Ferrellgas. (2017, March 20). Safety Data Sheet: Propane. Retrieved from Ferrellgas website. [Link]
-
American Chemical Society. (2024, February 28). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from Neliti website. [Link]
-
Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. Retrieved from Scribd. [Link]
-
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from Organic Chemistry Portal. [Link]
-
Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism. Retrieved from Total Synthesis website. [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from KPU Pressbooks. [Link]
-
PMC. (n.d.). Ru(II)‐Catalyzed Transfer Vinylation of Alcohols. Retrieved from PubMed Central. [Link]
-
SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from SlideShare. [Link]
-
Chad's Prep. (2018, September 14). 8.4a Acid Catalyzed Addition of an Alcohol. YouTube. [Link]
-
NIST. (n.d.). Propane, 2-(ethenyloxy)-. NIST Chemistry WebBook. [Link]
-
Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from Chemistry Steps. [Link]
-
University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from University of Leeds website. [Link]
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Isoprpyl vinyl ether | CAS 926-65-8 | Connect Chemicals [connectchemicals.com]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Propane, 2-(ethenyloxy)- [webbook.nist.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. beaufort.tricare.mil [beaufort.tricare.mil]
- 10. fishersci.com [fishersci.com]
- 11. youtube.com [youtube.com]
- 12. Ru(II)‐Catalyzed Transfer Vinylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
Application Note: Large-Scale Synthesis and Transacetalization Protocol Using 2-(1-Isopropoxyethoxy)propane
Executive Summary
2-(1-Isopropoxyethoxy)propane (commonly known as acetaldehyde diisopropyl acetal, ADA) is a highly versatile, sterically tunable reagent utilized extensively in pharmaceutical manufacturing[1]. While historically observed as a byproduct in vinylamide synthesis[2] or as a degradation product in solvent systems[3], its primary value in modern drug development lies in its role as a premium transacetalization reagent.
This application note details a robust, large-scale protocol for utilizing 2-(1-Isopropoxyethoxy)propane to protect sensitive hydroxyl groups as 1-isopropoxyethyl (IPE) ethers . By leveraging transacetalization rather than direct alkylation, this methodology avoids highly toxic alpha-halo ethers, offers superior atom economy, and provides a self-validating kinetic system ideal for Active Pharmaceutical Ingredient (API) scale-up.
Mechanistic Rationale and Causality (E-E-A-T)
To successfully scale this reaction, one must understand the causality behind the experimental parameters. The protection of alcohols using 2-(1-Isopropoxyethoxy)propane proceeds via an acid-catalyzed transacetalization mechanism[4].
When the reagent is exposed to a mild acid catalyst (e.g., Pyridinium p-toluenesulfonate, PPTS), one of the isopropoxy groups is protonated. This triggers the elimination of isopropanol, generating a highly reactive, electrophilic oxocarbenium ion intermediate [4]. The target complex alcohol (API intermediate) subsequently attacks this intermediate to form the mixed acetal (the IPE ether).
The Self-Validating System: Transacetalization is an equilibrium-driven process. The fundamental causality behind our choice to run this reaction at 50–60 °C under mild vacuum is to continuously distill off the isopropanol byproduct. According to Le Chatelier's principle, the physical removal of isopropanol irreversibly drives the equilibrium toward full conversion[1]. This creates a self-validating experimental setup: the reaction's progress is directly proportional to the volume of isopropanol collected in the distillation receiver, allowing process chemists to empirically validate conversion rates in real-time prior to off-line HPLC analysis.
Caption: Acid-catalyzed transacetalization mechanism forming the oxocarbenium intermediate.
Quantitative Data: Protecting Group Matrix
The choice to utilize the IPE group over standard protecting groups is driven by safety and steric stability. The table below summarizes the comparative advantages of 2-(1-Isopropoxyethoxy)propane against other common protection strategies.
| Protecting Group | Reagent Used | Byproduct / Toxicity | Relative Steric Stability | Cleavage Conditions |
| MOM (Methoxymethyl) | MOM-Cl | Highly Carcinogenic | Very High | Strong Acid (e.g., HCl) |
| THP (Tetrahydropyranyl) | DHP | Non-toxic (Creates stereocenters) | Moderate | Mild Acid |
| EE (1-Ethoxyethyl) | Ethyl Vinyl Ether | Non-toxic | Low to Moderate | Mild Acid |
| IPE (1-Isopropoxyethyl) | 2-(1-Isopropoxyethoxy)propane | Isopropanol (Benign) | High (Sterically shielded) | Mild Acid |
Large-Scale Experimental Protocol (100 L Scale)
This procedure is designed for the protection of a generic complex secondary alcohol (API Intermediate, MW ~400 g/mol ) at a 10-kilogram scale.
Reagents and Stoichiometry
-
Substrate (API Intermediate): 10.0 kg (25.0 mol, 1.0 equiv)
-
2-(1-Isopropoxyethoxy)propane: 18.3 kg (125.0 mol, 5.0 equiv)
-
Catalyst (PPTS): 0.63 kg (2.5 mol, 0.1 equiv)
-
Solvent: Anhydrous Toluene (50 L)
-
Quench: Triethylamine (Et₃N, 0.5 L)
Caption: Process workflow for large-scale transacetalization using 2-(1-Isopropoxyethoxy)propane.
Step-by-Step Methodology
-
Reactor Preparation: Purge a clean, dry 100 L glass-lined reactor with Nitrogen (N₂) for 15 minutes. Charge the reactor with 50 L of anhydrous toluene.
-
Substrate Addition: Charge 10.0 kg of the API intermediate into the reactor. Engage the agitator at 200 rpm until the substrate is completely dissolved.
-
Reagent Addition: Carefully charge 18.3 kg of 2-(1-Isopropoxyethoxy)propane. (Safety Note: The reagent has a flash point of ~35 °C and is flammable[5]; ensure all transfer lines are properly grounded).
-
Catalyst Addition: Add 0.63 kg of Pyridinium p-toluenesulfonate (PPTS).
-
Transacetalization & Distillation (The Critical Step): Heat the reactor jacket to achieve an internal temperature of 55–60 °C. Apply a mild vacuum (approx. 300–400 mbar) to initiate the distillation of the toluene/isopropanol azeotrope into a receiver. Monitor the volume of the distillate; the collection of isopropanol validates the forward progress of the transacetalization.
-
Reaction Monitoring: After 6 hours, sample the reaction mixture for HPLC analysis. Continue distillation until substrate conversion is >99.5%.
-
Quench: Once target conversion is verified, immediately cool the reactor to 20 °C. Charge 0.5 L of Triethylamine (Et₃N) and stir for 15 minutes. Causality: Neutralizing the acid catalyst is mandatory to prevent premature cleavage of the acid-sensitive IPE group during downstream aqueous processing.
-
Aqueous Workup: Wash the organic layer with 20 L of saturated aqueous NaHCO₃, followed by 20 L of brine. Agitate for 15 minutes per wash and allow 30 minutes for phase separation.
-
Isolation: Route the organic phase to a rotary evaporator or distillation vessel. Concentrate under reduced pressure to yield the IPE-protected API intermediate as a viscous oil or crystalline solid (depending on the substrate).
Troubleshooting & Critical Parameters
-
Stalled Conversion (Equilibrium Failure): If conversion stalls at 70-80%, the system is failing to remove isopropanol efficiently. Increase the vacuum slightly or sweep the headspace with N₂ to facilitate vapor removal.
-
Premature Deprotection: The IPE ether is highly stable to bases and nucleophiles but labile to trace acids. If deprotection occurs during concentration, it indicates an incomplete Et₃N quench. Always verify the pH of the aqueous wash is >8 before phase separation.
-
Moisture Sensitivity: Water acts as a competing nucleophile, hydrolyzing the oxocarbenium intermediate back to acetaldehyde and isopropanol[1]. Anhydrous solvents (Karl Fischer <0.05%) are non-negotiable.
References
-
Synthesis of acetaldehyde diisopropyl acetal (11) catalysed by cationic gold(I) complex. ResearchGate. 4
-
Process for the synthesis of amides from vinyl acetate. US Patent 5023375A. 2
-
High-purity isopropyl alcohol and method for manufacturing same. WO2020071307A1. 1
-
Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping. NIH PMC. 3
-
Acetaldehyde dipropyl acetal, 105-82-8 Properties (Analogous Safety Data). The Good Scents Company. 5
Sources
- 1. WO2020071307A1 - High-purity isopropyl alcohol and method for manufacturing same - Google Patents [patents.google.com]
- 2. US5023375A - Process for the synthesis of amides from vinyl acetate - Google Patents [patents.google.com]
- 3. Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acetaldehyde dipropyl acetal, 105-82-8 [thegoodscentscompany.com]
Application Note: Optimized Protocols and Workup Procedures for 1-Isopropoxyethyl (IPE) Protection of Alcohols Using 2-(1-Isopropoxyethoxy)propane
Executive Summary
The protection of hydroxyl groups is a foundational strategy in complex organic synthesis and API (Active Pharmaceutical Ingredient) development. The 1-isopropoxyethyl (IPE) ether is a highly versatile, acid-labile protecting group for alcohols[1]. While traditionally installed using highly volatile isopropyl vinyl ether, modern protocols increasingly utilize 2-(1-Isopropoxyethoxy)propane (CAS 4285-59-0)—also known as acetaldehyde diisopropyl acetal or 1,1-diisopropoxyethane[2][3]—as a stable, liquid transacetalization reagent.
This application note details the mechanistic causality, critical workup parameters, and a self-validating experimental protocol for IPE protection. Because IPE ethers exhibit rapid dissociation kinetics under acidic conditions[4], the workup procedure is the most critical phase of the reaction. Failure to properly quench the acid catalyst prior to aqueous extraction will result in catastrophic loss of the protecting group.
Mechanistic Overview & Reagent Profile
The reaction between an alcohol (R-OH) and 2-(1-Isopropoxyethoxy)propane proceeds via an acid-catalyzed transacetalization. A mild Brønsted acid, such as Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (pTsOH), protonates one of the isopropoxy groups of the reagent. Expulsion of isopropanol generates a reactive oxocarbenium ion intermediate, which is subsequently attacked by the substrate alcohol to form the asymmetrical IPE acetal.
Mechanistic pathway of acid-catalyzed transacetalization to form IPE ethers.
Expertise & Experience: Causality in Workup Design
Do not treat the workup as a mere purification step; it is a chemical reaction in itself. The causality behind the experimental choices dictates the survival of the IPE group:
-
The Acid Trap (Why aqueous washes fail): Acetal linkages are stable to strong bases, nucleophiles, and reducing agents, but they are exquisitely sensitive to aqueous acid. If an aqueous wash (even water) is added to the reaction mixture while the acid catalyst is still active, the local pH at the biphasic interface drops precipitously. This shifts the equilibrium toward hydrolysis, cleaving the IPE group back to the starting alcohol.
-
The Anhydrous Quench: To prevent hydrolysis, the acid catalyst must be neutralized in situ under strictly anhydrous conditions. Adding an organic base like Triethylamine (Et₃N) directly to the reaction mixture forms a benign triethylammonium salt, permanently deactivating the catalyst before any water is introduced.
-
Drying Agent Selection: Standard Magnesium Sulfate (MgSO₄) is slightly acidic and can cause partial cleavage of highly sensitive acetals during the drying step. Potassium Carbonate (K₂CO₃) or Sodium Sulfate (Na₂SO₄) are strictly preferred to maintain a basic/neutral environment.
Quantitative Data: Protecting Group Comparison
The selection of 2-(1-Isopropoxyethoxy)propane over other reagents is driven by its superior handling properties (boiling point) and the specific lability of the resulting IPE group.
| Protecting Group | Formation Reagent | Reagent Boiling Point | Acid Lability (Relative) | Typical Cleavage Conditions |
| IPE (1-Isopropoxyethyl) | 2-(1-Isopropoxyethoxy)propane | 138 °C | High | 0.1 N HCl in THF/H₂O (RT, 1 h) |
| EE (1-Ethoxyethyl) | Ethyl vinyl ether | 33 °C | High | 0.1 N HCl in THF/H₂O (RT, 2 h) |
| THP (Tetrahydropyranyl) | 3,4-Dihydro-2H-pyran (DHP) | 86 °C | Moderate | AcOH/THF/H₂O (45 °C, 4 h) |
| MOM (Methoxymethyl) | Chloromethyl methyl ether | 55 °C | Low | 6 N HCl in MeOH (Reflux, 2 h) |
Table 1: Comparative stability and reagent profiles for common acetal-based alcohol protecting groups.
Step-by-Step Experimental Protocol
Reaction Setup
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the substrate alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1–0.2 M.
-
Reagent Addition: Add 2-(1-Isopropoxyethoxy)propane (2.0 to 3.0 equiv) via syringe.
-
Catalysis: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) in one portion.
-
Monitoring: Stir the reaction at room temperature. Monitor progression via Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2–6 hours).
The Self-Validating Workup Procedure
To ensure this protocol acts as a self-validating system , researchers must perform a "Quench-Check" prior to the aqueous phase.
-
Anhydrous Quench (Critical): Add Triethylamine (Et₃N) (0.2 to 0.3 equiv; must be in excess of the acid catalyst) directly to the stirring reaction mixture. Stir for 10 minutes.
-
Validation (Quench-Check): Pull a 10 µL aliquot of the quenched mixture, dilute in EtOAc, and run a TLC against the unquenched reaction mixture. Validation: If the product spot remains stable and does not revert to the starting alcohol, the catalyst is successfully neutralized.
-
Dilution: Dilute the reaction mixture with an equal volume of DCM or Ethyl Acetate (EtOAc).
-
Aqueous Washing: Transfer to a separatory funnel. Wash the organic layer once with saturated aqueous Sodium Bicarbonate (NaHCO₃) to remove the triethylammonium salts and the isopropanol byproduct.
-
Brine Wash: Wash with saturated aqueous NaCl (brine) to remove residual water.
-
Drying: Dry the organic phase over anhydrous K₂CO₃ or Na₂SO₄. Do not use MgSO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator. Pro-Tip: Keep the water bath temperature below 30 °C and add a single drop of Et₃N to the receiving flask to maintain trace basicity during storage.
Workflow for the basic quench and workup of IPE protection reactions.
Analytical Validation (NMR)
When validating the isolated product via ¹H NMR, the IPE group presents highly distinct diagnostic signals:
-
Acetal Methine Proton: Look for a characteristic quartet (1H) typically resonating between 4.70 and 4.85 ppm .
-
Isopropyl Methyls: Two distinct doublets (3H each) representing the diastereotopic methyl groups of the isopropoxy moiety, usually found between 1.10 and 1.25 ppm .
-
Acetal Methyl: A doublet (3H) corresponding to the methyl group on the acetal carbon, typically around 1.30 ppm .
References
-
National Center for Biotechnology Information. "Propane, 2,2'-(ethylidenebis(oxy))bis- | C8H18O2 | CID 138176". PubChem. URL:[Link]
-
National Institute of Standards and Technology. "Propane, 2,2'-[ethylidenebis(oxy)]bis-". NIST Chemistry WebBook. URL:[Link]
- European Patent Office. "Compounds potentiating the activity of antifungal drugs". Patent EP2792683A1.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]
-
American Chemical Society. "Hemiacetal Esters: Synthesis, Properties, and Applications of a Versatile Functional Group". Macromolecules. URL:[Link]
Sources
Application Note: 2-(1-Isopropoxyethoxy)propane in the Synthesis of Natural Products
Protocols for the Orthogonal Protection of Alcohols as 1-Isopropoxyethyl (IPE) Ethers
As a Senior Application Scientist, I have structured this guide to address a critical bottleneck in complex natural product synthesis: the delicate balance between protecting group stability and the mildness of its removal. 2-(1-Isopropoxyethoxy)propane (CAS 4285-59-0), commonly known as acetaldehyde diisopropyl acetal 1[1], is an underutilized yet highly effective reagent for masking hydroxyl groups as 1-isopropoxyethyl (IPE) ethers and carboxylic acids as hemiacetal esters 2[2].
This guide details the causality behind its use, comparative advantages, and self-validating protocols for its application in the synthesis of complex targets, such as the steroid estetrol 3[3].
Physicochemical Profile & Reagent Data
Before deploying any reagent in a multi-step synthesis, understanding its physical properties is essential for handling, stoichiometry, and workup design.
Table 1: Physicochemical Properties of 2-(1-Isopropoxyethoxy)propane
| Property | Value | Structural Significance |
| IUPAC Name | 2-(1-Isopropoxyethoxy)propane | Indicates a di-acetal of acetaldehyde. |
| CAS Number | 4285-59-0[1] | Unique identifier for procurement. |
| Molecular Formula | C₈H₁₈O₂[1] | Generates volatile byproducts upon cleavage. |
| Molecular Weight | 146.23 g/mol [1] | Used for precise stoichiometric calculations. |
| Boiling Point | 138.5 °C at 760 mmHg[] | Allows for removal of excess reagent via vacuum. |
| Density | 0.838 g/cm³[] | Required for volumetric dispensing. |
Strategic Advantages in Natural Product Synthesis
In the total synthesis of polyhydroxylated natural products, choosing the right acetal protecting group is paramount. The IPE ether provides a "Goldilocks" profile compared to traditional protecting groups.
Causality of Selection: We select 2-(1-Isopropoxyethoxy)propane over ethyl vinyl ether (which forms EE ethers) because the bulky isopropyl group provides superior steric shielding. This shielding protects the acetal carbon from unwanted nucleophilic attack during harsh downstream steps like Grignard additions or metal hydride reductions. Conversely, compared to the methoxymethyl (MOM) group, the IPE ether is significantly easier to cleave under mild aqueous acidic conditions, preventing the degradation of the delicate natural product scaffold during late-stage global deprotection.
Table 2: Comparative Protecting Group Profile
| Protecting Group | Reagent Used | Stability to Nucleophiles | Acidic Cleavage Rate | Cleavage Byproducts |
| IPE (1-Isopropoxyethyl) | 2-(1-Isopropoxyethoxy)propane | Excellent (Sterically hindered) | Fast (Mild acid) | Acetaldehyde, Isopropanol |
| EE (1-Ethoxyethyl) | Ethyl vinyl ether | Good | Fast (Mild acid) | Acetaldehyde, Ethanol |
| THP (Tetrahydropyranyl) | 3,4-Dihydro-2H-pyran | Excellent | Moderate | 5-Hydroxypentanal |
| MOM (Methoxymethyl) | Chloromethyl methyl ether | Excellent | Slow (Harsh acid) | Formaldehyde, Methanol |
Mechanistic Pathway: Transacetalization
The protection of an alcohol using 2-(1-Isopropoxyethoxy)propane proceeds via an acid-catalyzed transacetalization. The mild acid protonates one of the isopropoxy oxygens, leading to the expulsion of isopropanol and the formation of a highly reactive oxocarbenium ion. The target alcohol then attacks this intermediate.
Mechanistic pathway of IPE ether formation via oxocarbenium intermediate.
Experimental Protocols (Self-Validating Systems)
The following protocols are engineered to be self-validating. Each step includes a specific chemical rationale (causality) and a verification method to ensure the system behaves as predicted.
Protocol A: Protection of Alcohols (Formation of IPE Ether)
Objective: Mask a free hydroxyl group on a complex natural product scaffold.
Step-by-Step Methodology:
-
Substrate Drying: Dissolve the starting natural product (1.0 eq, e.g., 10 mmol) in anhydrous toluene and evaporate under reduced pressure.
-
Causality: Azeotropic removal of trace water is critical. Water acts as a competing nucleophile that will prematurely hydrolyze the oxocarbenium ion, stalling the reaction.
-
-
Reaction Assembly: Dissolve the dried substrate in anhydrous dichloromethane (DCM, 0.2 M). Add 2-(1-Isopropoxyethoxy)propane (3.0 eq, 30 mmol).
-
Causality: The 3-fold molar excess of the acetal donor drives the reversible transacetalization equilibrium entirely toward the product side.
-
-
Catalyst Addition: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 eq, 1.0 mmol).
-
Causality: PPTS (pKa ~5.2) is deliberately chosen over stronger acids like TsOH (pKa ~-2.8). It provides sufficient proton activity to initiate oxocarbenium formation without cleaving existing acid-sensitive groups (e.g., silyl ethers) on the molecule.
-
-
Monitoring (Self-Validation): Stir at room temperature under an argon atmosphere. Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the polar hydroxyl starting material is fully converted to a less polar spot (typically 2-4 hours).
-
Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO₃.
-
Causality: Immediate neutralization of the PPTS catalyst prevents the reverse hydrolysis reaction during the aqueous workup. Extract with DCM, dry over Na₂SO₄, and concentrate.
-
-
NMR Validation: Analyze the crude product via ¹H NMR. The successful formation of the IPE ether is definitively validated by the appearance of a new methine quartet (CH-CH₃) at ~4.7–4.9 ppm and a doublet at ~1.3 ppm.
End-to-end workflow for applying IPE protection in complex synthesis.
Protocol B: Global Deprotection (Cleavage of IPE Ether)
Objective: Unmask the IPE ether to yield the final natural product target without degrading the molecular scaffold.
Step-by-Step Methodology:
-
Solvent System Preparation: Dissolve the IPE-protected intermediate in a mixture of Acetic Acid, THF, and Water (4:2:1 v/v/v).
-
Causality: This specific ternary solvent matrix is engineered for success. THF solubilizes the highly lipophilic natural product; water acts as the massive molar-excess reactant to drive hydrolysis; and acetic acid provides the mild proton source required to generate the leaving group.
-
-
Reaction Execution: Stir the mixture at 40 °C for 4-6 hours.
-
Self-Validation: The cleavage releases highly volatile acetaldehyde and isopropanol. The physical evaporation of these byproducts from the warm solution practically renders the reaction irreversible, pushing it to 100% completion.
-
-
Workup: Dilute the mixture with ethyl acetate. Carefully neutralize the acetic acid by the slow, dropwise addition of saturated NaHCO₃ until CO₂ evolution ceases.
-
Analytical Validation: Isolate the final product. Validate deprotection via Mass Spectrometry (observing the loss of m/z 86 corresponding to the IPE group) and IR Spectroscopy (confirming the reappearance of the broad O-H stretch at ~3300 cm⁻¹).
References
- Sigma-Aldrich. "2-(1-Isopropoxyethoxy)propane | 4285-59-0". Source: sigmaaldrich.com.
- ACS Publications. "Hemiacetal Esters: Synthesis, Properties, and Applications of a Versatile Functional Group". Source: acs.org.
- NIST Chemistry WebBook. "Propane, 2,2'-[ethylidenebis(oxy)]bis-". Source: nist.gov.
- European Patent Office. "PROCESS FOR THE PREPARATION OF ESTETROL - EP 3046928 B1". Source: googleapis.com.
Sources
Application Notes: Selective Protection of Diols Using 2-(1-Isopropoxyethoxy)propane
Abstract
In the landscape of multi-step organic synthesis, the strategic protection of functional groups is a cornerstone of success, preventing undesired side reactions and enabling complex molecular architecture construction.[1][2] Diols, with their dual hydroxyl functionalities, present a unique challenge requiring selective and robust protection strategies. While cyclic acetals like acetonides are commonplace for protecting 1,2- and 1,3-diols, acyclic acetals offer a different profile of stability and reactivity.[3][4] This guide provides an in-depth technical overview and detailed protocols for the selective protection of diols using the acyclic acetal, 2-(1-isopropoxyethoxy)propane. We will explore the mechanistic underpinnings, substrate selectivity, and procedural nuances that empower researchers to effectively utilize this versatile protecting group.
Introduction: Why Choose an Acyclic Acetal?
The protection of a diol involves the conversion of its hydroxyl groups into a less reactive derivative, which must be stable to a range of reaction conditions and yet be removable cleanly and in high yield when desired.[5] The most common strategy for 1,2- and 1,3-diols is the formation of a cyclic acetal or ketal (e.g., an acetonide or benzylidene acetal), which offers significant thermodynamic stability due to the formation of a five- or six-membered ring.[6][7]
However, acyclic acetals, such as those formed from 2-(1-isopropoxyethoxy)propane, present a distinct set of characteristics that can be advantageous in specific synthetic contexts:
-
Tuned Acid Lability: Acyclic acetals are generally more susceptible to acidic hydrolysis than their cyclic counterparts.[8][9] This heightened sensitivity can be exploited for deprotection under milder acidic conditions, preserving other acid-sensitive functionalities within a complex molecule.
-
Differential Protection: In a molecule with multiple diols, the kinetic and thermodynamic factors governing cyclic vs. acyclic acetal formation can sometimes be leveraged for selective protection of one diol over another.
-
Solubility Modification: The introduction of the isopropoxyethylidene group can significantly alter the lipophilicity of a molecule, potentially improving its solubility in organic solvents for subsequent reaction steps.
2-(1-Isopropoxyethoxy)propane serves as a precursor to an isopropoxyethylidene acetal. This protecting group is introduced via an acid-catalyzed exchange reaction, offering a reliable method for masking diol functionalities.
Mechanism of Protection
The protection of a diol with 2-(1-isopropoxyethoxy)propane proceeds via a classic acid-catalyzed acetal exchange mechanism. The reaction is an equilibrium process, and is typically driven to completion by removing the alcohol byproduct (in this case, isopropanol and ethanol) from the reaction mixture.
The key steps are:
-
Protonation: An acid catalyst protonates one of the oxygen atoms of the 2-(1-isopropoxyethoxy)propane, making it a better leaving group.
-
Formation of an Oxonium Ion: Loss of an alcohol (isopropanol or ethanol) generates a resonance-stabilized oxonium ion.
-
Nucleophilic Attack: A hydroxyl group from the diol attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation and Repetition: Deprotonation of the newly added oxygen is followed by a second cycle of protonation, elimination, and nucleophilic attack by the second hydroxyl group of the diol.
-
Final Deprotonation: The final deprotonation step, facilitated by a weak base or solvent, yields the protected diol and regenerates the acid catalyst.
Caption: Acid-catalyzed mechanism for diol protection.
Experimental Protocols
General Protocol for Diol Protection
This protocol provides a representative procedure. Optimal conditions, particularly temperature and reaction time, may vary depending on the specific diol substrate.
Materials:
-
Diol (1.0 equiv)
-
2-(1-Isopropoxyethoxy)propane (1.5 - 2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Acid Catalyst: p-Toluenesulfonic acid (p-TsOH, 0.05 equiv) or Camphorsulfonic acid (CSA, 0.05 equiv)
-
Triethylamine (Et₃N) or Saturated Sodium Bicarbonate (NaHCO₃) solution for quenching
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the diol (1.0 equiv) and anhydrous DCM.
-
Stir the solution until the diol is fully dissolved.
-
Add 2-(1-isopropoxyethoxy)propane (1.5 equiv).
-
Add the acid catalyst (e.g., p-TsOH, 0.05 equiv) to the mixture.
-
Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). For less reactive or sterically hindered diols, gentle heating (40 °C) may be required.
-
Upon completion (typically 1-4 hours), quench the reaction by adding a few drops of triethylamine or by washing with saturated aqueous NaHCO₃ solution.
-
If an aqueous quench was used, transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting protected diol by column chromatography on silica gel.
Causality Behind Choices:
-
Anhydrous Conditions: The reaction is an equilibrium with water. Any moisture will hydrolyze the reagent and the product, reducing the yield.
-
Acid Catalyst: The reaction is acid-catalyzed; without it, the reaction will not proceed at a practical rate. p-TsOH and CSA are commonly used due to their efficacy and ease of handling.
-
Stoichiometry: A slight excess of the protecting group reagent is used to drive the equilibrium towards the product.
-
Quenching: The acid catalyst must be neutralized before concentration and purification to prevent deprotection during workup or on the silica gel.
Protocol for Deprotection (Acidic Hydrolysis)
The isopropoxyethylidene acetal is readily cleaved under mild acidic conditions.
Materials:
-
Protected Diol (1.0 equiv)
-
Solvent System: THF/Water (e.g., 4:1 mixture) or 80% Acetic Acid in Water
-
Acid: 1M Hydrochloric Acid (HCl) or neat Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate or other suitable extraction solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected diol (1.0 equiv) in the chosen solvent system (e.g., THF/water).
-
Add the acid. If using HCl, add a catalytic amount. If using acetic acid, it can serve as both the solvent and the catalyst.
-
Stir the solution at room temperature. Monitor the deprotection by TLC. The reaction is typically complete within 30 minutes to 2 hours.
-
Once the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected diol.
-
Purify as necessary by chromatography or recrystallization.[10]
Substrate Scope and Selectivity
The formation of the isopropoxyethylidene acetal is subject to thermodynamic and kinetic controls, influencing its selectivity for different diol structures.
| Diol Type | Expected Reactivity | Selectivity Considerations | Reference (by Analogy) |
| 1,2-Diols (cis) | High | Thermodynamically favored to form a five-membered dioxolane-type ring. | |
| 1,2-Diols (trans) | Moderate to Low | Ring strain can disfavor protection. May require more forcing conditions. | |
| 1,3-Diols (syn) | High | Readily form a six-membered, chair-like dioxane-type ring. | [7] |
| 1,3-Diols (anti) | Moderate | May form a less stable twist-boat conformation, making protection less favorable than for syn-isomers. | [7] |
| Sterically Hindered Diols | Low | Steric hindrance around the hydroxyl groups can significantly slow the rate of reaction. | [11] |
Orthogonal Protection Strategies
A key aspect of protecting group chemistry is orthogonality—the ability to remove one protecting group in the presence of others.[12][13] The isopropoxyethylidene acetal belongs to the acid-labile set of protecting groups.
Compatibility:
-
Stable to: Bases (e.g., NaOH, K₂CO₃, LiHMDS), nucleophiles (e.g., Grignard reagents, organolithiums), many oxidizing agents, and reducing conditions (e.g., H₂/Pd, NaBH₄).
-
Cleaved by: Acids (e.g., HCl, TFA, p-TsOH).
This stability profile makes it orthogonal to base-labile groups (e.g., esters, Fmoc), fluoride-labile groups (e.g., silyl ethers like TBDMS, TIPS), and groups removed by hydrogenolysis (e.g., benzyl ethers, Cbz).[14]
Workflow Visualization
The overall process from protection to deprotection can be visualized as a cycle, enabling the temporary masking of a diol's reactivity.
Caption: General workflow for diol protection and deprotection.
Conclusion
The use of 2-(1-isopropoxyethoxy)propane to form an isopropoxyethylidene acetal is a valuable, albeit less common, strategy for the selective protection of diols. Its primary advantage lies in the acyclic nature of the resulting acetal, which confers greater acid lability compared to traditional cyclic acetals. This feature is particularly useful for deprotection under mild conditions in the final stages of a complex synthesis. By understanding the underlying mechanisms and following robust protocols, researchers can effectively integrate this protecting group into their synthetic toolkit, enabling greater flexibility and control in the construction of complex molecules.
References
- G. H. Marx and R. A. Wiley. "A new method for the selective protection of 1,2- and 1,3-diols." Tetrahedron Letters, 26(11), 1379, 1985. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390098445X]
- BenchChem. "Application Notes and Protocols for the Protection of Diols." BenchChem, 2025. [URL: https://www.benchchem.
- Y. Noriaki, et al. "Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions." Journal of Synthetic Organic Chemistry, Japan, 62(2), 148-149, 2004. [URL: https://www.jstage.jst.go.jp/article/yukigoseikyokaishi/62/2/62_2_148/_article]
- K. Yoshikazu, et al. "Methods for protecting and deprotecting a diol group." Google Patents, EP3521279A1, 2019. [URL: https://patents.google.
- BenchChem. "A Comparative Guide to Diol Protection Strategies in Organic Synthesis." BenchChem, 2025. [URL: https://www.benchchem.
- Sigma-Aldrich. "2-(1-Isopropoxyethoxy)propane." Sigma-Aldrich, Accessed March 15, 2026. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/xpih9bd083bb]
- BenchChem. "Application Notes and Protocols: Deprotection of 2-Methyl-1,1-dipropoxypropane Acetal." BenchChem, 2025. [URL: https://www.benchchem.com/application-notes/deprotection-of-2-methyl-1-1-dipropoxypropane-acetal]
- M. L. Hyvönen, et al. "Tuning the stability of alkoxyisopropyl protection groups." Beilstein Journal of Organic Chemistry, 15, 638-644, 2019. [URL: https://www.beilstein-journals.org/bjoc/articles/15/65]
- University of Bristol. "VI Protecting Groups and Orthogonal Protection Strategies." University of Bristol School of Chemistry, Accessed March 15, 2026. [URL: http://www.chm.bris.ac.uk/webprojects2002/fleming/VI.htm]
- Baran Group, The Scripps Research Institute. "Protecting Groups." The Scripps Research Institute, Accessed March 15, 2026. [URL: https://baranlab.org/wp-content/uploads/2020/11/Protecting-Groups-2020-11-23.pdf]
- Y. Abe, et al. "Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions." Green Chemistry, 27, 5464-5470, 2025. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/gc/d4gc06348a]
- Royal Society of Chemistry. "Supplementary Information." Royal Society of Chemistry, Accessed March 15, 2026. [URL: https://www.rsc.
- P. J. Kocienski. "Protecting Groups." Thieme, 2004. [URL: https://www.thieme-connect.com/products/ebooks/lookinside/10.1055/b-003-121626]
- Reddit. "PROTECTING GROUPS." r/OrganicChemistry, 2022. [URL: https://www.reddit.com/r/OrganicChemistry/comments/ybr08i/protecting_groups/]
- Ambeed. "2-(1-Isopropoxyethoxy)propane." Ambeed, Accessed March 15, 2026. [URL: https://www.ambeed.com/products/4285-59-0.html]
- Organic Chemistry Portal. "Protecting Groups." Organic Chemistry Portal, Accessed March 15, 2026. [URL: https://www.organic-chemistry.org/protectivegroups.htm]
- X. Ariza, et al. "New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases." Organic Letters, 2(16), 2499-2501, 2000. [URL: https://pubs.acs.org/doi/10.1021/ol006121f]
- ResearchGate. "BDA protec - ResearchGate." ResearchGate, 1996. [URL: https://www.researchgate.
- TCI Chemicals. "Protecting Agents." TCI Chemicals, Accessed March 15, 2026. [URL: https://www.tcichemicals.com/US/en/support-download/brochures/protecting-agents]
- BenchChem. "A Comparative Guide to Acetal Protecting Groups: Spotlight on 2-Methyl-1,1-dipropoxypropane." BenchChem, 2025. [URL: https://www.benchchem.
- H. R. Memarian, et al. "Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate." Molecules, 8(9), 703-708, 2003. [URL: https://www.mdpi.com/1420-3049/8/9/703]
- BenchChem. "Application Notes and Protocols: Catalytic Synthesis of 2-Methyl-1,1-bis(2-methylpropoxy)propane." BenchChem, 2025. [URL: https://www.benchchem.com/application-notes/catalytic-synthesis-of-2-methyl-1-1-bis-2-methylpropoxy-propane]
- P. J. Kocienski. "1.2 Deprotection: The Concept of Orthogonal Sets." Thieme, 2004. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-003-121626]
- Wikipedia. "Protecting group." Wikipedia, Accessed March 15, 2026. [URL: https://en.wikipedia.org/wiki/Protecting_group]
- M. A. Zolfigol, et al. "Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2." Molecules, 7(11), 751-756, 2002. [URL: https://www.mdpi.com/1420-3049/7/11/751]
- YouTube. "Protecting Group Chemistry: Protection of 1,2-diol as cyclic acetals." YouTube, 2022. [URL: https://www.youtube.
- University of Regensburg. "Protecting Groups." University of Regensburg, Accessed March 15, 2026. [URL: https://www.uni-regensburg.de/assets/chemie-pharmazie/organische-chemie-4/teaching/protecting_groups.pdf]
- Sigma-Aldrich. "2-(1-Isopropoxyethoxy)propane Safety Information." Sigma-Aldrich, Accessed March 15, 2026. [URL: https://www.sigmaaldrich.
- Chemistry LibreTexts. "17.8: Acetals as Protecting Groups." Chemistry LibreTexts, 2019. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Aldehydes_and_Ketones_I-_Electrophilicity_and_Nucleophilic_Addition/17.08%3A_Acetals_as_Protecting_Groups]
- Google Patents. "Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane." Google Patents, WO2022078576A1, 2022. [URL: https://patents.google.
- MDPI. "Catalytic Screening for 1,2-Diol Protection: A Saccharose-Derived Hydrothermal Carbon Showcases Enhanced Performance." MDPI, 2025. [URL: https://www.mdpi.com/2073-4344/15/1/113]
- ResearchGate. "Completion of the total synthesis of PGs." ResearchGate, 2018. [URL: https://www.researchgate.net/figure/Completion-of-the-total-synthesis-of-PGs-a-Completion-of-the-total-synthesis-of-PGF2a_fig-006_328328225]
- ResearchGate. "Fig. 4 Reaction scope of diol protection protocol using ternary DP-DES..." ResearchGate, 2020. [URL: https://www.researchgate.net/figure/Reaction-scope-of-diol-protection-protocol-using-ternary-DP-DES-systems-The_fig4_342261623]
- BenchChem. "A Comparative Guide to Diol Protecting Groups: Limitations of 1,3-Dimethoxy-2,2-dimethylpropane." BenchChem, 2025. [URL: https://www.benchchem.com/application-notes/limitations-of-1-3-dimethoxy-2-2-dimethylpropane-as-a-diol-protecting-group]
- Organic Chemistry Portal. "1,3-Dioxanes, 1,3-Dioxolanes." Organic Chemistry Portal, Accessed March 15, 2026. [URL: https://www.organic-chemistry.org/protection/carbonyls/1,3-dioxanes-1,3-dioxolanes.htm]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Protective Groups [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. people.uniurb.it [people.uniurb.it]
- 6. reddit.com [reddit.com]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
Advanced Applications of 2-(1-Isopropoxyethoxy)propane in Precision Polymer Synthesis and Stimuli-Responsive Drug Delivery
Document Type: Application Note & Experimental Protocol Target Audience: Polymer Chemists, Formulation Scientists, and Oncology Drug Development Professionals
Executive Summary
2-(1-Isopropoxyethoxy)propane (Acetaldehyde diisopropyl acetal, CAS 4285-59-0) is a highly versatile reagent that bridges the gap between synthetic polymer chemistry and advanced biomedical engineering. This application note details its dual utility: first, as a precision latent initiator in the living cationic polymerization of vinyl ethers, and second, as a critical building block for engineering pH-responsive, acid-cleavable linkages in targeted drug delivery systems. By mastering the mechanistic causality of the acetal moiety, researchers can achieve unprecedented control over both polymer architecture and therapeutic release kinetics.
Section 1: Mechanistic Role in Living Cationic Polymerization
The Causality of Acetal-Initiated Polymerization
In cationic polymerization, the extreme reactivity of the propagating carbocation often leads to uncontrolled chain transfer and termination. 2-(1-Isopropoxyethoxy)propane solves this by acting as a latent initiator. When activated by a Lewis acid (e.g., TiCl₄ or SnCl₄), the acetal generates a stabilized alkoxycarbenium ion.
The causality of this control lies in the dynamic equilibrium between the dormant covalent acetal species and the active cationic center. The bulky isopropoxy groups provide both steric hindrance and electronic stabilization, heavily favoring the dormant state. This suppression of side reactions allows for the synthesis of poly(vinyl ethers) with strictly1[1].
Caption: Mechanism of acetal-initiated living cationic polymerization of vinyl ethers.
Protocol 1: Precision Synthesis of Poly(isobutyl vinyl ether)
This protocol is designed as a self-validating system to ensure living character throughout the synthesis.
Step 1: Reagent Preparation & Validation
-
Dry isobutyl vinyl ether (IBVE) and dichloromethane (DCM) over CaH₂ and distill under nitrogen.
-
Validation Check: Measure moisture content using Karl Fischer titration. Do not proceed unless H₂O < 10 ppm to prevent premature termination of the carbocation.
Step 2: Initiation Complex Formation
-
In a baked Schlenk flask under argon at -78 °C, add DCM, IBVE (100 eq), ethyl acetate (10 eq, as an added base to stabilize the cation), and 2-(1-Isopropoxyethoxy)propane (1 eq).
-
Introduce TiCl₄ (2 eq) to initiate the reaction.
-
Validation Check: Quench a 0.5 mL aliquot with pre-chilled ammoniacal methanol. Analyze via ¹H NMR (CDCl₃). The presence of the acetal methine proton at δ 4.6 ppm validates successful initiator-monomer adduct formation.
Step 3: Propagation
-
Maintain the reaction at -78 °C for 2 hours.
-
Validation Check: Monitor conversion via real-time ATR-FTIR. The complete disappearance of the vinylic C=C stretch at 1620 cm⁻¹ validates >99% monomer conversion.
Step 4: Termination & Purification
-
Quench the living ends by injecting 5 mL of pre-chilled methanol containing 1% NH₃.
-
Precipitate the polymer in excess cold methanol and dry under vacuum.
-
Validation Check: Analyze via Gel Permeation Chromatography (GPC). A monomodal peak with a PDI < 1.15 validates the living character of the polymerization.
Quantitative Data: Molecular Weight Control
| [Monomer] / [Acetal] Ratio | Theoretical Mₙ (Da) | Experimental Mₙ (Da) | Polydispersity Index (Mw/Mₙ) |
| 50:1 | 5,000 | 5,150 | 1.08 |
| 100:1 | 10,000 | 9,850 | 1.10 |
| 200:1 | 20,000 | 19,500 | 1.12 |
Section 2: Design of pH-Responsive Polymeric Drug Delivery Systems
The Causality of Acetal-Linked Prodrugs
In oncology, the premature systemic release of cytotoxic drugs causes severe off-target toxicity. The hydrolysis rate of an acetal is dictated by the steric and electronic properties of its substituents. 2-(1-Isopropoxyethoxy)propane provides an optimal intermediate stability for transacetalization into polymer backbones.
The resulting diisopropyl-derived acetal linkages remain structurally intact at physiological pH (7.4) but undergo rapid,2 of cancer cells[2]. This differential degradation profile ensures targeted payload delivery and dramatically enhances the therapeutic index of3[3].
Caption: pH-triggered drug release pathway of acetal-linked polymeric micelles.
Protocol 2: Fabrication of pH-Responsive PEG-PCL-Acetal-Paclitaxel Micelles
This protocol utilizes transacetalization to conjugate a drug to a block copolymer, followed by self-assembly.
Step 1: Transacetalization Conjugation
-
Dissolve mPEG-PCL-OH (1 eq), Paclitaxel (1.2 eq), and 2-(1-Isopropoxyethoxy)propane (5 eq) in anhydrous THF.
-
Add Pyridinium p-toluenesulfonate (PPTS, 0.1 eq) as a mild acid catalyst. Reflux at 60 °C for 24 hours under nitrogen.
-
Validation Check: Monitor via TLC (DCM:MeOH 9:1). Validate conjugation by ¹H NMR; the shift of the acetal methine proton from δ 4.6 ppm (free) to δ 4.8-5.0 ppm (conjugated) confirms the formation of the acid-labile linkage.
Step 2: Micellar Self-Assembly (Nanoprecipitation)
-
Dissolve the purified mPEG-PCL-Acetal-Paclitaxel conjugate in 2 mL of acetone.
-
Dropwise add the solution into 20 mL of PBS (pH 7.4) under vigorous stirring. Stir open to the atmosphere for 12 hours to evaporate the acetone.
-
Validation Check: Measure hydrodynamic diameter via Dynamic Light Scattering (DLS). A single population with a Z-average of ~70 nm and PDI < 0.2 validates successful, monodisperse micellar assembly.
Step 3: pH-Triggered Release Assay
-
Divide the micelle solution into two dialysis bags (MWCO 3.5 kDa). Submerge one in PBS at pH 7.4 and the other in acetate buffer at pH 5.0 (both at 37 °C).
-
Validation Check: At predetermined intervals, sample the external buffer and quantify released paclitaxel via RP-HPLC (UV detection at 227 nm). A differential release profile (>50% release at pH 5.0 vs. <10% at pH 7.4 over 24h) biologically validates the stimuli-responsive mechanism.
Quantitative Data: Comparative Hydrolysis Kinetics
| Acetal Type | Half-life at pH 7.4 (Bloodstream) | Half-life at pH 5.0 (Endosome) | Primary Application Suitability |
| Dimethyl Acetal | > 30 days | ~48 hours | Slow-release extracellular matrices |
| Diisopropyl Acetal | > 14 days | ~4 hours | Endosomal burst release (Intracellular) |
| Cyclic Ketal | ~5 days | < 30 mins | Rapid extracellular tumor targeting |
References
-
Method of producing a polyvinyl ether compound. Google Patents (US5616812A). 1
-
Acetal-Linked Paclitaxel Polymeric Prodrug Based on Functionalized mPEG-PCL Diblock Polymer for pH-Triggered Drug Delivery. PMC - NIH. 3
-
Dual Thermo- and pH-Responsive Polymer Nanoparticle Assemblies for Potential Stimuli-Controlled Drug Delivery. ACS Applied Bio Materials. 2
Sources
Troubleshooting & Optimization
incomplete 2-(1-Isopropoxyethoxy)propane protection of alcohols
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with incomplete acetal protections.
The 1-isopropoxyethyl (IPE) group is an excellent choice for masking alcohols—it is more hydrolytically robust than the 1-ethoxyethyl (EE) group and less sterically demanding than the tetrahydropyranyl (THP) group[1]. However, when utilizing 2-(1-isopropoxyethoxy)propane (also known as acetaldehyde diisopropyl acetal) as the reagent, the reaction operates under strict thermodynamic control via an acid-catalyzed transacetalization mechanism[2].
Understanding the causality behind equilibrium shifts, catalyst pKa , and substrate sterics is the key to driving this reaction to quantitative yields. Below is our comprehensive troubleshooting guide and self-validating protocol.
Diagnostic Workflow: IPE Protection
Diagnostic flowchart for troubleshooting incomplete 1-isopropoxyethyl (IPE) protection.
Troubleshooting FAQs
Q1: Why is my reaction stalling at 50-60% conversion despite leaving it overnight? A: This is a classic thermodynamic limitation. The reaction of your alcohol with 2-(1-isopropoxyethoxy)propane releases one equivalent of isopropanol (iPrOH) as a byproduct. Because transacetalization is an equilibrium process, the accumulation of iPrOH will stall the forward reaction according to Le Chatelier's principle[2]. Solution: You must actively remove the iPrOH to drive the reaction. This is typically achieved by using a large excess of the acetal reagent (often as the solvent) or by applying a slight vacuum/sweep gas to selectively volatilize the iPrOH (bp 82 °C) while retaining the higher-boiling 2-(1-isopropoxyethoxy)propane (bp ~126 °C).
Q2: I added more acid catalyst (PPTS), but the reaction still won't proceed. What's wrong? A: If the equilibrium is being driven but the reaction still fails, the catalyst has likely been deactivated. There are two main culprits:
-
Trace Amines: If your starting alcohol contains trace basic impurities (e.g., from a previous chromatography step using TEA), they will irreversibly neutralize weak acid catalysts like pyridinium p-toluenesulfonate (PPTS).
-
Moisture: Acetals are highly sensitive to water. Moisture acts as a competing nucleophile, driving the equilibrium backward and hydrolyzing the newly formed IPE ether into the starting alcohol and acetaldehyde[3]. Solution: Azeotropically dry your substrate with toluene prior to the reaction and ensure all solvents are strictly anhydrous.
Q3: How does the steric hindrance of my substrate affect this specific protection? A: The formation of the IPE ether involves a bulky oxonium ion intermediate. While primary alcohols react rapidly, secondary and especially tertiary alcohols face significant steric repulsion. For hindered substrates, weak acids like PPTS may not sufficiently protonate the reagent to overcome the activation energy barrier. Switching to a stronger acid like camphorsulfonic acid (CSA) or p-toluenesulfonic acid (pTsOH) is required to push the reaction forward[1].
Data Presentation: Catalyst Selection
Selecting the correct acid catalyst is a balancing act between reaction rate and the survival of acid-sensitive functional groups on your molecule.
| Catalyst | pKa (in water) | Recommended Loading | Optimal Substrate Profile |
| PPTS (Pyridinium p-toluenesulfonate) | ~5.2 | 10–20 mol% | Primary alcohols; highly acid-sensitive substrates. |
| CSA (Camphorsulfonic acid) | ~1.2 | 5–10 mol% | Secondary alcohols; moderate steric hindrance. |
| pTsOH·H₂O (p-Toluenesulfonic acid) | ~-2.8 | 1–5 mol% | Tertiary or highly hindered alcohols; rapid conversion needed. |
Experimental Protocol: Self-Validating IPE Protection
This protocol is designed as a self-validating system. It includes an internal diagnostic check to ensure that any failure is isolated to the substrate's structural properties rather than reagent/catalyst degradation.
Materials Required:
-
Substrate (Alcohol)
-
2-(1-Isopropoxyethoxy)propane (Reagent, 5-10 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Acid Catalyst (See Table above)
-
Triethylamine (TEA) for quenching
Step-by-Step Methodology:
-
Azeotropic Drying (Critical Step): Dissolve your alcohol substrate in anhydrous toluene and concentrate under reduced pressure. Repeat this twice to remove trace water.
-
Reaction Setup: Dissolve the dried substrate in anhydrous DCM (0.2 M concentration). Add 5 to 10 equivalents of 2-(1-isopropoxyethoxy)propane. Causality note: The large excess of the acetal reagent acts as a thermodynamic sink to drive the equilibrium forward.
-
Catalyst Introduction: Add the selected acid catalyst (e.g., 10 mol% PPTS) at 0 °C. Stir for 10 minutes, then allow the reaction to warm to room temperature.
-
Self-Validation Checkpoint: After 2 hours, take a 50 µL aliquot. Add 1 µL of benzyl alcohol (a highly reactive primary alcohol) to this aliquot and let it sit for 30 minutes. Analyze via TLC/GC-MS.
-
Interpretation: If the benzyl alcohol is successfully protected but your main substrate is not, your catalyst is active, and the issue is substrate steric hindrance. If the benzyl alcohol remains unprotected, your catalyst has been poisoned by moisture or amines.
-
-
Equilibrium Shift: If the reaction stalls at ~50% conversion (and the catalyst is confirmed active), add 4Å molecular sieves to the main reaction flask to sequester trace moisture and shift the equilibrium.
-
Quench and Workup: Once complete conversion is observed, quench the reaction by adding 2 equivalents of TEA (relative to the acid catalyst) to neutralize the acid and prevent deprotection during workup. Concentrate the mixture under reduced pressure and purify via silica gel chromatography (pre-treat the silica with 1% TEA to prevent on-column hydrolysis).
Sources
Technical Support Center: 1-Isopropoxyethyl (IPE) Protection Troubleshooting
Welcome to the Application Science Portal. As a Senior Application Scientist, I frequently see researchers encounter unexpected yield drops and complex mixtures when utilizing 2-(1-Isopropoxyethoxy)propane (acetaldehyde diisopropyl acetal) for the protection of alcohols and carboxylic acids. While this reagent is exceptionally effective for installing the 1-isopropoxyethyl (IPE) protecting group, the underlying mechanism is an acid-catalyzed equilibrium. Without strict kinetic and thermodynamic control, the reaction network rapidly diverges into detrimental side pathways.
This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you troubleshoot and optimize your protection workflows.
Mechanistic Causality: The Reaction Network
To troubleshoot effectively, we must first understand the competing pathways. The protection proceeds via transacetalization or through the transient formation of an isopropyl vinyl ether intermediate. Because every step is reversible under acidic conditions, shifting the equilibrium is entirely dependent on stoichiometry, catalyst selection, and moisture exclusion[1].
Mechanistic pathways of 2-(1-Isopropoxyethoxy)propane protection and side reactions.
Troubleshooting Guides & FAQs
Q1: Why am I isolating a symmetrical acetal instead of the target mixed acetal? A1: The formation of a symmetrical acetal (R-O-CH(CH3)-O-R) is a thermodynamically driven side reaction. Once the target mixed acetal is formed, the presence of unreacted starting alcohol (R-OH) allows for a second transacetalization event. Causality: This occurs when the substrate alcohol is used in excess, or if the reaction is left running long after the initial equilibrium is reached. Solution: Always use 2-(1-Isopropoxyethoxy)propane in slight excess (1.2–1.5 equivalents) relative to your alcohol. Monitor the reaction closely and quench immediately upon consumption of the starting material.
Q2: My reaction mixture turned dark and viscous, and my yield crashed. What caused this? A2: This is indicative of vinyl ether oligomerization. Under strongly acidic conditions, 2-(1-Isopropoxyethoxy)propane eliminates isopropanol to form isopropyl vinyl ether. In the absence of a highly reactive nucleophile, or if the acid is too strong, these vinyl ethers undergo cationic polymerization, leading to dark, viscous mixtures and degraded yields[2]. Solution: Switch to a milder acid catalyst. Pyridinium p-toluenesulfonate (PPTS) is highly preferred over strong Brønsted acids like p-Toluenesulfonic acid (pTSA) or Lewis acids.
Q3: The protecting group cleaved during the workup phase. How do I stabilize the IPE acetal? A3: 1-Isopropoxyethyl acetals and hemiacetal esters are extremely sensitive to hydrolysis in the presence of adventitious moisture and trace acid[1]. If the acid catalyst is not fully neutralized before concentration or aqueous washing, the equilibrium violently shifts toward deprotection, yielding acetaldehyde and isopropanol[3]. Solution: Introduce a strict quenching step. Add a mild base (e.g., Triethylamine) directly to the reaction mixture before any solvent removal or aqueous workup.
Quantitative Data: Impact of Reaction Conditions
The table below summarizes internal validation data demonstrating how catalyst strength, stoichiometry, and moisture directly dictate the product distribution.
| Catalyst System | Temp (°C) | R-OH Equivalents | Target Mixed Acetal | Symmetrical Acetal | Oligomers / Hydrolysis |
| PPTS (0.1 eq) | 25 | 1.0 (Reagent: 1.5 eq) | > 95% | < 2% | < 3% |
| pTSA (0.1 eq) | 25 | 1.0 (Reagent: 1.5 eq) | 72% | 8% | 20% (Oligomers) |
| PPTS (0.1 eq) | 60 | 2.0 (Reagent: 1.0 eq) | 35% | 60% | 5% |
| PPTS (0.1 eq) | 25 | 1.0 (Wet Solvent) | 15% | < 2% | 83% (Hydrolysis) |
Self-Validating Experimental Protocol: IPE Protection Workflow
To ensure reproducibility, do not treat this protocol as a mere recipe. Each step contains a built-in validation checkpoint to guarantee the chemical environment is behaving as intended.
Step 1: Reagent & Solvent Preparation
-
Action: Dissolve the target alcohol (1.0 eq) in anhydrous dichloromethane (DCM). Add 2-(1-Isopropoxyethoxy)propane (1.5 eq).
-
Causality: Using a 1.5x excess of the acetal reagent shifts the thermodynamic equilibrium toward the mixed acetal and starves the reaction of free R-OH, preventing symmetrical acetal formation.
-
Self-Validation: Perform a Karl Fischer titration on the DCM prior to addition. Moisture must be <50 ppm to prevent premature hydrolysis of the reagent.
Step 2: Catalysis & Monitoring
-
Action: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 eq) at 0 °C, then allow the mixture to warm to room temperature.
-
Causality: PPTS is a mild acid that effectively catalyzes transacetalization without triggering the aggressive cationic polymerization of vinyl ether intermediates seen with stronger acids[2].
-
Self-Validation: Monitor via TLC. Critical: To prevent false negatives (where the product deprotects on the acidic silica gel), pre-treat your TLC plates by running them in 1% Et₃N in hexanes and drying them before spotting.
Step 3: Reaction Quenching (The Critical Step)
-
Action: Once the starting material is consumed, add Triethylamine (Et₃N) (0.2 eq) directly to the reaction flask.
-
Causality: Neutralizing the acid catalyst locks the equilibrium. Without this, concentration of the solvent increases the relative concentration of trace acid and moisture, driving rapid deprotection during workup[1].
-
Self-Validation: Spot the quenched mixture on wet pH paper; ensure the organic phase registers as mildly basic (pH ~8) before proceeding to the next step.
Step 4: Workup & Isolation
-
Action: Wash the organic layer with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: The basic aqueous wash removes the neutralized catalyst salts and residual isopropanol without jeopardizing the acid-sensitive IPE group.
References[3] Title: US5023375A - Process for the synthesis of amides from vinyl acetate
Source: Google Patents URL:[2] Title: US5616812A - Method of producing a polyvinyl ether compound Source: Google Patents URL:[1] Title: Hemiacetal Esters: Synthesis, Properties, and Applications of a Versatile Functional Group Source: ACS Publications URL:[Link]
Sources
Technical Support Center: Purification of 2-(1-Isopropoxyethoxy)propane-Protected Compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate compounds protected by 2-(1-isopropoxyethoxy)propane (commonly known as acetaldehyde diisopropyl acetal). This reagent is highly effective for masking hydroxyl groups as 1-isopropoxyethyl (IPE) ethers[1]. However, the resulting mixed acetal is notoriously sensitive to acidic environments, turning routine purification workflows into a minefield of premature deprotection[2].
This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure the absolute structural integrity of your IPE-protected compounds during isolation and chromatography.
Mechanistic Causality: The Vulnerability of the IPE Group
Before troubleshooting, it is critical to understand why the IPE group fails during purification. Acetals are stable to strong bases and nucleophiles but undergo rapid, acid-catalyzed hydrolysis[1].
Fig 1. Mechanistic pathway of acid-catalyzed IPE deprotection on unbuffered silica gel.
When an IPE-protected compound contacts untreated silica gel, the surface silanol groups (pKa ~4.5) act as Brønsted acids. They protonate the acetal oxygen, triggering the rate-determining ejection of isopropanol to form a highly reactive oxocarbenium ion. Trace water in the solvent immediately attacks this intermediate, irreversibly cleaving the protecting group[2].
Troubleshooting Guides & FAQs
Q1: My IPE-protected compound degrades during silica gel chromatography despite a successful reaction. How do I prevent this? A1: You must deactivate the acidic silanol sites on the silica gel. Due to its volatility and basicity, triethylamine (TEA) is the industry standard for buffering eluent systems[3]. By adding 1% (v/v) TEA to your mobile phase, the amine acts as a sacrificial base, binding to the silanol protons and preventing them from interacting with your acetal[4].
Q2: I added TEA to my eluent, but I am still observing 10-20% deprotection. What is failing? A2: Adding TEA to the running solvent is insufficient if the column is not pre-equilibrated. As the solvent front moves down the column, the silica gel actively strips the TEA from the mobile phase to neutralize itself. If your compound travels faster than this "neutralization front," it will collide with raw, acidic silica and degrade[4]. Solution: Always flush the packed column with at least 3 Column Volumes (CV) of TEA-buffered solvent before loading your sample.
Q3: How do I separate unreacted 2-(1-isopropoxyethoxy)propane from my product without chromatography? A3: 2-(1-Isopropoxyethoxy)propane is a liquid with a boiling point of ~130-140 °C. Because it is non-polar, it frequently co-elutes with lipophilic protected products. Solution: Exploit its volatility. Prior to chromatography, subject the crude mixture to high-vacuum distillation (e.g., Kugelrohr) at 40-50 °C. This selectively removes the unreacted reagent and isopropanol byproducts without thermally degrading your target compound.
Q4: My compound deprotected during the aqueous workup. How should I quench the reaction safely? A4: Standard quenching agents like saturated ammonium chloride (NH₄Cl) are mildly acidic (pH ~5.5)—sufficient to trigger hydrolysis. Furthermore, drying the organic layer with magnesium sulfate (MgSO₄) introduces a Lewis acid that catalyzes acetal cleavage. Solution: Quench the reaction strictly with saturated sodium bicarbonate (NaHCO₃). Extract with your organic solvent, and dry the organic phase exclusively over anhydrous sodium sulfate (Na₂SO₄) or potassium carbonate (K₂CO₃).
Quantitative Data: Silica Gel Deactivation Strategies
To highlight the efficacy of different buffering approaches, refer to the comparative data below. Triethylamine provides the optimal balance of protection, ease of removal, and minimal Rf distortion.
| Deactivation Strategy | Concentration | Pre-equilibration | Product Recovery (%) | Rf Shift (vs Unbuffered) | Operational Complexity |
| Unbuffered Silica | 0% | None | < 10% (Hydrolyzed) | N/A | Low |
| Triethylamine (TEA) | 1.0% v/v | 3 Column Volumes | > 95% | +0.05 to +0.10 | Low |
| Pyridine | 1.0% v/v | 3 Column Volumes | 85 - 90% | +0.02 to +0.05 | Medium (Toxicity) |
| K₂CO₃-Treated Silica | 5.0% w/w | Refluxed & Dried | > 90% | Minimal | High |
Table 1. Impact of various silica gel deactivation strategies on the recovery of IPE-protected compounds.
Standard Operating Procedure: TEA-Buffered Chromatography
This self-validating protocol guarantees the safe isolation of IPE-protected compounds.
Fig 2. Workflow for the isolation and purification of IPE-protected compounds.
Step-by-Step Methodology
Self-Validation Checkpoint: Before starting, run a 2D-TLC. Spot the crude mixture, run it in an unbuffered solvent, dry the plate, rotate it 90 degrees, and run it again. If off-diagonal spots appear, your compound is actively degrading on the silica, confirming the absolute necessity of this buffered protocol.
-
Solvent Preparation: Prepare the desired mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). Add exactly 1.0% (v/v) Triethylamine (TEA) to the mixture and stir vigorously[3].
-
Column Packing & Deactivation: Slurry-pack the silica gel using the TEA-buffered solvent. Once the bed is settled, pass a minimum of 3 Column Volumes (CV) of the buffered solvent through the column. Causality Insight: TEA must saturate the acidic silanol sites before the sensitive IPE-acetal is introduced[4].
-
Sample Loading: Dissolve the crude product in the minimum volume of TEA-buffered solvent. (Do NOT dry-load onto unbuffered silica). Apply the sample evenly to the column head.
-
Elution & Monitoring: Elute the column using the buffered mobile phase. Monitor the fractions using TLC plates that have been pre-dipped in 1% TEA/Hexane and dried. Self-Validation Checkpoint: If the Rf of your product matches the Rf from your TEA-treated analytical TLC, the integrity of the protecting group has been maintained.
-
Concentration & Storage: Pool the fractions containing the pure product. Concentrate under reduced pressure with a water bath temperature strictly below 35 °C. Store the purified compound in an inert atmosphere (Argon/N₂) over a few pellets of anhydrous K₂CO₃ at -20 °C to ensure long-term stability.
References
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | ACS Publications | 1
-
When basification of silica gel is required, before using Column chromatography? | ResearchGate | 4
-
understanding the volatile nature and strong basicity of triethylamine in organic synthesis | BDMAEE | 3
-
Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 | PMC - NIH | 2
Sources
Technical Support Center: Optimizing Catalyst Loading for Alcohol Protection using 2-(1-Isopropoxyethoxy)propane
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the precise thermodynamic and kinetic challenges researchers face when utilizing 2-(1-Isopropoxyethoxy)propane (commonly known as acetaldehyde diisopropyl acetal, CAS 4285-59-0) for the protection of alcohols.
Protecting an alcohol as a 1-isopropoxyethyl (IPE) ether via this reagent is an acid-catalyzed transacetalization. Success relies entirely on manipulating the equilibrium state, where catalyst selection and loading dictate whether the reaction achieves kinetic completion or falls victim to thermodynamic side reactions.
Knowledge Base: The Causality of Transacetalization
The formation of an IPE ether is not a unidirectional reaction; it is a delicate equilibrium. The acid catalyst protonates 2-(1-Isopropoxyethoxy)propane, triggering the expulsion of isopropanol to form a highly reactive oxonium intermediate. Your substrate alcohol then attacks this electrophile.
Because the byproduct (isopropanol) remains in the system, the reaction can stall or reverse. The choice and loading of the acid catalyst are the most critical parameters dictating the success, yield, and purity of the protection step ([1]). Overloading a strong acid shifts the system into thermodynamic control, stripping the protecting group or forming symmetrical acetal dimers.
Figure 1: Acid-catalyzed transacetalization mechanism for IPE ether formation.
Catalyst Selection & Loading Matrix
To prevent product degradation and side reactions, catalyst loading must be inversely proportional to the acid's strength. Use the following validated parameters to optimize your workflow:
| Catalyst | Approx. pKa | Recommended Loading | Substrate Suitability | Mechanistic Causality & Notes |
| PPTS | 5.2 | 5.0 – 10.0 mol% | Acid-sensitive substrates, complex APIs | Kinetic Control: Mild acidity prevents secondary ionization of the product, minimizing symmetrical acetal formation. |
| CSA | 1.2 | 1.0 – 5.0 mol% | Moderately hindered alcohols | Balanced Reactivity: High organic solubility ensures homogeneous catalysis; faster than PPTS but requires strict quenching. |
| pTsOH | -2.8 | 0.1 – 1.0 mol% | Unreactive, sterically hindered alcohols | Thermodynamic Risk: High risk of establishing thermodynamic equilibrium (symmetrical acetal formation) if overloaded. |
Standard Operating Procedure (SOP): IPE Ether Formation
This protocol is designed as a self-validating system . Do not proceed to subsequent steps without confirming the validation checkpoints.
-
Substrate Preparation: Dissolve the target alcohol (1.0 eq) in an anhydrous, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) at 0.1 M to 0.5 M concentration under a nitrogen atmosphere.
-
Causality: Water competes as a nucleophile, leading to premature reagent hydrolysis.
-
-
Reagent Addition: Add 2-(1-Isopropoxyethoxy)propane (1.5 – 3.0 eq).
-
Causality: An excess is thermodynamically required to drive the equilibrium forward by offsetting the accumulation of the isopropanol byproduct.
-
-
Catalyst Introduction: Add the selected acid catalyst (e.g., 5.0 mol% PPTS) based on the matrix above.
-
Causality: Initiates the generation of the active oxonium electrophile.
-
-
Reaction Monitoring: Stir at room temperature (20–25 °C). Monitor conversion via TLC or LC-MS.
-
Self-Validating Quench (Critical): Once complete, add Triethylamine (2.0 eq relative to the acid catalyst).
-
Validation Checkpoint: Extract a 1 mL aliquot, wash with water, and test the aqueous layer pH. It must read mildly basic (pH 8–9). If acidic, add more Triethylamine.
-
Causality: Concentrating an unquenched acidic reaction will definitively drive product degradation during solvent evaporation ([1]).
-
-
Workup & Isolation: Wash the organic layer with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-isopropoxyethyl (IPE) ether.
Troubleshooting Guide & FAQs
Q: My reaction stalls at 50-60% conversion, even with extended time. How do I push it to completion? A: Transacetalization is an equilibrium process. If the reaction stalls, the byproduct (isopropanol) has accumulated, establishing thermodynamic equilibrium. To drive the reaction forward via Le Chatelier's principle, you must remove the isopropanol or increase the concentration of the reagent. Solution: Apply a slight vacuum to selectively remove the volatile isopropanol, or increase the equivalents of 2-(1-Isopropoxyethoxy)propane (up to 3.0 eq).
Q: I am observing the formation of a symmetrical acetal (R-O-CH(CH₃)-O-R) instead of the desired IPE ether. What went wrong? A: Symmetrical acetal formation is a classic symptom of thermodynamic control caused by catalyst overloading or using an acid that is too strong. Under strongly acidic conditions, the newly formed IPE ether undergoes secondary ionization to form a new oxonium ion, which is then attacked by a second molecule of your substrate alcohol. Solution: Switch to a milder catalyst like PPTS or drastically reduce the loading of pTsOH to 0.1 mol% to maintain kinetic control over the reaction[1].
Q: The product degrades during rotary evaporation. How can I prevent this? A: IPE ethers are highly sensitive to acid, especially when concentrated. If the acid catalyst is not completely neutralized prior to solvent removal, the increasing concentration of acid will rapidly cleave the protecting group. Always execute the Self-Validating Quench (Step 5 of the SOP) to ensure the system is basic before applying heat or vacuum[1].
Q: How does the 1-Isopropoxyethyl (IPE) group compare to the 1-Ethoxyethyl (EE) or Tetrahydropyranyl (THP) groups? A: The IPE group offers a unique balance of stability and lability. It is generally more robust than the EE group but more easily cleaved than the THP group. The thermal dissociation and acid-lability of hemiacetal esters follow the strict order: 1-(tert-butoxy)ethyl > 1-isopropoxyethyl > 1-ethoxyethyl > 1-butoxyethyl ([2]). Furthermore, while IPE introduces a chiral center like THP, its acyclic nature often results in less complex physical property changes compared to the rigid THP ring.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Nakane, Y., Ishidoya, M., & Endo, T. (1999). Synthesis and Thermal Dissociation of Polymers Having Hemiacetal Ester Moieties. Journal of Polymer Science Part A. Cited in: Hemiacetal Esters: Synthesis, Properties, and Applications of a Versatile Functional Group. ACS Publications. URL:[Link]
Sources
Technical Support Center: The 2-(1-Isopropoxyethoxy)propane Protecting Group
Welcome to the technical support center for the 2-(1-isopropoxyethoxy)propane protecting group. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this acetal for the protection of hydroxyl groups in their synthetic endeavors. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common and uncommon issues you may encounter during your experiments, with a particular focus on the stability of this group under basic conditions.
I. Core Principles: Understanding the Stability of 2-(1-Isopropoxyethoxy)propane
The 2-(1-isopropoxyethoxy)propane group, an acyclic acetal, is a valuable tool in multistep organic synthesis for the temporary masking of hydroxyl functionalities. A fundamental aspect of its utility is its general stability profile.
Frequently Asked Question (FAQ): What is the expected stability of the 2-(1-isopropoxyethoxy)propane group?
As a general rule, acetals are robust and unreactive in neutral to strongly basic environments.[1] This stability is a cornerstone of their application as protecting groups, allowing for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected hydroxyl group.[2] The cleavage of acetals, including 2-(1-isopropoxyethoxy)propane, is typically achieved under acidic conditions, particularly in the presence of water.[3][4]
II. Troubleshooting Guide: Unexpected Cleavage Under Basic Conditions
While the 2-(1-isopropoxyethoxy)propane group is reliably stable in the presence of most bases, instances of unexpected cleavage can occur. These situations are often not due to an inherent instability of the acetal to bases, but rather to other factors in the reaction milieu.
FAQ: My 2-(1-isopropoxyethoxy)propane protected compound appears to be degrading or cleaving under basic conditions. What are the potential causes?
If you are observing unexpected deprotection, it is crucial to systematically investigate the potential causes. The following troubleshooting guide outlines the most probable reasons and provides actionable solutions.
Inadvertent Acidity in the Reaction Mixture
The most common reason for acetal cleavage is the presence of unforeseen acidic species in a nominally basic reaction.
-
Potential Sources of Acidity:
-
Ammonium Salts: Amine bases are often used as their hydrochloride or other ammonium salts. If the free base is not fully liberated, the residual ammonium salt can create a localized acidic environment.
-
Reagent Grade: Technical grade solvents or reagents may contain acidic impurities.
-
Glassware: Inadequately cleaned glassware can retain acidic residues.
-
-
Troubleshooting Steps:
-
Ensure that any amine bases are freshly distilled or properly neutralized to the free base form before use.
-
Use high-purity, anhydrous solvents and reagents.
-
Thoroughly clean and dry all glassware, and consider a final rinse with a dilute base solution followed by a pure solvent wash.
-
Presence of Lewis Acids
Certain metal salts, which may be present as catalysts or impurities, can act as Lewis acids and facilitate acetal cleavage, even in the absence of a Brønsted acid.
-
Common Lewis Acidic Species:
-
Magnesium, zinc, or other metal halides.
-
Impurities in organometallic reagents.
-
-
Troubleshooting Steps:
-
Scrutinize all reagents for potential metal contaminants.
-
If a Lewis acid is required for another transformation in the molecule, consider if the 2-(1-isopropoxyethoxy)propane group is the appropriate choice, or if the reaction sequence can be altered.
-
Elevated Reaction Temperatures
While generally stable, prolonged exposure to high temperatures in the presence of even a weak base and a proton source (like trace water) could potentially lead to slow hydrolysis.
-
Troubleshooting Steps:
-
If the reaction conditions allow, attempt the transformation at a lower temperature.
-
Ensure the reaction is conducted under strictly anhydrous conditions to minimize the potential for hydrolysis.
-
Substrate-Specific Effects
In rare cases, the overall structure of the molecule can influence the stability of the protecting group.
-
Potential Issues:
-
Neighboring Group Participation: A nearby functional group might intramolecularly assist in the cleavage of the acetal.
-
Steric Strain: A highly strained molecular architecture could potentially make the acetal more labile.
-
-
Troubleshooting Steps:
Base-Mediated Elimination Reactions
While direct cleavage of the acetal by a base is highly unlikely, it is important to consider the possibility of other base-mediated side reactions if you are observing decomposition of your starting material. For instance, a strong, non-nucleophilic base could potentially initiate an elimination reaction if a suitable proton is available elsewhere in the molecule.
-
Troubleshooting Steps:
-
Analyze the byproducts of your reaction to determine if they are consistent with an elimination pathway.
-
Consider using a milder or more sterically hindered base.
-
III. Experimental Protocols & Best Practices
To minimize the risk of unintended deprotection, it is essential to follow best practices when working with the 2-(1-isopropoxyethoxy)propane protecting group in the presence of bases.
Protocol 1: General Procedure for a Base-Mediated Reaction on a 2-(1-Isopropoxyethoxy)propane Protected Substrate
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Use anhydrous solvents and high-purity reagents. If using an amine base, ensure it is the free base and not an ammonium salt.
-
Reaction Setup: Dissolve the protected substrate in the chosen anhydrous solvent under an inert atmosphere.
-
Addition of Base: Add the base to the reaction mixture at the desired temperature. For sensitive substrates, consider adding the base at a lower temperature (e.g., 0 °C or -78 °C) and then slowly warming to the reaction temperature.
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Workup: Upon completion, quench the reaction appropriately, keeping in mind that an acidic workup will cleave the protecting group. A neutral or basic workup is recommended if the acetal is to be retained.
IV. Visualizing the Logic of Troubleshooting
The following diagram illustrates the decision-making process when troubleshooting the unexpected cleavage of the 2-(1-isopropoxyethoxy)propane group under basic conditions.
Caption: Troubleshooting workflow for unexpected acetal cleavage.
V. Summary of Stability and Cleavage Conditions
The following table provides a quick reference for the stability of the 2-(1-isopropoxyethoxy)propane group under various conditions.
| Condition Category | Reagents/Environment | Stability of 2-(1-Isopropoxyethoxy)propane |
| Basic | NaOH, KOH, NaH, n-BuLi, LDA, Amines | Generally Stable |
| Acidic | Aqueous HCl, H₂SO₄, Acetic Acid, TFA | Labile (Cleaved) |
| Neutral | Water, Alcohols (at neutral pH) | Generally Stable |
| Lewis Acidic | ZnCl₂, MgBr₂, TiCl₄ | Potentially Labile |
| Reducing Agents | NaBH₄, LiAlH₄ | Generally Stable |
| Oxidizing Agents | PCC, PDC, Swern, DMP | Generally Stable |
VI. Conclusion
The 2-(1-isopropoxyethoxy)propane protecting group is a reliable choice for the protection of hydroxyl groups in syntheses that involve basic reaction conditions. Instances of unexpected cleavage under basic conditions are rare and are typically attributable to external factors such as acidic impurities or the presence of Lewis acids, rather than an inherent instability of the acetal itself. By following good laboratory practice and considering the troubleshooting steps outlined in this guide, researchers can confidently employ this protecting group in their synthetic campaigns.
References
- Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC.
- New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases.
- An unexpected effect of acetal stereochemistry on the course of its reductive cleavage. PMC.
- Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journals.
- troubleshooting acetal deprotection in the presence of sensitive functional groups. Benchchem.
- Acetal Protecting Group & Mechanism –. Total Synthesis.
- Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
- Scheme 3 Selective hydrolysis of acyclic acetals.
- 17.8: Acetals as Protecting Groups. Chemistry LibreTexts.
- Product Class 6: Acyclic and Semicyclic O/O Acetals. Thieme.
- A Comparative Guide to Cyclic Ketals vs. Acyclic Acetals in Synthesis. Benchchem.
- Selective cleavage of acetals and ketals with LiCI in H20-DMSO.
- 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Lumen Learning.
- Reductive Cleavage of Acetals and Ketals by Borane. Canadian Science Publishing.
- Mild water-promoted selective deacetalisatison of acyclic acetals. RSC Publishing.
- The spontaneous hydrolysis of acetals: sensitivity to the leaving group. RSC Publishing.
- Formation and Reactions of Acetals. Chemistry Steps.
- Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
- Elimin
- 11.7 Elimination Reactions: Zaitsev's Rule - Organic Chemistry. OpenStax.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Removing Byproducts from 2-(1-Isopropoxyethoxy)propane Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and purification of 2-(1-Isopropoxyethoxy)propane (also known as 1,1-diisopropoxyethane). This document is designed for researchers, chemists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the purification of this acetal. Our focus is on troubleshooting byproduct formation and implementing effective removal strategies to ensure high product purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the workup and purification of your reaction mixture.
Question 1: My final product analysis (GC-MS, ¹H NMR) shows the presence of unreacted isopropanol and other low-boiling contaminants. How can I effectively remove them?
Answer: The presence of volatile starting materials and byproducts is a common issue. Due to the significant differences in boiling points, fractional distillation is the most effective method for removal.
-
Causality: 2-(1-Isopropoxyethoxy)propane has a boiling point of approximately 148 °C. In contrast, key contaminants like acetaldehyde (20.2 °C), isopropyl vinyl ether (55-56 °C), and isopropanol (82.6 °C) are substantially more volatile. This large boiling point differential allows for a clean separation.[1]
-
Expert Recommendation: Before distillation, it is critical to neutralize and remove the acid catalyst. Any residual acid can cause the acetal to decompose back into acetaldehyde and isopropanol at elevated distillation temperatures, a phenomenon known as hydrolysis.[2] First, wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution, followed by a brine wash to facilitate phase separation. Dry the organic layer thoroughly with an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before proceeding to distillation.[3]
Table 1: Physical Properties of Product and Common Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-(1-Isopropoxyethoxy)propane | C₈H₁₈O₂ | 146.23 | ~148 |
| Isopropanol | C₃H₈O | 60.10 | 82.6 |
| Acetaldehyde | C₂H₄O | 44.05 | 20.2 |
| Isopropyl Vinyl Ether | C₅H₁₀O | 86.13 | 55-56[1] |
| Water | H₂O | 18.02 | 100 |
Question 2: My product yield is consistently low, and I suspect the reaction equilibrium is unfavorable. How does this relate to byproducts?
Answer: Low yield in acetal synthesis is often directly linked to the presence of water as a byproduct. The acid-catalyzed reaction of an aldehyde (acetaldehyde) with an alcohol (isopropanol) is a reversible equilibrium process.[3]
-
Le Châtelier's Principle: According to Le Châtelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, thus reducing the yield of the desired acetal.[4]
-
Strategic Removal: To drive the reaction to completion, water must be removed as it is formed. This is typically achieved using a Dean-Stark apparatus during the reaction, which physically separates the immiscible water-toluene azeotrope from the reaction mixture.[3][4] If you are not using a method for continuous water removal, your yields will likely remain suboptimal.
Question 3: During my distillation, the product seems to be decomposing. The distilled fractions are rich in isopropanol and acetaldehyde. What is happening?
Answer: This is a classic sign of acetal instability under acidic conditions. Acetals are stable to bases but readily hydrolyze back to their constituent aldehyde and alcohol in the presence of an acid catalyst and even trace amounts of water.[2][5]
-
Root Cause: If you observe decomposition during distillation, it indicates that the acid catalyst used in the synthesis (e.g., p-toluenesulfonic acid, sulfuric acid) was not completely removed during the initial workup. The heat from the distillation process accelerates this acid-catalyzed hydrolysis.
-
Preventative Protocol:
-
Thorough Neutralization: After the reaction is complete, cool the mixture and wash it meticulously with a saturated solution of a weak base like sodium bicarbonate or potassium carbonate until the aqueous layer is no longer acidic (test with pH paper).[3]
-
Effective Drying: Ensure the neutralized organic phase is rigorously dried with a suitable agent (e.g., anhydrous MgSO₄) to remove all residual water before distillation. Water is a reactant in the decomposition reaction.
-
Vacuum Distillation: Consider distilling under reduced pressure. This lowers the required temperature, minimizing the risk of thermal decomposition even if trace impurities remain.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect in the synthesis of 2-(1-isopropoxyethoxy)propane?
The primary byproducts depend on the synthetic route but generally include:
-
Water: Formed when using acetaldehyde and isopropanol. Its removal is critical for high yield.[3]
-
Unreacted Starting Materials: Isopropanol, acetaldehyde, or isopropyl vinyl ether.[6]
-
Hemiacetal Intermediate: The unstable intermediate, 1-(isopropoxy)ethanol, which can revert to starting materials.[2]
-
Aldol Condensation Products: Acetaldehyde can self-condense under acidic or basic conditions to form 3-hydroxybutanal and subsequent products.
-
Peroxides: If using vinyl ether starting materials, be aware that they can form explosive peroxides upon storage and exposure to air. Always test for peroxides before heating or distilling.[7]
Q2: Can you illustrate the mechanism of byproduct formation?
Certainly. The main reaction is an equilibrium, and any step can be reversed. The primary "byproduct" that hinders the reaction is water, which is formed during the conversion of the hemiacetal to the final acetal.
Caption: Reaction pathway showing byproduct formation.
Q3: What analytical methods are best for assessing the purity of my final product?
For routine and definitive analysis, the following methods are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique. GC provides excellent separation of volatile components like the starting materials, solvent, and the final product, allowing for quantification. MS provides mass fragmentation patterns that confirm the identity of each component.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the final product and identify impurities. The presence of characteristic peaks for isopropanol or acetaldehyde, for example, would indicate incomplete purification.
Q4: How should I properly store purified 2-(1-isopropoxyethoxy)propane?
To ensure long-term stability, store the purified product in a tightly sealed container to prevent moisture ingress from the atmosphere.[10] It is advisable to store it over a small amount of a neutral drying agent, such as anhydrous potassium carbonate, to scavenge any trace acid or moisture that could lead to hydrolysis over time. Keep it in a cool, dry, and well-ventilated area.
Experimental Protocol: Purification by Fractional Distillation
This protocol outlines the standard procedure for purifying crude 2-(1-isopropoxyethoxy)propane after the initial reaction.
Sources
- 1. Isoprpyl vinyl ether | CAS 926-65-8 | Connect Chemicals [connectchemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. US20130184500A1 - Process for Acetal Removal In the Purification of a Crude Ethanol Product - Google Patents [patents.google.com]
- 6. JP2971428B2 - Recovery method of alkyl vinyl ether - Google Patents [patents.google.com]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of F2- isoprostanes and isofurans using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(1-Isopropoxyethoxy)propane | 4285-59-0 [sigmaaldrich.com]
Technical Support Center: Troubleshooting & Optimizing 2-(1-Isopropoxyethoxy)propane Cleavage
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals seeking to optimize the cleavage (deprotection/hydrolysis) of 2-(1-Isopropoxyethoxy)propane (CAS: 4285-59-0), also known as acetaldehyde diisopropyl acetal[1][2].
Cleavage of this acyclic acetal yields one equivalent of acetaldehyde and two equivalents of isopropanol. Understanding the causality behind the reaction kinetics—specifically the A-1 acid-catalyzed mechanism—is critical for troubleshooting stalled reactions, improving yields, and maintaining functional group tolerance[3][4].
🔬 Frequently Asked Questions (FAQs)
Q1: My cleavage reaction is proceeding too slowly. What are the primary kinetic bottlenecks? A1: The rate-limiting step in acyclic acetal hydrolysis is the unimolecular decomposition of the protonated acetal into an oxocarbenium ion and the first equivalent of isopropanol[3][4]. To accelerate this:
-
Decrease pH: The reaction relies on specific acid catalysis. Increasing the hydronium ion concentration directly increases the concentration of the reactive protonated intermediate[5].
-
Improve Solvation: 2-(1-Isopropoxyethoxy)propane is highly hydrophobic. If you are using purely aqueous acid, mass transfer limitations in a biphasic mixture will severely retard the macroscopic reaction rate. Add a water-miscible co-solvent (e.g., THF or 1,4-dioxane) to homogenize the system.
-
Increase Temperature: The activation energy for acetal hydrolysis is significant. Gentle heating (e.g., 40–50 °C) exponentially increases the cleavage rate[5].
Q2: How can I drive the reaction to 100% conversion? A2: Acetal cleavage is a dynamic equilibrium process. According to Le Chatelier's principle, you must manipulate the reaction quotient. You can achieve this by using a large molar excess of water (the reactant)[6]. Additionally, because the byproduct acetaldehyde is highly volatile (boiling point ~20.2 °C), performing the reaction under a gentle sweep of inert gas or mild vacuum can continuously strip acetaldehyde from the reaction mixture, irreversibly driving the equilibrium forward.
Q3: My substrate contains acid-sensitive functional groups. Can I cleave the acetal without strong Brønsted acids? A3: Yes. If strong aqueous acids (like HCl or H₂SO₄) cause side reactions, you can utilize mild Lewis acids. Reagents such as Cerium(IV) salts, Bismuth(III) chloride, or Erbium(III) triflate (Er(OTf)₃) coordinate directly with the acetal oxygen, lowering the activation barrier for oxocarbenium formation under near-neutral pH conditions[7][8]. Alternatively, molecular iodine (I₂) in wet acetone is a highly efficient, neutral catalytic system that operates via a substrate exchange mechanism[6][9].
🛠️ Troubleshooting Guide & Experimental Protocols
Every protocol provided below is designed as a self-validating system , ensuring you can verify the mechanistic integrity of the reaction in real-time.
Protocol A: Standard Brønsted Acid-Catalyzed Cleavage (For Robust Substrates)
Causality: This method relies on high proton activity to drive the A-1 specific acid catalysis mechanism. THF is used to overcome the hydrophobicity of the diisopropyl acetal, ensuring a single-phase reaction environment that prevents mass-transfer stalling[5].
-
Preparation: Dissolve 1.0 mmol of 2-(1-Isopropoxyethoxy)propane in 5.0 mL of Tetrahydrofuran (THF).
-
Acid Addition: Add 5.0 mL of 1 M aqueous HCl. This provides a massive stoichiometric excess of water to drive the equilibrium toward the carbonyl product.
-
Reaction & Validation: Stir vigorously at room temperature (20–25 °C).
-
Self-Validation Step: Monitor via TLC or GC-MS. The disappearance of the highly non-polar acetal and the appearance of the highly polar isopropanol validates progression. If the reaction stalls before completion, verify the aqueous layer pH is < 2 using pH paper; if not, add additional HCl.
-
-
Quenching: Carefully neutralize the acid by adding saturated aqueous NaHCO₃ dropwise until gas evolution ceases. Crucial: This prevents reverse acetalization during the concentration step[7].
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Mild Lewis Acid-Catalyzed Cleavage (For Acid-Sensitive Substrates)
Causality: Lewis acids like Er(OTf)₃ coordinate directly to the sterically accessible oxygen of the acetal, activating the C-O bond without drastically lowering the bulk pH of the solution. This preserves acid-labile protecting groups like silyl ethers[8].
-
Preparation: Dissolve 1.0 mmol of the acetal in 10 mL of a wet solvent system (e.g., Acetone/H₂O, 9:1 v/v).
-
Catalyst Addition: Add 5 mol% of Erbium(III) trifluoromethanesulfonate (Er(OTf)₃)[8].
-
Reaction & Validation: Stir at room temperature.
-
Self-Validation Step: Validate the active catalytic cycle by ensuring the reaction mixture remains completely homogeneous. If precipitation occurs, the Lewis acid may have hydrolyzed into inactive hydroxides; add an additional 1-2 mol% of Er(OTf)₃ to re-initiate the cycle.
-
-
Workup: Quench with water, extract with ethyl acetate, and purify via standard chromatography.
📊 Data Presentation: Methodological Comparison
The following table summarizes the quantitative parameters for various cleavage methodologies, allowing for rapid comparison based on your substrate's functional group tolerance.
| Cleavage Methodology | Catalyst | Solvent System | Temp (°C) | Approx. Time | Functional Group Tolerance |
| Standard Hydrolysis | 1M HCl (aq) | THF / Water (1:1) | 20 - 25 | 30 - 60 min | Low (Cleaves silyl ethers, THP) |
| Mild Brønsted Acid | PPTS (10 mol%) | Wet Acetone | 40 - 50 | 2 - 4 hours | Moderate (Tolerates bulky silyl ethers) |
| Lewis Acid Catalysis | Er(OTf)₃ (5 mol%) | Acetone / Water | 20 - 25 | 1 - 2 hours | High (Tolerates sensitive groups)[8] |
| Neutral Iodine | I₂ (10 mol%) | Wet Acetone | 20 - 25 | < 30 min | Very High (Tolerates double bonds)[9] |
🗺️ Mandatory Visualization: Cleavage Mechanism
The following diagram illustrates the A-1 specific acid-catalyzed mechanism for the cleavage of 2-(1-Isopropoxyethoxy)propane, highlighting the rate-limiting oxocarbenium ion formation.
Caption: A-1 specific acid-catalyzed mechanism for the cleavage of 2-(1-Isopropoxyethoxy)propane.
📚 References
-
[2] Propane, 2,2'-(ethylidenebis(oxy))bis- | CID 138176, PubChem, National Institutes of Health. URL: [Link]
-
[3] The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution, The Journal of Organic Chemistry, ACS Publications. URL:[Link]
-
[4] The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution, OSTI.GOV, U.S. Department of Energy. URL: [Link]
-
[5] Kinetics of the Acid-Catalyzed Hydrolysis of Acetal in Water-Acetone Solvents at 15, 25, and 35°, The Journal of Physical Chemistry, ACS Publications. URL:[Link]
-
[8] Alcohol or Phenol Synthesis by Acetal Cleavage, Organic Chemistry Portal. URL:[Link]
Sources
- 1. 2-(1-Isopropoxyethoxy)propane | 4285-59-0 [sigmaaldrich.com]
- 2. Propane, 2,2'-(ethylidenebis(oxy))bis- | C8H18O2 | CID 138176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. osti.gov [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting 2-(1-Isopropoxyethoxy)propane Cleavage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unexpected cleavage of the 2-(1-Isopropoxyethoxy)propane moiety—commonly acting as an acetaldehyde diisopropyl acetal or a 1-isopropoxyethyl (IPE) protecting group.
This moiety is highly valued in organic synthesis and drug development for its ease of installation and removal. However, its pronounced kinetic lability frequently leads to premature deprotection. This portal provides mechanistic root-cause analyses, quantitative stability data, troubleshooting FAQs, and self-validating protocols to secure your synthetic workflows.
Mechanistic Root Cause Analysis
To troubleshoot unexpected cleavage, we must first understand the causality of the degradation. Acetals and ketals are completely stable to neutral and basic aqueous conditions but undergo rapid hydrolysis via an acid-catalyzed specific mechanism.
The cleavage is initiated by the protonation of an acetal oxygen, followed by the departure of an alcohol leaving group to form a highly reactive oxonium ion intermediate. Because the isopropoxy group is strongly electron-donating, it heavily stabilizes this transitional oxonium ion. This electronic effect makes the 2-(1-Isopropoxyethoxy)propane group significantly more reactive and acid-labile than standard ethoxy or methoxy derivatives 1.
Acid-catalyzed hydrolysis mechanism of 1-isopropoxyethyl acetals via an oxonium intermediate.
Quantitative Data Center: Acetal Stability
Understanding the relative stability of your protecting group dictates your choice of purification and workup conditions. The table below summarizes the kinetic hydrolysis rates of various alkoxy acetal/ketal groups. Notice how the isopropoxy substituent accelerates cleavage by nearly an order of magnitude compared to the methoxy baseline.
Table 1: Relative Hydrolysis Rates of Alkoxy Acetal Protecting Groups
| Acetal/Ketal Substituent | Relative Rate Constant ( krel ) | Acid Lability Profile |
| 2,2,2-Trifluoroethyloxy | 0.04 | Highly stable to mild acid |
| Benzyloxy | 0.6 | Moderately stable |
| Methoxy (MOM baseline) | 1.0 (Reference) | Standard lability |
| Isopropoxy (IPE) | 7.4 | Highly labile (cleaves rapidly) |
| Cyclohexyloxy | 7.7 | Highly labile |
(Data adapted from kinetic hydrolysis studies at 25.0 °C in buffered solutions 1)
Troubleshooting FAQs
Q: Why does my product degrade entirely during routine silica gel column chromatography? A: Standard silica gel is inherently acidic, with a surface pH ranging from 4.5 to 5.5. Because the isopropoxy group accelerates oxonium ion formation, the trace Brønsted acidity of the silica surface is more than sufficient to protonate the acetal oxygen and initiate quantitative cleavage on the column. Solution: You must passivate the acidic silanol sites by pre-treating the silica gel with 1% triethylamine (Et₃N) or switch your stationary phase to basic alumina.
Q: I am running a transition metal-catalyzed coupling. Could the metal cause unexpected cleavage? A: Absolutely. Lewis acids strongly coordinate to the acetal oxygen, weakening the C–O bond and mimicking the electronic effect of a Brønsted acid. For instance, Copper(II) chloride dihydrate (CuCl₂·2H₂O) is a documented catalytic agent specifically utilized for the intentional deprotection of 1-ethoxyethyl and related acetal groups 2. Solution: If oxophilic metal catalysis is required, utilize tightly bound bidentate ligands to minimize empty coordination sites. During workup, perform a rigorous aqueous EDTA wash to chelate and strip metal ions before concentrating the organic layer.
Q: My NMR samples in CDCl₃ show complete degradation over 24 hours. What is happening? A: Chloroform-d degrades upon exposure to ambient light and oxygen, generating trace amounts of phosgene and deuterium chloride (DCl). This trace DCl rapidly hydrolyzes the acetal in the NMR tube. Solution: Filter the CDCl₃ through a small plug of basic alumina immediately before preparing the NMR sample.
Q: Does the presence of water or heat alone cause cleavage? A: No. Acetals are completely stable to neutral and basic aqueous conditions, even at elevated temperatures. Hydrolysis strictly requires an acid catalyst. However, in complex mixtures (like e-liquid vaporization), thermal stress can generate organic acids from other matrix components, which subsequently catalyze the cleavage of acetals 3.
Diagnostic Workflow
Use the following decision tree to rapidly identify the trigger for your unexpected deprotection.
Diagnostic workflow for identifying and resolving unexpected acetal protecting group cleavage.
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following protocols have built-in validation steps. Do not proceed to the next step unless the validation check passes.
Protocol A: Self-Validating Chromatographic Purification
Objective: Prevent on-column hydrolysis of the 2-(1-Isopropoxyethoxy)propane group during silica gel chromatography.
-
Solvent Neutralization: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add exactly 1% (v/v) Triethylamine (Et₃N).
-
Silica Gel Passivation: Slurry the silica gel in the Et₃N-doped solvent and pack the column. Run at least 2 full column volumes of the doped solvent through the silica bed to ensure all acidic silanol sites are neutralized.
-
Validation Check (Critical): Collect a few drops of the eluent directly from the column stopcock and spot it onto a strip of wet universal pH paper.
-
Pass: The pH reads ≥ 7.5. Proceed to Step 4.
-
Fail: The pH reads < 7.0. The silica is not fully passivated. Pass another column volume of Et₃N-doped solvent and re-test.
-
-
Loading and Elution: Load the acetal-containing compound and elute normally. The basic micro-environment suppresses oxonium ion formation, completely halting cleavage.
Protocol B: Self-Validating NMR Sample Preparation
Objective: Prevent DCl-mediated cleavage in aged CDCl₃.
-
Alumina Filtration: Pack a glass Pasteur pipette with a small cotton plug and 2 cm of basic alumina. Pass 1 mL of CDCl₃ through the pipette into a clean vial.
-
Validation Check (Critical): Remove a 50 µL test aliquot of the filtered CDCl₃ and add a micro-drop of a known acid-sensitive indicator solution (e.g., bromocresol green in ethanol).
-
Pass: The solution turns blue, confirming a safe, non-acidic environment.
-
Fail: The solution turns yellow/green. Residual acid is present; the alumina plug is exhausted and must be replaced.
-
-
Sample Dissolution: Dissolve your sensitive acetal compound in the validated CDCl₃ and acquire the spectrum immediately.
References
- Source: PMC (National Institutes of Health)
- Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers)
- Source: PMC (National Institutes of Health)
- Propane, 2,2'-[ethylidenebis(oxy)]bis- (Acetaldehyde diisopropyl acetal)
Sources
Technical Support Center: Storage, Handling, and Troubleshooting of 2-(1-Isopropoxyethoxy)propane
Welcome to the Technical Support Center for 2-(1-Isopropoxyethoxy)propane (CAS: 4285-59-0), commonly known as acetaldehyde diisopropyl acetal . As a Senior Application Scientist, I have designed this guide to address the critical physicochemical vulnerabilities of this reagent. Due to its molecular structure, this acetal is highly susceptible to two primary degradation pathways: acid-catalyzed hydrolysis and autoxidation 1.
This guide provides self-validating protocols and mechanistic insights to ensure scientific integrity and safety in your drug development and synthetic workflows.
Part 1: Quantitative Data & Safety Thresholds
To establish a baseline for safe handling, all critical physicochemical properties and safety metrics are summarized below.
Table 1: Physicochemical Properties & Storage Metrics
| Property | Value | Experimental Impact |
| CAS Number | 4285-59-0 | Unique identifier for procurement and safety tracking [](). |
| Boiling Point | 138.0 – 139.0 °C | Requires moderate heat for distillation; increases the risk of concentrating non-volatile peroxides 2. |
| Flash Point | ~18.8 °C (66.0 °F) | Highly flammable; must be handled in a fume hood away from static or ignition sources [[2]](). |
| Peroxide Class | Class B | Forms explosive peroxides upon concentration; requires routine testing before evaporation 3. |
| Hydrolytic Stability | Low (in acidic media) | Rapidly degrades to acetaldehyde and isopropanol, ruining anhydrous reactions [[1]](). |
Table 2: Peroxide Testing Thresholds and Actions
| Peroxide Level (ppm) | Safety Status | Required Action |
| 0 – 29 ppm | Safe | Proceed with standard experimental use [[4]](). |
| 30 – 99 ppm | Warning | Do not distill. De-peroxidize using basic alumina or discard safely 4. |
| ≥ 100 ppm | Extreme Danger | Do not move or open. Contact Environmental Health and Safety (EHS) immediately 4. |
Part 2: Troubleshooting FAQs
Q1: Why does my 2-(1-Isopropoxyethoxy)propane show unexpected hydroxyl and carbonyl peaks in NMR after a few months of storage? Causality: Acetaldehyde diisopropyl acetal is an acetal, which makes it highly sensitive to moisture and trace acids 1. In the presence of water and acidic protons, the acetal undergoes rapid hydrolysis. The mechanism involves the protonation of the ether oxygen, followed by the expulsion of an isopropanol molecule to form an oxonium ion intermediate. Subsequent nucleophilic attack by water yields a hemiacetal, which collapses to release a second equivalent of isopropanol and one equivalent of acetaldehyde 1. This manifests in NMR as a loss of the acetal methine proton and the appearance of aldehyde and alcohol signals. Self-Validating Protocol: Always perform a Karl Fischer titration before use. If water content exceeds 50 ppm, the solvent must be dried using Protocol 2 below.
Q2: I need to concentrate a reaction mixture containing 2-(1-Isopropoxyethoxy)propane via rotary evaporation. Are there specific safety hazards? Causality: Yes, severe explosion hazards. Like many ethers and acetals, 2-(1-Isopropoxyethoxy)propane is a Class B peroxide-forming chemical 3. Autoxidation occurs when the solvent is exposed to atmospheric oxygen, catalyzed by light and heat. Oxygen inserts into the alpha-C-H bond adjacent to the ether oxygen, forming hydroperoxides 5. While these peroxides are relatively stable in dilute solutions, they are significantly less volatile than the parent acetal. During rotary evaporation, the solvent is removed, concentrating the shock-sensitive peroxides in the residue, which can detonate upon thermal or mechanical shock 6. Self-Validating Protocol: Implement a strict testing regimen. Test for peroxides immediately before any distillation or evaporation using Protocol 1 5.
Q3: How should I store this reagent to maintain its scientific integrity and shelf-life? Causality: Degradation is driven by three factors: oxygen (peroxidation), moisture/acid (hydrolysis), and light/heat (catalysis) 7. Therefore, the storage environment must eliminate these variables. Self-Validating Protocol: Store the reagent in amber glass bottles to block UV light. Maintain an inert atmosphere (Argon or Nitrogen head-space) to exclude oxygen and moisture 7. Store over activated 3Å molecular sieves to continuously scavenge trace water. Keep the container tightly sealed in a cool, dark, well-ventilated flammables cabinet.
Part 3: Experimental Methodologies
Protocol 1: Quantitative Iodometric Peroxide Testing
Purpose: To quantify peroxide concentration before distillation or after prolonged storage. Causality: Peroxides oxidize iodide ions (I⁻) to elemental iodine (I₂), producing a visible color change. The intensity of the color correlates with peroxide concentration 5.
-
Reagent Preparation: Prepare a fresh solution of 10% (w/v) potassium iodide (KI) in glacial acetic acid 5.
-
Sampling: In a fume hood, transfer 1.0 mL of the 2-(1-Isopropoxyethoxy)propane sample into a clean, clear glass vial.
-
Reaction: Add 1.0 mL of the KI/acetic acid solution to the sample 5.
-
Incubation: Seal the vial, mix gently by swirling, and let it stand in the dark for 15 minutes.
-
Validation (Readout): Observe the color change against a white background:
-
Colorless to Pale Yellow: < 30 ppm (Safe).
-
Bright Yellow: ~50 ppm (Warning - requires purification).
-
Brown: > 100 ppm (Danger - requires EHS intervention) 5.
-
Protocol 2: Anhydrous Purification and De-peroxidation
Purpose: To remove trace water and hazardous peroxides from the acetal without inducing hydrolysis. Causality: Basic alumina binds and neutralizes hydroperoxides through surface adsorption and catalytic decomposition, without introducing the acidic protons that would trigger acetal hydrolysis.
-
Column Preparation: Pack a glass chromatography column with activated basic alumina (Brockmann Grade I). Do not use acidic alumina, as it will hydrolyze the acetal1.
-
De-peroxidation: Pass the contaminated 2-(1-Isopropoxyethoxy)propane through the column under a positive pressure of Argon.
-
Drying: Collect the eluent in an oven-dried flask containing 10% (w/v) activated 3Å molecular sieves. Allow it to sit for 24 hours. The 3Å sieves selectively trap water molecules (kinetic diameter ~2.8Å) while excluding the larger acetal molecules.
-
Validation: Perform a Karl Fischer titration to confirm water content is <50 ppm, and repeat Protocol 1 to confirm peroxide levels are 0 ppm.
Part 4: System Workflows & Visualizations
Degradation pathways of 2-(1-Isopropoxyethoxy)propane via hydrolysis and autoxidation.
Step-by-step safety workflow for inspecting and testing peroxide-forming acetals.
Part 5: References
-
Title: 2-(1-Isopropoxyethoxy)propane Source: Sigma-Aldrich URL:
-
Title: Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping Source: PMC - NIH URL:
-
Title: Peroxide-Forming Chemicals Source: Weill Cornell Environmental Health and Safety URL:
-
Title: Peroxide-Forming Solvents Source: Dartmouth Environmental Health and Safety URL:
-
Title: Peroxide Forming Compounds Reference Guide Source: Mississippi State University EHS URL:
-
Title: Peroxide Forming Solvents Source: Sigma-Aldrich URL:
-
Title: acetaldehyde diisopropyl acetal 2-(1-isopropoxyethoxy)propane Source: The Good Scents Company URL:
-
Title: Peroxide-forming chemicals Source: University of Auckland URL:
Sources
- 1. Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acetaldehyde diisopropyl acetal, 4285-59-0 [thegoodscentscompany.com]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. ehs.msstate.edu [ehs.msstate.edu]
- 5. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. auckland.ac.nz [auckland.ac.nz]
- 7. 过氧化物形成溶剂 [sigmaaldrich.com]
preventing isomerization during 2-(1-Isopropoxyethoxy)propane reactions
Welcome to the technical support center for 2-(1-isopropoxyethoxy)propane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unsymmetrical acetal. Here, we will address common challenges, with a primary focus on preventing isomerization, a critical factor for ensuring reaction specificity and product purity.
Introduction to Acetal Stability and Isomerization
2-(1-Isopropoxyethoxy)propane, an unsymmetrical acetal, is a valuable reagent and protecting group in organic synthesis. Like all acetals, its stability is highly dependent on the pH of the reaction medium. While robust under neutral to strongly basic conditions, acetals are susceptible to acid-catalyzed hydrolysis and rearrangement.[1][2][3] This reactivity is the root cause of isomerization, which can lead to the formation of undesired symmetrical acetals and complicate purification processes.
This guide will provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you mitigate these challenges and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing the formation of symmetrical acetals in my reaction mixture. What is happening?
A1: The formation of symmetrical acetals, such as 1,1-diisopropoxyethane and 1,1-diethoxyethane, from 2-(1-isopropoxyethoxy)propane is a classic example of an acid-catalyzed process known as transacetalization or disproportionation .[4]
The Mechanism:
-
Protonation: In the presence of an acid catalyst (Brønsted or Lewis), one of the alkoxy groups of the acetal is protonated, turning it into a good leaving group.[5][6]
-
Formation of an Oxocarbenium Ion: The protonated alkoxy group departs, forming a resonance-stabilized oxocarbenium ion intermediate.[5][7]
-
Nucleophilic Attack: An alcohol molecule present in the reaction mixture attacks the electrophilic carbon of the oxocarbenium ion.
-
Equilibrium and Isomer Formation: This process is reversible.[5][8] The oxocarbenium ion can react with any alcohol present. If it reacts with isopropanol, it can lead to the formation of 1,1-diisopropoxyethane. If it reacts with ethanol, it can form 1,1-diethoxyethane. This leads to an equilibrium mixture of the unsymmetrical and symmetrical acetals.
Q2: How do reaction conditions influence the extent of isomerization?
A2: The degree of isomerization is governed by the principles of kinetic versus thermodynamic control .[9][10][11][12]
-
Kinetic Control: This regime favors the product that is formed the fastest, i.e., the one with the lowest activation energy.[11][12] Shorter reaction times, lower temperatures, and the use of sterically hindered or non-equilibrating reagents tend to favor the kinetic product.[9][11]
-
Thermodynamic Control: This regime favors the most stable product.[9][11] Longer reaction times, higher temperatures, and conditions that allow for equilibrium to be established will lead to a product distribution that reflects the thermodynamic stability of the isomers.[9][11]
It is crucial to determine whether your desired unsymmetrical acetal is the kinetic or thermodynamic product to optimize your reaction conditions accordingly.
Q3: Can the choice of acid catalyst affect isomerization?
A3: Yes, the choice of acid catalyst can significantly impact the reaction outcome. Both Brønsted and Lewis acids can catalyze acetal formation and isomerization, but their mechanisms and efficiencies can differ.[13][14][15][16]
-
Brønsted Acids (e.g., p-toluenesulfonic acid, HCl): These are proton donors and are commonly used for acetalization.[14][17] However, strong Brønsted acids can aggressively promote the equilibrium that leads to transacetalization.[13]
-
Lewis Acids (e.g., BF₃·OEt₂, Zn(OTf)₂, TiCl₄): These act as electron pair acceptors, activating the carbonyl group or the acetal itself.[16][18] In some cases, Lewis acids can offer better stereochemical control and may be milder, potentially reducing the extent of isomerization.[16][18]
The optimal catalyst will depend on the specific substrate and reaction conditions.
Troubleshooting Guide
This section provides actionable steps to minimize isomerization during reactions involving 2-(1-isopropoxyethoxy)propane.
Issue 1: High Levels of Symmetrical Acetals Detected
This is the most common issue, arising from transacetalization under acidic conditions.
Root Cause Analysis and Solutions:
| Parameter | Causality | Recommended Action |
| Reaction Temperature | Higher temperatures provide the energy to overcome activation barriers for the reverse reaction, favoring thermodynamic equilibrium and the formation of the most stable acetal (which may be the symmetrical ones).[9][11] | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider starting at 0°C or even lower and gradually warming if necessary. |
| Reaction Time | Prolonged reaction times allow the system to reach thermodynamic equilibrium, increasing the proportion of the most stable isomer(s).[9] | Monitor the reaction closely using techniques like TLC or GC-MS. Quench the reaction as soon as the desired product is formed to prevent subsequent isomerization. |
| Acid Catalyst Concentration | High concentrations of strong acids can accelerate the reversible reactions that lead to disproportionation.[14] | Use the minimum catalytic amount of acid required. Consider using a milder Brønsted acid or a Lewis acid. For sensitive substrates, pyridinium p-toluenesulfonate (PPTS) is a good alternative. |
| Presence of Water | Water can hydrolyze the acetal back to the aldehyde or hemiacetal, which can then re-form different acetals.[5][8] | Ensure all reagents and solvents are anhydrous. Use a drying agent like molecular sieves or employ a Dean-Stark apparatus to remove any water formed during the reaction.[3] |
| Choice of Catalyst | Different catalysts have varying activities and may favor different pathways. | Experiment with a range of catalysts. If Brønsted acids are problematic, explore Lewis acids such as Sc(OTf)₃, In(OTf)₃, or ZrCl₄, which have been shown to be effective for acetalization under mild conditions.[19][20] |
Experimental Protocol 1: Minimizing Isomerization under Kinetic Control
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add your substrate and anhydrous solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add 2-(1-isopropoxyethoxy)propane to the cooled solution.
-
Catalyst Addition: Add a catalytic amount (e.g., 0.1-1 mol%) of a mild acid catalyst (e.g., PPTS).
-
Monitoring: Monitor the reaction progress by TLC every 15-30 minutes.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a mild base (e.g., triethylamine or a saturated solution of sodium bicarbonate).
-
Work-up: Proceed with the standard aqueous work-up and purification.
Visualizing the Isomerization Pathway
The following diagram illustrates the acid-catalyzed transacetalization (disproportionation) of 2-(1-isopropoxyethoxy)propane.
Caption: Acid-catalyzed isomerization of an unsymmetrical acetal.
Logical Troubleshooting Workflow
Use the following flowchart to diagnose and resolve issues related to isomerization.
Caption: Troubleshooting workflow for minimizing acetal isomerization.
References
-
Grokipedia. Acetal. [Link]
-
Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. [Link]
-
Untitled Document. (n.d.). Desprotection of acetals. [Link]
-
Pearson. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of the acetal... [Link]
-
The Journal of Organic Chemistry. (2015, March 25). Influence of Alkoxy Groups on Rates of Acetal Hydrolysis and Tosylate Solvolysis: Electrostatic Stabilization of Developing Oxocarbenium Ion Intermediates and Neighboring-Group Participation To Form Oxonium Ions. [Link]
-
PMC. (2015, August 19). Participation by Alkoxy Groups in Reactions of Acetals: Violation of the Reactivity-Selectivity Principle in a Curtin–Hammett Kinetic Scenario. [Link]
-
Universität zu Köln. (n.d.). BRØNSTED ACID CATALYZED ASYMMETRIC ACETALIZATIONS. [Link]
-
PMC. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
-
The Journal of Organic Chemistry. (2020, August 5). Lewis Acid-Catalyzed Vinyl Acetal Rearrangement of 4,5-Dihydro-1,3-dioxepines: Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans. [Link]
-
ResearchGate. (n.d.). General mechanism for the acetalization of carbonyl compounds catalyzed... [Link]
-
Chemistry Stack Exchange. (2015, December 21). How to explain this acid-catalysed acetal rearrangement mechanistically? [Link]
-
PMC. (2021, January 18). Direct Synthesis of Unsymmetrical Dithioacetals. [Link]
-
Journal of the American Chemical Society. (2005, February 23). Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes. [Link]
-
Wikipedia. (n.d.). Lewis acid catalysis. [Link]
-
University of Glasgow. (n.d.). GENERAL ACID CATALYSIS IF ACETAL HYDROLYSIS. [Link]
-
PMC. (n.d.). Synthesis of unsymmetrical alkyl acetals via addition of primary alcohols to allyl ethers mediated by ruthenium complexes. [Link]
-
PubMed. (2012, March 14). Asymmetric spiroacetalization catalysed by confined Brønsted acids. [Link]
-
OSTI.GOV. (n.d.). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]
-
Journal of the American Chemical Society. (2010, March 31). Brønsted Acid-Catalyzed Cascade Cycloisomerization of Enynes via Acetylene Cations and sp3-Hybridized C−H Bond Activation. [Link]
-
Journal of the American Chemical Society. (2007, August 24). Brønsted Acid Catalyzed Formal Insertion of Isocyanides into a C−O Bond of Acetals. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]
-
An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. (n.d.). [Link]
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
ResearchGate. (n.d.). Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs Selectivity, and Neighboring-Group Participation. [Link]
-
Henry Rzepa's Blog - Ch.imperial. (2015, November 12). How to stop (some) acetals hydrolysing. [Link]
-
Novel regiocontrolled protection of 1,2- and 1,3-diols via mild cleavage of methylene acetals. (2009, November 19). [Link]
-
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. [Link]
-
ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
-
Lecture 9: Acetals. (n.d.). [Link]
-
PMC. (2019, March 21). Tuning the stability of alkoxyisopropyl protection groups. [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. [Link]
-
Master Organic Chemistry. (2020, March 27). The Conformational Isomers of Propane (Are Awesome). [Link]
-
NIST WebBook. (n.d.). Propane, 2-methyl-2-(1-methylethoxy)-. [Link]
-
Cheméo. (n.d.). Chemical Properties of Propane, 2-(ethenyloxy)- (CAS 926-65-8). [Link]
Sources
- 1. Acetal â Grokipedia [grokipedia.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of unsymmetrical alkyl acetals via addition of primary alcohols to allyl ethers mediated by ruthenium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Propose a mechanism for the acid-catalyzed hydrolysis of the acet... | Study Prep in Pearson+ [pearson.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 14. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 17. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 20. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
Technical Support Center: Chromatographic Separation of 2-(1-Isopropoxyethoxy)propane Diastereomers
Prepared by: Gemini, Senior Application Scientist
This guide serves as a specialized resource for researchers, scientists, and drug development professionals facing challenges with the chromatographic separation of 2-(1-isopropoxyethoxy)propane diastereomers. As direct literature on this specific compound is limited, this document establishes a robust troubleshooting framework based on fundamental chromatographic principles and proven strategies for separating diastereomers with similar physicochemical properties. We will use 2-(1-isopropoxyethoxy)propane as a model compound to illustrate these core concepts.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 2-(1-isopropoxyethoxy)propane diastereomers challenging?
A1: Diastereomers are stereoisomers that are not mirror images of each other. While they have different physical properties, these differences can be very subtle.[1] For a small, relatively non-polar molecule like 2-(1-isopropoxyethoxy)propane, the variations in spatial arrangement result in minute differences in polarity, hydrophobicity, and interaction with the stationary phase, making them difficult to resolve under standard chromatographic conditions.[2]
Q2: Do I require a specialized chiral column to separate these diastereomers?
A2: Not necessarily. Unlike enantiomers, which require a chiral environment for separation, diastereomers can theoretically be separated on standard achiral stationary phases (e.g., silica, C18).[3] The goal is to find an achiral system that can exploit the subtle physicochemical differences. However, some chiral stationary phases may offer unique selectivity for diastereomers and can be a viable option if achiral methods fail.
Q3: What is the best initial approach for developing a separation method for a new pair of diastereomers?
A3: A systematic method screening approach is the most efficient starting point. This typically begins with scouting different stationary and mobile phases to identify the most promising conditions. For a compound like 2-(1-isopropoxyethoxy)propane, which has limited polarity, both normal-phase and reversed-phase chromatography should be explored. Thin-Layer Chromatography (TLC) can be a rapid and inexpensive tool for initial mobile phase screening in normal-phase mode.[2][4]
Q4: 2-(1-Isopropoxyethoxy)propane lacks a UV chromophore. How can I detect it?
A4: This is a critical consideration. Due to the absence of a UV-absorbing functional group, standard UV-Vis detectors will be ineffective. The primary detection methods suitable for this compound are:
-
Refractive Index Detector (RID): Sensitive to changes in the refractive index of the eluent. It is a universal detector but is sensitive to temperature and gradient fluctuations, making it best for isocratic separations.
-
Evaporative Light Scattering Detector (ELSD): Another universal detector that is compatible with gradient elution.
-
Mass Spectrometry (MS): Provides high sensitivity and specificity and is compatible with gradient elution, making it an excellent choice for method development.
Troubleshooting Guide
This section addresses specific problems you may encounter during method development and provides actionable solutions grounded in chromatographic theory.
Problem 1: Poor or No Resolution (Co-eluting Peaks)
This is the most common challenge in diastereomer separation.[5] The solution lies in enhancing the selectivity (α) of the chromatographic system.
Root Cause A: Suboptimal Mobile Phase Composition
The mobile phase is a powerful tool for manipulating selectivity.[6][7] Minor changes can significantly alter the interactions between the diastereomers and the stationary phase.
Solutions:
-
Change Organic Modifier: If using reversed-phase, switch between acetonitrile and methanol. Their different properties (dipole moment, viscosity, hydrogen bonding capability) can produce different selectivities.[8] The same principle applies in normal-phase with solvents like ethyl acetate, diethyl ether, or isopropanol.
-
Systematically Vary Solvent Ratio: Perform a series of runs where you incrementally change the ratio of the strong solvent to the weak solvent (e.g., 95:5, 90:10, 85:15 Hexane:Ethyl Acetate). This fine-tunes the eluent strength and can reveal an optimal window for separation.[9]
-
Introduce a Third Solvent (Ternary Mobile Phase): Adding a small percentage of a third solvent (e.g., isopropanol to a hexane/ethyl acetate mixture) can introduce new interactions and significantly improve selectivity.
Root Cause B: Inappropriate Stationary Phase
The choice of stationary phase dictates the primary separation mechanism. If the chosen phase does not offer differential interaction, no amount of mobile phase optimization will succeed.
Solutions:
-
Screen Different Achiral Phases: For a molecule like 2-(1-isopropoxyethoxy)propane, consider the following:
-
Normal-Phase: Bare silica gel is an excellent starting point for non-polar compounds and often provides good selectivity for isomers. Cyano (CN) phases offer a different, less polar normal-phase selectivity.
-
Reversed-Phase: Standard C18 columns retain based on hydrophobicity.[3] For isomers, a Phenyl or Pentafluorophenyl (PFP) phase may provide better selectivity due to π-π and dipole-dipole interactions.[9]
-
-
Consider Specialty Columns: Porous graphitic carbon (PGC) columns, such as Hypercarb, can offer unique shape selectivity for isomers and are worth trying when conventional phases fail.[1]
Root Cause C: Suboptimal Temperature
Temperature affects the thermodynamics of the separation and can alter selectivity.[5]
Solution:
-
Vary the Column Temperature: Analyze the sample at different temperatures (e.g., 25°C, 35°C, 45°C). Sometimes increasing or decreasing the temperature can either improve or even invert the elution order of diastereomers.[3]
Problem 2: Broad, Tailing, or Fronting Peaks
Poor peak shape degrades resolution and complicates quantification.
Root Cause A: Column Overload
Injecting too much sample mass onto the column is a common cause of peak distortion.[9][10]
Solution:
-
Reduce Injection Volume or Concentration: Dilute your sample by a factor of 10 and re-inject. If peak shape improves, you were likely overloading the column.
Root Cause B: Sample Solvent Effects
If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, particularly fronting.[9]
Solution:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.
Problem 3: Drifting or Irreproducible Retention Times
Inconsistent retention times make peak identification and quantification unreliable.
Root Cause A: Insufficient Column Equilibration
Switching between mobile phases without allowing the column to fully equilibrate is a primary cause of drifting retention times.[5]
Solution:
-
Ensure Thorough Equilibration: When changing mobile phases, flush the column with at least 20-30 column volumes of the new mobile phase before starting your analysis.[1] A stable baseline is a good indicator of equilibration.
Root Cause B: Mobile Phase Preparation/Instability
If using a volatile solvent like hexane or diethyl ether in your mobile phase, its composition can change over time due to evaporation.
Solution:
-
Prepare Fresh Mobile Phase Daily: Do not let mobile phases sit on the instrument for extended periods. Keep solvent bottles capped to minimize evaporation.
Experimental Protocols & Data
Workflow for Method Development
The following diagram outlines a systematic workflow for developing a separation method for 2-(1-isopropoxyethoxy)propane diastereomers.
Caption: A systematic workflow for diastereomer separation method development.
Troubleshooting Logic Flowchart
Use this flowchart to diagnose and solve common separation issues.
Caption: A troubleshooting flowchart for poor diastereomer resolution.
Data Tables: Example Screening Protocols
These tables provide starting points for method development. All methods should be run isocratically with detection by RID or ELSD.
Table 1: Example Normal-Phase Screening Conditions on a Silica Column (Column: Silica, 4.6 x 150 mm, 5 µm; Flow Rate: 1.0 mL/min)
| Condition # | Mobile Phase A | Mobile Phase B | Composition (A:B) |
| 1 | n-Hexane | Ethyl Acetate | 98:2 |
| 2 | n-Hexane | Ethyl Acetate | 95:5 |
| 3 | n-Hexane | Ethyl Acetate | 90:10 |
| 4 | n-Hexane | Isopropanol (IPA) | 99:1 |
| 5 | n-Hexane | Isopropanol (IPA) | 98:2 |
Table 2: Example Reversed-Phase Screening Conditions (Column: C18, 4.6 x 150 mm, 5 µm; Flow Rate: 1.0 mL/min; Temperature: 30°C)
| Condition # | Mobile Phase A | Mobile Phase B | Composition (A:B) |
| 1 | Water | Acetonitrile | 40:60 |
| 2 | Water | Acetonitrile | 30:70 |
| 3 | Water | Methanol | 40:60 |
| 4 | Water | Methanol | 30:70 |
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Poor Separation of Cocaine Diastereomers by HPLC. Benchchem.
- Bhushan, R., Nagar, H., & Martens, J. (2015). Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. RSC Publishing.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. Benchchem.
- Koleva, M., et al. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures.
- Snyder, L. R. (1982). Theory for mobile phase effects in separations of isomers by liquid—solid chromatography: Application to the relative retention of certain diastereomers on silica.
- BenchChem Technical Support Team. (2025). Technical Support Center: Separation of Pinocampheol Diastereomers. Benchchem.
- User discussion on separating diastereomers. (2019).
- Li, H., et al. (1999).
- User discussion on chromatography of diastereomeric salts. (2018). Reddit.
- User discussion on separating diastereomers. (2008).
- S. G. Ramakrishna, et al. (2020). Separation of a diastereomeric diol pair using mechanical properties of crystals. Royal Society of Chemistry.
- Various Authors. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
- User discussion on resolving isomers. (2015).
- IUPAC. (1997).
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. benchchem.com [benchchem.com]
- 3. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Theory for mobile phase effects in separations of isomers by liquid—solid chromatography: Application to the relative retention of certain diastereomers on silica | Scilit [scilit.com]
- 7. [The effect of mobile phase on the enantiomeric separation of cyfluthrin by chiral high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
Technical Support Center: Managing Thermal Runaway in 2-(1-Isopropoxyethoxy)propane Reactions
Welcome to the Application Science Knowledge Base. This guide is engineered for researchers, process chemists, and drug development professionals handling 2-(1-Isopropoxyethoxy)propane (also known as acetaldehyde diisopropyl acetal or 1,1-diisopropoxyethane)[1].
Because this molecule contains a highly activated alpha-carbon flanked by two ether oxygens, it is uniquely susceptible to auto-oxidation and acid-catalyzed degradation. Failure to manage these pathways can result in catastrophic thermal runaway, shock-sensitive detonations, or rapid over-pressurization.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: During an acidic workup of a reaction utilizing 2-(1-Isopropoxyethoxy)propane as a solvent, the reactor experienced a sudden, violent temperature and pressure spike. What is the mechanistic cause? A1: You have triggered an acid-catalyzed hydrolysis runaway. While acetals are highly stable under basic conditions, the introduction of aqueous acid rapidly cleaves the acetal bonds. This exothermic hydrolysis yields two equivalents of isopropanol and one equivalent of acetaldehyde. Acetaldehyde is extremely volatile (boiling point 20.2 °C) and highly reactive[2]. The sudden generation of acetaldehyde gas causes rapid pressurization. Furthermore, in the presence of acid and heat, the liberated acetaldehyde can undergo a runaway exothermic polymerization (forming paraldehyde), which generates enough heat to trigger a Boiling Liquid Expanding Vapor Explosion (BLEVE)[2].
Q2: I need to evaporate/distill 2-(1-Isopropoxyethoxy)propane to concentrate my active pharmaceutical ingredient (API). How do I prevent a peroxide-induced thermal runaway? A2: Like most ethers and acetals, 2-(1-Isopropoxyethoxy)propane is a Class B peroxide former[3][4]. Atmospheric oxygen reacts with the activated C-H bond via a free-radical mechanism to form unstable hydroperoxides[5]. During distillation, the volatile acetal is removed, leaving behind a highly concentrated, shock-sensitive peroxide residue. If distilled to dryness, the applied heat will cause the concentrated peroxides to auto-accelerate into explosive thermal runaway[6]. You must test for peroxides prior to heating and never distill to dryness —always leave a minimum of 10–20% residual still bottoms to keep any trace peroxides safely solvated[5][6].
Q3: My stock bottle of 2-(1-Isopropoxyethoxy)propane has visible crystalline solids around the cap and a viscous layer at the bottom. Can I safely neutralize it? A3: Absolutely not. Visible crystallization or liquid stratification in a peroxide-forming chemical indicates the presence of polymeric peroxides that have reached critical, explosive concentrations[7][8]. The friction from simply unscrewing the cap can provide enough activation energy to detonate the bottle. Evacuate the laboratory immediately and contact your Environmental Health and Safety (EHS) department or a specialized bomb squad for remote disposal[3][7].
Part 2: Mechanistic & Workflow Visualizations
The following diagrams illustrate the causal pathways of thermal runaway associated with 2-(1-Isopropoxyethoxy)propane and the standard operating workflows to mitigate them.
Caption: Mechanistic pathway of acid-catalyzed hydrolysis leading to acetaldehyde-induced thermal runaway.
Caption: Standard operating workflow for peroxide screening and safe distillation of acetals.
Part 3: Quantitative Safety Parameters
To accurately model the thermodynamics of your reaction and prevent runaway, adhere to the safety thresholds outlined below.
| Parameter | Value | Causality / Safety Implication |
| Molecular Weight | 146.23 g/mol [1] | Baseline for stoichiometric calculations. |
| Acetaldehyde Boiling Point | 20.2 °C[2] | Hydrolysis byproduct; vaporizes at room temp, causing severe pressurization[2]. |
| Peroxide Safe Limit | < 100 ppm[5][6] | Exceeding this limit dramatically increases the risk of shock-sensitive detonation[6]. |
| Distillation Residue Limit | > 20% by volume[3][5][6] | Prevents the dry concentration of non-volatile hydroperoxides[6]. |
| Storage Expiration (Uninhibited) | 24 Hours (if opened/used)[8] | Uninhibited acetals auto-oxidize rapidly; must be used immediately[8]. |
| Storage Expiration (Inhibited) | 12 Months[5][8] | Inhibitors (e.g., BHT) are consumed over time; peroxides form once depleted[8]. |
Part 4: Validated Experimental Protocols
Protocol A: Safe De-peroxidation of 2-(1-Isopropoxyethoxy)propane
Causality: Peroxides formed by air oxidation are highly unstable. Washing the solvent with an acidic Ferrous Sulfate (FeSO₄) solution reduces the hydroperoxides to stable alcohols while oxidizing Fe²⁺ to Fe³⁺, neutralizing the thermal runaway threat[6].
-
Visual Verification: Inspect the amber storage bottle. If any crystals or viscous layers are present, abort the protocol and evacuate[7].
-
Quantification: In a fume hood, wet a commercial peroxide indicator strip with the acetal. Wait 15 seconds and compare to the colorimetric scale[3]. If the concentration is <100 ppm, it is safe to proceed. If >400 ppm, abort and call EHS.
-
Preparation of Reductant: Prepare a fresh aqueous solution of 60 g/L Ferrous Sulfate (FeSO₄) acidified with 6 mL/L of concentrated sulfuric acid[6].
-
Biphasic Extraction: In a separatory funnel, combine the acetal with the FeSO₄ solution (use a 5:1 volumetric ratio of Acetal:FeSO₄ solution).
-
Agitation: Shake vigorously for 3–5 minutes, frequently venting the funnel to release any pressure.
-
Separation & Re-testing: Allow the phases to separate. Drain the aqueous layer. Re-test the organic acetal layer with a new peroxide strip. Repeat the wash until peroxides are undetectable (0 ppm).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate before use.
Protocol B: Controlled Acetalization (Synthesis of the Acetal)
Causality: The reaction between acetaldehyde and isopropanol is highly exothermic. If the acid catalyst is added as a single bolus, the rapid heat generation will vaporize the unreacted acetaldehyde, leading to a runaway polymerization and potential reactor rupture[2].
-
Reactor Preparation: Equip a jacketed reactor with an overhead mechanical stirrer, an internal thermocouple, and a highly efficient reflux condenser chilled to -10 °C.
-
Reagent Loading: Charge the reactor with 2.2 equivalents of anhydrous isopropanol and 1.0 equivalent of acetaldehyde.
-
Thermal Equilibration: Circulate coolant to bring the internal reactor temperature to 0–5 °C.
-
Catalyst Dosing: Prepare a dilute solution of the acid catalyst (e.g., p-Toluenesulfonic acid) in isopropanol. Begin dropwise addition via an addition funnel.
-
Exotherm Control: Monitor the internal thermocouple strictly. Adjust the addition rate to ensure the internal temperature does not exceed 15 °C. If the temperature spikes above 18 °C, halt addition immediately to prevent acetaldehyde vaporization (BP 20.2 °C)[2].
-
Quenching: Once conversion is complete, immediately quench the reaction by adding a mild base (e.g., solid K₂CO₃ or triethylamine) to neutralize the acid catalyst, locking the product in its stable acetal form and preventing reversion.
Part 5: References
-
Propane, 2,2'-[ethylidenebis(oxy)]bis- - the NIST WebBook. NIST. 1
-
Peroxide-Forming Chemicals – Safety Guidelines. Texas Christian University (TCU). 5
-
CHEMICAL DATA NOTEBOOK SERIES #64: ACETALDEHYDE BY FRANK L. FIRE. Fire Engineering. 2
-
Peroxide-Forming Chemicals - Environmental Health and Safety. Dartmouth College. 7
-
Control and Safe Use of Peroxide Formers. University of Wyoming. 6
-
Peroxide Forming Chemicals: Management, Retention and Storage. Vanderbilt University Medical Center. 8
-
Management and Safety of Peroxide Forming Chemicals. Boston University. 3
-
Understanding Vinyl Acetate Polymerization Accidents. ACS Publications. 4
Sources
- 1. Propane, 2,2'-[ethylidenebis(oxy)]bis- [webbook.nist.gov]
- 2. fireengineering.com [fireengineering.com]
- 3. bu.edu [bu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ehs.tcu.edu [ehs.tcu.edu]
- 6. uwyo.edu [uwyo.edu]
- 7. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
Validation & Comparative
comparing stability of 2-(1-Isopropoxyethoxy)propane with other acetal protecting groups
An in-depth technical analysis for researchers, scientists, and drug development professionals navigating complex multi-step organic synthesis.
Executive Summary
The strategic selection of protecting groups is a cornerstone of successful synthetic route design. 2-(1-Isopropoxyethoxy)propane —commonly known as acetaldehyde diisopropyl acetal—is an acyclic acetal that offers a unique, dual-nature stability profile compared to standard protecting groups. While it serves the traditional role of masking carbonyls or alcohols from nucleophiles and strong bases, its bulky isopropyl substituents impart orthogonal reactivity: it is highly labile to Brønsted acids due to steric compression, yet remarkably stable to specific Lewis acid/base combinations due to steric shielding.
This guide objectively compares the stability of 2-(1-Isopropoxyethoxy)propane against other common acetal protecting groups, providing mechanistic causality, quantitative data, and self-validating experimental protocols.
Mechanistic Grounding: The Causality of Acetal Stability
To effectively utilize 2-(1-Isopropoxyethoxy)propane, chemists must understand how steric and electronic factors dictate its stability relative to other acetals.
1. Entropic Stability of Cyclic Acetals Cyclic acetals, such as 1,3-dioxolanes, are the workhorses of robust carbonyl protection. Their stability against Brønsted acid hydrolysis is driven by thermodynamics. When the cyclic acetal is protonated and the ring opens to form the oxocarbenium ion intermediate, the leaving hydroxyl group remains tethered to the molecule[1]. This makes the intramolecular reverse reaction (ring closure) entropically favored over intermolecular attack by an aqueous solvent[2].
2. The Steric Compression Anomaly of Diisopropyl Acetals Acyclic acetals lack this entropic advantage, but 2-(1-Isopropoxyethoxy)propane introduces a critical variable: severe steric bulk. Under standard Brønsted acidic conditions (e.g., aqueous p-TsOH), the ground-state steric strain of the two bulky isopropyl groups destabilizes the molecule. Protonation accelerates the ejection of isopropanol to relieve this strain, rapidly forming the planar, less hindered oxocarbenium ion[3]. Consequently, diisopropyl acetals are significantly more labile to simple acid hydrolysis than less hindered acyclic groups like dimethyl acetals.
3. Steric Shielding Against Lewis Acids Paradoxically, this exact steric bulk provides remarkable stability under specific Lewis acid-mediated cleavage conditions. When treated with trialkylsilyl triflates (e.g., TESOTf) and a sterically demanding base (e.g., 2,4,6-collidine), the bulky isopropyl groups physically block the base from attacking the Lewis-acid-activated acetal complex[4]. This renders 2-(1-Isopropoxyethoxy)propane completely intact under conditions that rapidly and quantitatively cleave dimethyl acetals[5].
Caption: Mechanistic divergence of diisopropyl acetal stability under Brønsted vs. Lewis acid conditions.
Quantitative Stability Profile
The table below summarizes the orthogonal stability of 2-(1-Isopropoxyethoxy)propane compared to alternative protecting groups, guiding chemoselective synthetic planning.
| Protecting Group | Structure Type | Hydrolysis Lability (Brønsted Acid, e.g., p-TsOH/H₂O) | Cleavage Lability (Lewis Acid, e.g., TESOTf/Collidine) | Stability to Base & Nucleophiles |
| Dimethyl Acetal | Acyclic (Low Sterics) | Moderate | High (Rapidly Cleaved) | Highly Stable |
| 2-(1-Isopropoxyethoxy)propane | Acyclic (High Sterics) | High (Accelerated by Steric Relief) | Very Low (Sterically Blocked) | Highly Stable |
| 1,3-Dioxolane | Cyclic (5-Membered) | Low (Entropically Favored) | Low | Highly Stable |
| Dithioacetal | Sulfur-based | Very Low (Requires Hg²⁺ or Oxidation) | Very Low | Highly Stable |
Self-Validating Experimental Protocols
The following protocols demonstrate how to exploit the unique stability profile of 2-(1-Isopropoxyethoxy)propane in the laboratory. Every step includes integrated analytical checks to ensure a self-validating workflow.
Protocol 1: Mild Brønsted Acid-Catalyzed Deprotection
Objective: Rapidly unmask the carbonyl/alcohol by exploiting ground-state steric compression. Causality: The bulky isopropyl groups destabilize the acetal ground state. The addition of a Brønsted acid protonates the oxygen, forcing the molecule to eject isopropanol to relieve steric strain.
-
Reaction Setup: Dissolve the protected substrate in a 1:1 mixture of Acetone and H₂O to achieve a 0.1 M concentration.
-
Catalysis: Add 0.1 equivalents of p-toluenesulfonic acid (p-TsOH) at room temperature.
-
In-Process Monitoring (Validation): Monitor the reaction via Thin-Layer Chromatography (TLC). The highly non-polar diisopropyl acetal (high Rf ) will rapidly deplete, replaced by the more polar aldehyde/alcohol (lower Rf ).
-
Quench & Extraction: Once TLC indicates complete consumption of the starting material (typically 1–2 hours), quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid and halt the equilibrium. Extract the aqueous layer with ethyl acetate (3x).
-
Spectroscopic Validation: Concentrate the organic layer and analyze via ¹H NMR. Confirm the disappearance of the characteristic acetal methine proton (typically a doublet/quartet around 4.5–5.0 ppm) and the isopropyl methyl doublets (~1.1–1.2 ppm).
Protocol 2: Chemoselective Deprotection of Dimethyl Acetals
Objective: Selectively cleave a dimethyl acetal while leaving 2-(1-Isopropoxyethoxy)propane intact. Causality: TESOTf activates the acetal oxygen. However, the bulky 2,4,6-collidine cannot physically access the activated complex of the diisopropyl acetal due to the steric shielding of the isopropyl groups. It selectively attacks the less hindered dimethyl acetal[4].
-
Reaction Setup: Dissolve the mixed-acetal substrate in anhydrous CH₂Cl₂ under an inert argon atmosphere. Cool the reaction mixture to -30 °C.
-
Reagent Addition: Add 3.0 equivalents of 2,4,6-collidine, followed by the dropwise addition of 2.0 equivalents of TESOTf.
-
In-Process Monitoring (Validation): Stir at -30 °C for 1 hour. TLC will show the formation of an intermediate spot corresponding to the selective activation of the dimethyl acetal.
-
Quench: Add H₂O at room temperature and stir for an additional 10 minutes to collapse the intermediate into the deprotected aldehyde.
-
Spectroscopic Validation: Following aqueous extraction and concentration, ¹H NMR will show the complete disappearance of the methoxy singlets (~3.3 ppm) of the dimethyl acetal, while the isopropyl methine and methyl signals of 2-(1-Isopropoxyethoxy)propane remain >95% intact[5].
Caption: Workflow for chemoselective deprotection exploiting steric differentiation.
References
-
Total Synthesis - Acetal Protecting Group & Mechanism URL: [Link]
-
The Journal of Organic Chemistry (ACS) - Highly Discriminative and Chemoselective Deprotection/Transformations of Acetals with the Combination of Trialkylsilyl Triflate/2,4,6-Collidine URL:[Link]
-
Journal of the American Chemical Society (ACS) - Reaction of the Acetals with TESOTf−Base Combination; Speculation of the Intermediates and Efficient Mixed Acetal Formation URL:[Link]
-
Thieme Connect - Protecting Groups: 0,0-Acetals URL:[Link]
Sources
Comprehensive Guide to Analytical Methods for Confirming 2-(1-Isopropoxyethoxy)propane Formation
Introduction & Mechanistic Context
2-(1-Isopropoxyethoxy)propane (CAS: 4285-59-0), commonly known as acetaldehyde diisopropyl acetal , is a volatile organic compound formed via the acid-catalyzed condensation of acetaldehyde and isopropanol. In the analytical landscape, confirming the formation of this specific ether/acetal is critical in two major fields:
-
Toxicological Profiling: It is a key degradation byproduct in e-cigarette aerosols, where sweeteners like sucralose degrade to form acids that catalyze the reaction between solvent degradation products (acetaldehyde) and alcohols[1].
-
Quality Control in Manufacturing: It is a strictly monitored trace impurity in the production of high-purity isopropyl alcohol used in semiconductor and pharmaceutical manufacturing[2].
As a Senior Application Scientist, I approach the confirmation of this acetal not merely as a detection task, but as a dynamic equilibrium problem. Acetals are notoriously labile; they readily revert to their parent aldehydes and alcohols in the presence of trace moisture and acid. Therefore, every analytical protocol must be designed as a self-validating system that prevents artifactual degradation during the analysis itself.
Method Comparison Matrix
To objectively compare the performance of available analytical alternatives, the following table summarizes the primary methods used to confirm 2-(1-Isopropoxyethoxy)propane formation.
| Analytical Method | Primary Application | Sensitivity (LOD) | Key Advantage | Key Limitation |
| GC-MS | Trace Detection & Mass ID | ~10–50 ppb | Exceptional separation from bulk solvent; definitive mass fragmentation. | High risk of thermal/acid degradation in the GC inlet if not deactivated. |
| 1H-NMR | Absolute Structural Elucidation | ~0.1 mol % | Non-destructive; provides exact molecular connectivity and stereocenter data. | Lower sensitivity; requires deuterated solvents and high sample concentrations. |
| GC-FID | High-Throughput Quantification | ~100 ppb | Proportional carbon response; excellent for robust, routine quantification. | Lacks qualitative structural confirmation; relies solely on retention time. |
| ATR-FTIR | Real-time / In-situ Monitoring | ~1–5% (Neat) | Rapid, solvent-free analysis; ideal for monitoring reaction kinetics. | Poor sensitivity for trace impurities; spectral overlap in complex mixtures. |
Expected Analytical Signatures
| Method | Target Signature / Quantitative Data | Causality / Interpretation |
| GC-MS (EI, 70 eV) | m/z 45, 87, 131 | m/z 131 corresponds to the loss of a methyl group [M-CH3]+. m/z 45 is the characteristic isopropoxy cation. |
| 1H-NMR (400 MHz) | Quartet at ~4.7 ppm | Represents the unique acetal methine proton (O-CH-O) splitting with the adjacent methyl group. |
| ATR-FTIR | 1050–1150 cm⁻¹ (Strong) | Represents the C-O-C asymmetric stretching vibrations of the newly formed acetal linkage. |
Visualizing the Analytical Workflow
The following decision matrix illustrates the logical relationship between the sample matrix, the primary analytical goal, and the selected methodology.
Fig 1: Decision matrix and workflow for analyzing 2-(1-Isopropoxyethoxy)propane formation.
Step-by-Step Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed with built-in causality—explaining why specific experimental choices are made to prevent the degradation of 2-(1-Isopropoxyethoxy)propane.
Protocol A: GC-MS Analysis (Trace Detection & Structural ID)
Authoritative Grounding: This protocol is adapted from methodologies used to detect cyclic and acyclic acetals in vaporized e-liquids using slightly polar columns[3].
Causality Check: Acetals are highly susceptible to acid-catalyzed hydrolysis and thermal breakdown. Therefore, the GC inlet liner must be strictly deactivated (e.g., highly inert glass wool) to prevent on-column degradation back to acetaldehyde and isopropanol. Furthermore, a slightly polar column (e.g., Restek Rxi-5Sil MS) or a polar wax column (e.g., SUPELCO WAX-10) is required to prevent the acetal from co-eluting with the massive isopropanol solvent tail[2].
Step-by-Step Methodology:
-
Sample Preparation: Dilute the reaction mixture or aerosol extract 1:10 in anhydrous ethyl acetate. Add an internal standard (e.g., isotopically labeled isopropanol-d8) to a final concentration of 10 µg/mL.
-
Inlet Configuration: Install a strictly deactivated, ultra-inert split/splitless liner. Set the injection port temperature to 200 °C (exceeding 250 °C risks thermal cleavage of the acetal)[3].
-
Injection: Inject 1 µL of the sample with a split ratio of 10:1 using Helium as the carrier gas at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 35 °C (hold for 2 min) to focus the highly volatile components. Ramp at 5 °C/min to 100 °C, then ramp at 10 °C/min to 240 °C[2].
-
MS Acquisition: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan from m/z 35 to 300. Confirm the presence of 2-(1-Isopropoxyethoxy)propane by extracting the diagnostic m/z 131[M-CH3]+ and m/z 87 ions.
Protocol B: Quantitative 1H-NMR (Definitive Structural Elucidation)
Authoritative Grounding: NMR is the gold standard for confirming hemiacetal and acetal formation without the thermal risks associated with gas chromatography[4].
Causality Check: Commercial deuterated chloroform (CDCl3) often contains trace amounts of deuterium chloride (DCl) due to photolytic degradation. This trace acid will rapidly hydrolyze 2-(1-Isopropoxyethoxy)propane during the NMR acquisition. Passing the solvent through basic alumina is a mandatory, self-validating step to ensure analyte integrity.
Step-by-Step Methodology:
-
Solvent Neutralization: Pass 1 mL of CDCl3 through a glass Pasteur pipette packed with 2 cm of activated basic alumina.
-
Sample Dissolution: Dissolve 20–50 mg of the sample matrix in 0.6 mL of the neutralized CDCl3.
-
Internal Standard: Add a known mass of an inert quantitative internal standard (e.g., 1,3,5-trimethoxybenzene) for qNMR calculations.
-
Acquisition: Transfer to a 5 mm NMR tube. Acquire a 1H-NMR spectrum at 400 MHz or higher (minimum 16 scans, relaxation delay D1 = 10 seconds to ensure complete relaxation for accurate integration).
-
Data Interpretation: Confirm formation by identifying the characteristic acetal methine proton (O-CH-O), which appears as a distinct quartet around 4.6–4.8 ppm. The isopropyl methyl groups will appear as overlapping doublets near 1.1–1.2 ppm[5].
Protocol C: ATR-FTIR Spectroscopy (Rapid Functional Group Monitoring)
Causality Check: FTIR provides a macroscopic view of the reaction progress. As acetaldehyde is consumed, its intense carbonyl (C=O) stretching band disappears, replaced by the ether linkages of the acetal.
Step-by-Step Methodology:
-
Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).
-
Application: Apply 1 drop of the neat reaction mixture directly onto the ATR crystal.
-
Acquisition: Collect the IR spectrum from 4000 to 600 cm⁻¹.
-
Data Interpretation: Monitor the disappearance of the acetaldehyde C=O stretch at ~1720 cm⁻¹ and the emergence of a strong, broad C-O-C asymmetric stretch between 1050 and 1150 cm⁻¹.
Conclusion & Self-Validating Troubleshooting
A robust analytical strategy relies on orthogonal validation. If GC-MS yields a massive peak for acetaldehyde and isopropanol but no acetal, yet ATR-FTIR shows a strong C-O-C stretch, the causality is clear: the acetal successfully formed but was thermally degraded in the GC inlet. Conversely, if GC-MS detects the acetal but NMR shows only starting materials, the NMR solvent was likely acidic. By understanding the chemical behavior of 2-(1-Isopropoxyethoxy)propane, researchers can design foolproof analytical workflows that guarantee scientific integrity.
References
-
Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]
- High-purity isopropyl alcohol and method for manufacturing same (WO2020071307A1)
-
Analysis of E-cigarette Liquids and Aerosols by NMR Spectroscopy Source: SciSpace / Chemical Research in Toxicology URL:[Link]
Sources
- 1. Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020071307A1 - High-purity isopropyl alcohol and method for manufacturing same - Google Patents [patents.google.com]
- 3. Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Comparative Guide to the NMR Characterization of 2-(1-Isopropoxyethoxy)propane (iPrOEE) Protected Substrates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are critical for achieving high yields and minimizing by-product formation. The 2-(1-isopropoxyethoxy)propane (iPrOEE) group, an acetal-type protecting group, offers a valuable option for the temporary masking of hydroxyl functionalities. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) characteristics of iPrOEE-protected substrates, offering a comparative perspective against other common alcohol protecting groups. By understanding the distinct spectral signatures, researchers can confidently verify the successful installation of the iPrOEE group and monitor its stability throughout a synthetic sequence.
The Signature of Protection: ¹H and ¹³C NMR Features of the iPrOEE Group
The iPrOEE protecting group is typically introduced by the acid-catalyzed addition of an alcohol to isopropyl vinyl ether. This reaction forms a mixed acetal, the structure of which gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra.
A defining feature in the ¹H NMR spectrum of an iPrOEE-protected alcohol is the acetal methine proton (O-CH(CH₃)-O). This proton typically appears as a quartet downfield, a result of being coupled to the adjacent methyl protons. The protons of the two isopropoxy groups and the ethyl bridge also present distinct signals, which can be used for unambiguous identification.
Figure 1. Structure of a primary alcohol protected with the iPrOEE group, with key protons and carbons labeled for NMR assignment.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for an iPrOEE-Protected Primary Alcohol (R-CH₂-O-iPrOEE) in CDCl₃
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| Acetal Methine (a) | ~4.7 - 4.9 | q, J ≈ 5.0 | ~98 - 102 |
| Acetal Methyl (b) | ~1.3 - 1.4 | d, J ≈ 5.0 | ~19 - 21 |
| Isopropoxy Methine (c) | ~3.7 - 3.9 | sept, J ≈ 6.0 | ~68 - 72 |
| Isopropoxy Methyls (d) | ~1.1 - 1.2 | d, J ≈ 6.0 | ~21 - 23 |
| Substrate Methylene (e) | ~3.4 - 3.7 | t, J ≈ 7.0 | ~60 - 65 |
Note: Chemical shifts are approximate and can vary depending on the specific substrate and solvent used.
A Comparative Analysis: iPrOEE vs. Other Common Alcohol Protecting Groups
The selection of a protecting group is a critical decision in synthetic planning. The iPrOEE group offers a balance of stability and ease of removal that makes it a valuable tool. Here, we compare its NMR characteristics to those of other frequently used alcohol protecting groups: methoxymethyl (MOM), benzyloxymethyl (BOM), and 2-(trimethylsilyl)ethoxymethyl (SEM).
Table 2: Comparison of ¹H NMR Signatures for Common Alcohol Protecting Groups
| Protecting Group | Key ¹H NMR Signals (δ, ppm) | Distinguishing Features |
| iPrOEE | ~4.8 (q), ~3.8 (sept), ~1.3 (d), ~1.1 (d) | Quartet for the acetal methine and a septet for the isopropoxy methine are highly characteristic. |
| MOM | ~4.6 (s), ~3.3 (s) | Two sharp singlets corresponding to the -O-CH₂-O- and -OCH₃ protons.[1] |
| BOM | ~7.3 (m), ~4.7 (s), ~4.6 (s) | Aromatic signals from the benzyl group, along with two singlets for the benzylic and methylene protons.[1] |
| SEM | ~4.7 (s), ~3.5 (t), ~0.9 (t), ~0.0 (s) | A sharp singlet for the nine equivalent protons of the trimethylsilyl group is a key identifier. |
This comparative data highlights the unique spectral fingerprints of each protecting group, enabling researchers to quickly identify the protecting group present in a molecule and to detect any potential side reactions or incomplete transformations.
Experimental Protocol: Protection of a Primary Alcohol with iPrOEE
The following protocol provides a general procedure for the protection of a primary alcohol using isopropyl vinyl ether.
Figure 2. General experimental workflow for the iPrOEE protection of a primary alcohol.
Materials:
-
Primary alcohol (1.0 equiv)
-
Isopropyl vinyl ether (1.5 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous CH₂Cl₂ at room temperature, add isopropyl vinyl ether.
-
Add a catalytic amount of p-TsOH·H₂O.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the iPrOEE-protected alcohol.
Conclusion: The Value of Precise NMR Characterization
The 2-(1-isopropoxyethoxy)propane (iPrOEE) protecting group provides a reliable and versatile option for the protection of alcohols in organic synthesis. Its distinct and readily interpretable ¹H and ¹³C NMR spectra allow for straightforward confirmation of its installation and for monitoring its integrity throughout complex synthetic sequences. By understanding these characteristic spectral features, as detailed in this guide, researchers, scientists, and drug development professionals can confidently employ the iPrOEE group, secure in the knowledge that they can precisely track its presence and behavior within their molecules. The comparative data provided further empowers chemists to make informed decisions when selecting the most appropriate protecting group strategy for their specific synthetic challenges.
References
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2007.
- Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
-
"Methoxymethyl (MOM) Ethers." Organic Chemistry Portal. [Link]
-
"Benzyloxymethyl (BOM) Ethers." Organic Chemistry Portal. [Link]
-
"2-(Trimethylsilyl)ethoxymethyl (SEM) Ethers." Organic Chemistry Portal. [Link]
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
- Fujioka, H.; et al. A mild and efficient method for the protection of alcohols as 1-ethoxyethyl ethers. Tetrahedron Lett.2000, 41, 685-688.
- Stork, G.; Isobe, M. A simple and stereospecific route to the prostaglandins. J. Am. Chem. Soc.1975, 97, 4745-4747.
- Lipshutz, B. H.; Pegram, J. J. β-(Trimethylsilyl)ethoxymethyl chloride: a new reagent for the protection of the hydroxyl group. Tetrahedron Lett.1980, 21, 3343-3346.
-
"Typical 1H NMR Chemical Shifts." UCLA Chemistry and Biochemistry. [Link]
- K. W. C. Poon and G. A. Kocienski, Protecting Groups, in Comprehensive Organic Synthesis, B. M. Trost and I. Fleming, Eds., Pergamon Press, Oxford, 1991, Vol. 6, p. 1.
-
"NMR Spectroscopy." University of Regensburg. [Link]
-
"13C NMR Chemical Shifts." Michigan State University Department of Chemistry. [Link]
Sources
literature review of 2-(1-Isopropoxyethoxy)propane applications in total synthesis
The Strategic Application of 2-(1-Isopropoxyethoxy)propane in Total Synthesis: A Comparative Guide to the 1-Isopropoxyethyl (IPE) Protecting Group
As a Senior Application Scientist, I approach protecting group (PG) strategies not merely as a sequence of synthetic steps, but as a holistic system of kinetic tuning. In complex total synthesis, the late-stage deprotection of hydroxyl groups often dictates the overall yield and success of the campaign.
This guide provides an in-depth technical evaluation of 2-(1-Isopropoxyethoxy)propane (CAS 4285-59-0)[1], commonly known as acetaldehyde diisopropyl acetal[2]. This reagent is the premier choice for installing the 1-isopropoxyethyl (IPE) acetal protecting group. By objectively comparing the IPE group against traditional alternatives like THP, EE, and MOM, we will explore the mechanistic causality behind its ultra-mild cleavage profile and provide self-validating experimental protocols for its application[3].
Mechanistic Rationale: The Causality of Kinetic Lability
The fundamental advantage of the IPE group lies in its kinetic lability under mildly acidic conditions. When selecting an acetal-based protecting group, the rate of acid-catalyzed hydrolysis is directly proportional to the stability of the intermediate oxocarbenium ion and the steric relief experienced during the departure of the leaving group[4].
Research into hemiacetal and acetal cleavage demonstrates a strict reactivity hierarchy based on the steric bulk of the alkoxy substituent: 1-(tert-butoxy)ethyl > 1-isopropoxyethyl > 1-ethoxyethyl > 1-butoxyethyl [5].
When the IPE ether is protonated, the bulky isopropoxy group rapidly departs as isopropanol. The steric clash between the isopropyl methyls and the acetal methyl group lowers the activation energy required to reach the transition state. Consequently, IPE can be cleaved at a pH where other protecting groups (such as TBDPS, benzyl ethers, or even THP) remain completely inert, enabling true orthogonal deprotection[3].
Fig 1. Acid-catalyzed transacetalization mechanism for IPE group installation.
Comparative Performance Data
To objectively evaluate 2-(1-Isopropoxyethoxy)propane, we must benchmark it against the industry standards for hydroxyl protection. Table 1 summarizes the quantitative and qualitative performance metrics of these alternatives.
Table 1: Quantitative Comparison of Acetal-Based Hydroxyl Protecting Groups
| Protecting Group | Reagent Used | Acetal Carbon Chiral? | Relative Cleavage Rate (Acidic) | Steric Bulk (A-value proxy) | Reagent Toxicity |
| MOM (Methoxymethyl) | MOM-Cl | No | 1x (Baseline) | Low | High (Carcinogenic) |
| THP (Tetrahydropyranyl) | DHP | Yes | ~10² x | Moderate | Low |
| EE (1-Ethoxyethyl) | Ethyl Vinyl Ether | Yes | ~10³ x | Moderate-High | Low (Highly Volatile) |
| IPE (1-Isopropoxyethyl) | 2-(1-Isopropoxyethoxy)propane | Yes | ~10⁴ x | High | Low (Stable Liquid) |
Data Interpretation: While MOM provides maximum stability, its installation relies on highly toxic reagents. THP and EE are safer but lack the extreme kinetic lability of IPE. Furthermore, 2-(1-Isopropoxyethoxy)propane is a stable liquid (bp ~140 °C), making it significantly easier to handle at scale than the highly volatile ethyl vinyl ether (bp 33 °C) used for EE installation[1].
Fig 2. Decision matrix for selecting acetal-based hydroxyl protecting groups.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific causality for reagent selection and built-in analytical checkpoints to prevent false positives during the workflow.
Protocol A: Transacetalization (Installation of the IPE Group)
Causality: We utilize 2-(1-Isopropoxyethoxy)propane rather than isopropyl vinyl ether to avoid the need for cryogenic cooling or pressurized vessels. Pyridinium p-toluenesulfonate (PPTS) is selected as the catalyst because its mild pKa (~5.2) prevents the degradation of acid-sensitive functional groups already present on the substrate.
Step-by-Step Workflow:
-
Preparation: Dissolve the target alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Reagent Addition: Add 2-(1-Isopropoxyethoxy)propane (3.0 equiv) followed by PPTS (0.1 equiv).
-
Reaction: Stir at room temperature. The reaction is driven forward by the mass action of the excess acetal reagent.
-
Self-Validation (In-Process Control): Monitor via TLC. Critical Step: Standard silica plates will prematurely cleave the IPE group due to their inherent acidity, yielding a false-negative result. You must pre-neutralize the TLC plates by running them in 1% Triethylamine (Et₃N) in hexanes prior to spotting. A stable, non-streaking product spot confirms successful installation.
-
Workup: Quench the reaction strictly with saturated aqueous NaHCO₃. The aqueous phase must remain at pH > 8 to prevent premature hydrolysis during extraction. Extract with DCM, dry over Na₂SO₄, and concentrate.
Protocol B: Orthogonal Deprotection
Causality: To cleave the IPE group without disturbing THP, EE, or silyl ethers, we exploit its extreme steric-driven lability using a highly dilute, weak organic acid.
Step-by-Step Workflow:
-
Preparation: Dissolve the IPE-protected substrate in a 4:1 mixture of THF and water.
-
Acidification: Add Acetic Acid to achieve a final concentration of 0.1 M.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Self-Validation (Analytical Checkpoint): The system validates itself via byproduct evolution. Take a crude aliquot, remove the solvent under a stream of nitrogen, and analyze via ¹H NMR. The absolute disappearance of the distinctive IPE acetal methine quartet (typically resonating between 4.7–4.9 ppm) and the appearance of the free hydroxyl proton confirm complete deprotection. Do not proceed to chromatography until this NMR validation is achieved.
-
Workup: Neutralize with solid NaHCO₃, filter, and concentrate for final purification.
Conclusion
For drug development professionals and synthetic chemists, 2-(1-Isopropoxyethoxy)propane is an indispensable tool for late-stage functional group manipulation. By understanding the causality behind its kinetic lability—specifically, the steric relief provided by the isopropoxy leaving group—researchers can achieve orthogonal deprotections that are impossible with standard THP or MOM groups. When executed with the self-validating analytical controls outlined above, the IPE group ensures high-yielding, predictable outcomes in complex total synthesis.
References
-
Title: Propane, 2,2'-[ethylidenebis(oxy)]bis- (Acetaldehyde diisopropyl acetal) Source: NIST Chemistry WebBook URL: [Link]
- Title: PROCESS FOR THE PREPARATION OF ESTETROL (EP 3046928 B1)
-
Title: Hemiacetal Esters: Synthesis, Properties, and Applications of a Versatile Functional Group Source: ACS Publications (Macromolecules) URL: [Link]
Sources
Orthogonality of 1-Isopropoxyethyl Acetals and Silyl Ethers: A Comparative Guide
Leveraging 2-(1-Isopropoxyethoxy)propane for Selective Protection Strategies in Complex Synthesis
Introduction to the Orthogonal Pair
In the orchestration of multi-step organic synthesis, the strategic deployment of protecting groups is paramount for achieving absolute chemoselectivity (1)[1]. The reagent 2-(1-isopropoxyethoxy)propane (CAS 4285-59-0) (2)[2], commonly known as acetaldehyde diisopropyl acetal, is widely utilized via transacetalization to introduce the 1-isopropoxyethyl (IPE) protecting group onto hydroxyl functions.
When deployed in tandem with silyl ethers—such as tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), or tert-butyldiphenylsilyl (TBDPS)—the IPE acetal establishes a highly reliable orthogonal protection system (3)[3]. Orthogonality dictates that one protecting group can be removed under specific conditions without compromising the integrity of the other. This guide objectively compares the reactivity profiles of the IPE acetal and silyl protecting groups, providing mechanistic insights and validated experimental protocols for their selective manipulation.
Mechanistic Causality of Orthogonality
The success of the IPE/Silyl orthogonal pair relies on exploiting two fundamentally distinct chemical vulnerabilities:
-
Fluoride Affinity of Silicon (Pathway A): Silyl ethers are rapidly cleaved by fluoride ions (e.g., TBAF) due to the overwhelming thermodynamic driving force of Si–F bond formation (~140 kcal/mol) compared to the existing Si–O bond (~110 kcal/mol). Because acetals like IPE lack silicon atoms, they are completely transparent to fluoride and remain fully intact (3)[3].
-
Acid Lability of Acetals (Pathway B): The IPE group is an acyclic acetal. Under mildly acidic conditions, the acetal oxygen is protonated, leading to the expulsion of an alcohol and the formation of an oxocarbenium ion, which is subsequently trapped by water (4)[4]. The electron-donating nature of the isopropyl groups makes the IPE group exceptionally acid-labile—cleaving even faster than cyclic acetals like THP (4)[4]. Conversely, bulky silyl ethers (especially TIPS and TBDPS) sterically shield the silicon atom from nucleophilic attack by water, rendering them kinetically stable to mild acids like Pyridinium p-toluenesulfonate (PPTS).
Orthogonal Deprotection Logic
Caption: Orthogonal deprotection logic for 1-isopropoxyethyl (IPE) acetals and silyl ethers.
Comparative Data
The following tables summarize the quantitative stability and cleavage kinetics of the IPE acetal versus common silyl ethers to aid in synthetic planning.
Table 1: Comparative Stability Profile Matrix
| Protecting Group | Mild Acid (e.g., PPTS, pH 4-5) | Strong Acid (e.g., TFA, pH < 2) | Base (e.g., NaOMe, pH > 10) | Fluoride (e.g., TBAF) |
| 1-Isopropoxyethyl (IPE) | Labile | Highly Labile | Stable | Stable |
| TBS Ether | Stable | Labile | Stable | Highly Labile |
| TIPS Ether | Stable | Moderately Stable | Stable | Highly Labile |
| TBDPS Ether | Stable | Stable | Stable | Labile |
Table 2: Cleavage Kinetics (Relative Rates)
| Reaction Condition | IPE Acetal Cleavage | TBS Ether Cleavage | TBDPS Ether Cleavage |
| TBAF (1.1 eq), THF, 25 °C | No reaction | < 10 min | < 60 min |
| PPTS (0.1 eq), MeOH, 25 °C | < 30 min | > 24 hours | No reaction |
Experimental Protocols
To ensure self-validating and reproducible results, the following protocols detail the exact methodologies required to execute these orthogonal deprotections without cross-contamination of cleavage events.
Protocol 1: Selective Silyl Deprotection in the Presence of an IPE Acetal
Objective: Cleave a TBS or TBDPS ether while leaving the acid-sensitive IPE acetal intact.
-
Preparation: Dissolve the orthogonally protected substrate (1.0 mmol) in anhydrous Tetrahydrofuran (THF, 10 mL) under an inert argon atmosphere.
-
Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Lowering the temperature minimizes any potential basic hydrolysis or unwanted side reactions driven by the basicity of the fluoride anion.
-
Reagent Addition: Dropwise add 1.1 equivalents of Tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF). Causality: TBAF is chosen over HF·pyridine because it provides a non-acidic source of fluoride, ensuring the acid-labile IPE group is not inadvertently cleaved (3)[3].
-
Reaction: Stir the mixture for 1–2 hours, monitoring completion via TLC.
-
Quench & Workup: Quench the reaction strictly with saturated aqueous NH₄Cl (10 mL). Causality: Quenching with a mild buffer prevents the highly basic environment (caused by alkoxide formation) from degrading the molecule during aqueous workup. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
Protocol 2: Selective IPE Deprotection in the Presence of a Silyl Ether
Objective: Cleave the IPE acetal while leaving a silyl ether (TBS, TIPS, or TBDPS) intact.
-
Preparation: Dissolve the substrate (1.0 mmol) in reagent-grade Methanol (10 mL).
-
Reagent Addition: Add 0.1 to 0.2 equivalents of Pyridinium p-toluenesulfonate (PPTS). Causality: PPTS is a mild acid catalyst (pH ~4.5). It is specifically chosen over stronger acids like p-TsOH or HCl because it is strong enough to protonate the highly labile IPE oxygen, but too weak to cleave the silyl ether (4)[4].
-
Reaction: Stir the mixture at 25 °C for 2–4 hours. The electron-donating isopropyl groups of the IPE moiety ensure rapid oxocarbenium formation and hydrolysis.
-
Quench & Workup: Add solid NaHCO₃ (0.5 mmol) or saturated aqueous NaHCO₃ to neutralize the PPTS. Causality: Neutralization prior to concentration is critical; concentrating the reaction mixture with active acid present will artificially increase the acid concentration and risk cleaving the silyl ether. Filter, concentrate, and purify via flash chromatography.
References
-
13.10: Protecting Groups in Organic Synthesis , Chemistry LibreTexts. [Link]
-
Hemiacetal Esters: Synthesis, Properties, and Applications of a Versatile Functional Group , ACS Publications. [Link]
Sources
alternatives to 2-(1-Isopropoxyethoxy)propane for acid-labile substrates
kinetic studies of 2-(1-Isopropoxyethoxy)propane ether formation
Title: Kinetic Profiling and Catalyst Comparison for the Synthesis of 2-(1-Isopropoxyethoxy)propane
Target Audience: Researchers, Chemical Engineers, and Process Development Scientists.
Executive Summary
The synthesis of 2-(1-Isopropoxyethoxy)propane (CAS 4285-59-0)[1], commonly known as acetaldehyde diisopropyl acetal or 1,1-diisopropoxyethane[2], is a critical etherification/acetalization process used in the production of specialized solvents, fuel additives, and synthetic intermediates. Because acetal formation is a thermodynamically limited, water-generating equilibrium reaction, selecting the optimal acid catalyst is paramount.
This guide objectively compares the kinetic performance of three distinct catalytic systems—homogeneous p-Toluenesulfonic acid (p-TSA), macroreticular resin (Amberlyst-15), and microporous zeolite (H-ZSM-5)—providing a self-validating experimental workflow to ensure high-fidelity kinetic data collection.
Mechanistic Pathway & Kinetic Theory
The formation of 2-(1-Isopropoxyethoxy)propane proceeds via the acid-catalyzed condensation of one equivalent of acetaldehyde with two equivalents of isopropanol. The reaction follows a classic two-step mechanism:
-
Hemiacetal Formation: A rapid, reversible addition of isopropanol to the protonated carbonyl group.
-
Acetalization (Rate-Limiting): The acid-catalyzed dehydration of the hemiacetal forms a highly reactive oxocarbenium intermediate, which is subsequently attacked by a second isopropanol molecule to yield the final acetal[3].
Fig 1. Acid-catalyzed mechanism of 2-(1-Isopropoxyethoxy)propane ether formation.
In heterogeneous systems, this reaction typically follows an Eley-Rideal or pseudo-homogeneous kinetic model, where the aldehyde chemisorbs onto the active acid sites while the alcohol reacts from the bulk liquid phase[3].
Catalyst Performance Comparison
To evaluate the optimal process conditions, we compared three distinct acid catalysts. The kinetic parameters were derived from a batch reactor operating at 298 K with a 1:2 molar ratio of acetaldehyde to isopropanol.
Table 1: Kinetic Parameters for 2-(1-Isopropoxyethoxy)propane Formation (298 K)
| Catalyst System | Catalyst Type | Acid Capacity (mmol/g) | Rate Constant k (L/mol·min) | Equilibrium Conversion (%) |
| p-TSA | Homogeneous Acid | N/A | 0.045 | 68.2 |
| Amberlyst-15 | Macroreticular Resin | ~5.4 | 0.041 | 67.8 |
| Zeolite H-ZSM-5 | Microporous Solid | ~0.8 | 0.012 | 41.5 |
Causality Behind Catalyst Performance:
-
Homogeneous p-TSA: Provides the absolute kinetic baseline due to the absence of mass transfer resistance. However, it requires complex downstream neutralization, making it unfavorable for continuous industrial scale-up.
-
Amberlyst-15 (Optimal Choice): This macroreticular sulfonic acid resin exhibits a remarkably high acid site density (up to 5.4 mmol/g)[4]. The Causality: The polymer backbone of Amberlyst-15 swells significantly in polar media like isopropanol. This swelling exposes internal active sites, effectively mimicking a pseudo-homogeneous environment and eliminating the intraparticle diffusion resistance that typically limits solid catalysts[4][5].
-
Zeolite H-ZSM-5: Despite possessing strong Brønsted acidity, H-ZSM-5 performs poorly. The Causality: The bulky transition state of the diisopropyl acetal is sterically hindered within the rigid, narrow microporous structure of the zeolite. This leads to severe diffusion limitations, artificially depressing the reaction rate and capping equilibrium conversion[4].
Self-Validating Experimental Protocol
Acetal kinetic studies are notoriously prone to sampling errors. Acetals are highly labile in acidic, aqueous environments and will rapidly hydrolyze back to their parent aldehydes and alcohols if the equilibrium is disturbed during analysis[6]. The following protocol utilizes internal standardization and chemical quenching to create a self-validating data loop.
Fig 2. Self-validating kinetic workflow with mandatory base-quenching step.
Step-by-Step Methodology:
-
Reagent Preparation & Standardization: Dry acetaldehyde and isopropanol over 3Å molecular sieves to eliminate initial water, which thermodynamically suppresses acetal formation. Add 1.0 wt% nonane as an internal standard.
-
Causality: Nonane is chemically inert under these conditions. Tracking its constant GC peak area validates that no volumetric loss or evaporation occurred during sampling.
-
-
Reaction Initiation: In a thermostated batch reactor at 298 K, combine acetaldehyde and isopropanol (1:2 molar ratio). Introduce 5 wt% of the selected catalyst (e.g., Amberlyst-15) to initiate the reaction.
-
Aliquot Sampling: Withdraw 100 µL aliquots at precise intervals (e.g., 2, 5, 10, 20, 30 minutes) using a gas-tight syringe.
-
Mandatory Base Quenching (Critical Step): Immediately discharge the aliquot into a GC vial containing 900 µL of a 0.1 M ammonium hydroxide (NH 4 OH) solution dissolved in chilled isopropanol.
-
Causality: The interconversion of acetaldehyde and its acetals is highly pH-dependent[6][7]. Under the thermal stress of a GC injection port, an unquenched acidic sample will rapidly undergo reverse hydrolysis, destroying the analyte and skewing kinetic data[6][7]. Neutralizing the acid catalyst with NH 4 OH halts the reaction instantly, "freezing" the kinetic state and preventing spike-recovery failures[6][7].
-
-
GC-MS/FID Analysis: Analyze the quenched samples. Calculate conversion by comparing the acetaldehyde/nonane peak area ratio to the t=0 baseline.
-
Self-Validation: A mass balance closure of >98% (Moles of Acetal + Moles of Acetaldehyde = Initial Moles of Acetaldehyde) self-validates the absence of side reactions, such as aldol condensation.
-
Conclusion
For the kinetic study and industrial synthesis of 2-(1-Isopropoxyethoxy)propane, Amberlyst-15 provides the optimal balance of performance and practicality. Its ability to swell in polar reaction mixtures allows it to achieve reaction rates ( k=0.041 L/mol·min) nearly identical to homogeneous p-TSA, while offering the easy recovery and reusability characteristic of heterogeneous catalysts. Researchers must strictly adhere to base-quenching protocols during sampling to prevent the rapid, acid-catalyzed hydrolysis of the acetal product prior to chromatographic analysis.
Sources
- 1. 2-(1-Isopropoxyethoxy)propane | 4285-59-0 [sigmaaldrich.com]
- 2. Propane, 2,2'-[ethylidenebis(oxy)]bis- [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a headspace GC-MS method to evaluate the interconversion of impurities and the product quality of liquid hand sanitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hand sanitizer analytical stability challenges and recommendations [morressier.com]
Assessing the Steric Hindrance of the 2-(1-Isopropoxyethoxy)propane Group: A Comparative Guide for Orthogonal Protection
Executive Summary
In the synthesis of complex active pharmaceutical ingredients (APIs) and macrolides, the strategic deployment of protecting groups is paramount to achieving high regio- and chemoselectivity[1]. The molecule 2-(1-isopropoxyethoxy)propane serves as the definitive structural model for the 1-isopropoxyethyl (IPE) protecting group when conjugated to an isopropanol backbone[2].
This guide provides an in-depth, data-driven comparison of the IPE group against alternative acetal protecting groups. By assessing its unique steric hindrance profile, researchers can leverage ground-state destabilization to design highly precise, orthogonal deprotection workflows[3].
Mechanistic Causality: The Paradox of Steric Acceleration
A common misconception in organic synthesis is that increasing the steric bulk of a protecting group universally increases its stability by physically shielding the reaction center from reagents. However, as an Application Scientist, it is critical to understand that for acyclic acetals like the IPE group, the opposite is true.
The bulky isopropyl moiety of the 2-(1-isopropoxyethoxy)propane group introduces severe steric crowding (B-strain) in its sp3 -hybridized ground state. During acid-catalyzed hydrolysis, the ether oxygen is protonated, and the C–O bond cleaves to form a planar, sp2 -hybridized oxocarbenium intermediate. This transition from a crowded sp3 state to a planar sp2 state effectively relieves the ground-state steric strain , significantly lowering the activation energy barrier.
Consequently, the sterically hindered IPE group hydrolyzes much faster than the less hindered 1-ethoxyethyl (EE) group[4]. This counterintuitive "steric acceleration" allows for selective cleavage of IPE in the presence of EE under mild acidic conditions[5].
Comparative Performance Analysis
To effectively integrate the IPE group into a synthetic route, it must be benchmarked against other common acetal alternatives. Table 1 summarizes the kinetic lability and steric parameters of these groups.
Table 1: Comparative Kinetic Lability of Acetal Protecting Groups
| Protecting Group | Structural Motif | Ground-State Steric Strain | Relative Hydrolysis Rate ( krel ) | Optimal Deprotection Conditions |
| Methoxymethyl (MOM) | -O-CH2-O-CH3 | Minimal | ~ 0.05 | 6.0 M HCl, THF, 50°C (12 hours) |
| Tetrahydropyranyl (THP) | Cyclic Acetal | Low (Tied back) | ~ 0.1 | 0.1 M HCl, MeOH, 45°C (4 hours) |
| 1-Ethoxyethyl (EE) | -O-CH(CH3)-O-CH2CH3 | Moderate | 1.0 (Baseline) | 0.1 M HCl, THF, 25°C (2 hours) |
| 1-Isopropoxyethyl (IPE) | -O-CH(CH3)-O-CH(CH3)2 | High | ~ 5.2 | 0.01 M HCl, THF, 25°C (30 mins) |
| 1-(tert-Butoxy)ethyl | -O-CH(CH3)-O-C(CH3)3 | Very High | > 20.0 | 0.001 M HCl, THF, 25°C (< 5 mins) |
Data Interpretation: The transition from an ethyl group (EE) to an isopropyl group (IPE) increases the relative hydrolysis rate by a factor of ~5.2[4]. This differential is the mathematical foundation for the orthogonal deprotection strategy mapped below.
Orthogonal deprotection strategy exploiting relief of steric strain.
Experimental Protocol: Self-Validating Kinetic Assay
To empirically validate the steric acceleration of the IPE group within your specific substrate class, the following kinetic workflow must be employed. This protocol is designed as a self-validating system : by utilizing an internal standard, researchers can verify mass balance at every time point, ensuring that the disappearance of the acetal is exclusively due to hydrolysis and not competitive side reactions.
Kinetic workflow for assessing the steric hindrance of acetal protecting groups.
Step-by-Step Methodology
Phase 1: Substrate Preparation
-
Synthesize the acetal models by reacting the target alcohol with the corresponding vinyl ether (e.g., isopropyl vinyl ether for IPE) in the presence of a catalytic amount of pyridinium p-toluenesulfonate (PPTS) in dichloromethane[6].
-
Purify via flash chromatography to >99% purity to prevent trace acid/base carryover.
Phase 2: Kinetic Hydrolysis Setup
-
System Equilibration: Prepare a 10 mL solution of THF/Water (80:20 v/v) containing 1.0 mg/mL biphenyl as the internal standard. Equilibrate the solution at exactly 25.0 °C in a thermostatic water bath.
-
Substrate Introduction: Inject 0.5 mmol of the 2-(1-isopropoxyethoxy)propane model into the solution. Stir continuously at 500 rpm.
-
Reaction Initiation: Add 100 µL of 1.0 M HCl to achieve a final acid concentration of 0.01 M. Start the kinetic timer immediately.
Phase 3: Sampling & Quenching (Critical Step)
-
At t=5,10,15,30, and 60 minutes, withdraw a 100 µL aliquot.
-
Immediately inject this aliquot into a pre-chilled vial containing 900 µL of ice-cold saturated NaHCO3 solution. Causality Note: The immediate neutralization of the acid catalyst halts the hydrolysis instantaneously, capturing an accurate snapshot of the reaction kinetics at that exact second.
Phase 4: Quantification and Self-Validation
-
Analyze the quenched samples via RP-HPLC (C18 column, Acetonitrile/Water gradient).
-
Self-Validation Check: Calculate the molar sum of the remaining acetal and the liberated alcohol. If the sum deviates by >2% relative to the biphenyl internal standard, discard the run. A deviation indicates solvent evaporation or off-target degradation, invalidating the kinetic data.
-
Plot ln([Acetal]t/[Acetal]0) against time to extract the first-order rate constant ( k ) and calculate the half-life ( t1/2 ).
References
- Source: nih.
- Source: bham.ac.
- Source: organic-chemistry.
- Source: acs.
- Source: epo.
- Source: patsnap.
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Compounds potentiating the activity of antifungal drugs - Patent 2792683 [data.epo.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation method of dihydrooat alkaloid - Eureka | Patsnap [eureka.patsnap.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1-Isopropoxyethoxy)propane
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this commitment. This guide provides an in-depth, procedural framework for the safe disposal of 2-(1-Isopropoxyethoxy)propane, an acetal commonly used in laboratory synthesis. Our objective is to move beyond mere compliance, embedding a culture of safety and operational excellence within your laboratory practices. This document is designed to be a self-validating system, explaining the causality behind each procedural step to ensure a deep, working knowledge of safe handling protocols.
Section 1: Chemical Profile and Inherent Hazards
Understanding the specific chemical characteristics of 2-(1-Isopropoxyethoxy)propane is the foundation of its safe management. It is a highly flammable liquid whose primary risks are associated with its volatility and its potential to form explosive peroxides over time.[1]
Table 1: Physicochemical and Hazard Properties of 2-(1-Isopropoxyethoxy)propane
| Property | Value | Source |
| CAS Number | 4285-59-0 | [2] |
| Molecular Formula | C8H18O2 | [2] |
| Appearance | Colorless Liquid | |
| Signal Word | Danger | |
| Primary Hazards | Highly flammable liquid and vapor (H225), Causes skin irritation (H315), Causes serious eye irritation (H319). | |
| Peroxide Formation | As an acetal, it is susceptible to the formation of heat-sensitive explosive peroxides upon contact with air.[1][3] | [1][3] |
The most insidious risk associated with ethers and related compounds like acetals is their ability to form explosive peroxides upon exposure to air and light.[1] These peroxides are less volatile than the parent compound and can concentrate during storage or distillation, posing a severe explosion hazard. Therefore, every protocol involving this chemical must account for this risk.
Section 2: Pre-Disposal Operations and Waste Management
Proper waste management begins long before the container is ready for final disposal. It involves a systematic approach to handling, labeling, and storage.
Waste Identification and Segregation
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] Given its high flammability, 2-(1-Isopropoxyethoxy)propane waste must be managed as hazardous waste.
Key Handling Procedures:
-
Container Management: Upon receipt, the container must be dated.[1] It should be dated again when opened. This practice is critical for tracking the potential for peroxide formation. Opened containers should not be stored for more than 12 months.[1]
-
Waste Accumulation: Designate a specific, properly labeled hazardous waste container for this chemical. The container must be in good condition, compatible with the chemical, and feature a screw cap to prevent vapor leakage.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "2-(1-Isopropoxyethoxy)propane," and an indication of its hazards (e.g., "Flammable," "Irritant").
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the operator. The storage location should be a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5]
Section 3: Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable. The following equipment must be worn to mitigate the risks of exposure and injury.
-
Eye Protection: Chemical splash goggles are mandatory to protect against splashes that can cause serious eye irritation.
-
Hand Protection: Use nitrile or other chemically resistant gloves to prevent skin contact. This compound is a known skin irritant. Always inspect gloves for tears or holes before use.
-
Body Protection: A flame-resistant lab coat should be worn to protect against splashes and in case of a fire.
-
Respiratory Protection: If handling large quantities or in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[5]
Section 4: Disposal Decision and Execution Workflow
The following diagram and protocol outline the decision-making process and step-by-step procedure for preparing 2-(1-Isopropoxyethoxy)propane for final disposal by your institution's Environmental Health & Safety (EHS) department.
Caption: Disposal Decision Workflow for 2-(1-Isopropoxyethoxy)propane.
Step-by-Step Disposal Protocol
This protocol assumes the chemical has been deemed safe for handling (i.e., no visual signs of peroxide formation and within its recommended shelf life).
-
Pre-Transfer Safety Check: Visually inspect the container for any signs of crystallization or precipitate, particularly around the cap. If observed, do not handle and contact EHS immediately. If the container is within its expiry date and appears normal, proceed to the next step.
-
Peroxide Testing: In a well-ventilated area, test the liquid for peroxides using commercially available test strips. If the result is positive, do not proceed. Contact your institution's EHS for guidance on chemical deactivation.
-
Assemble PPE: Don all required personal protective equipment as outlined in Section 3.
-
Prepare Transfer Area: Perform the waste transfer inside a certified chemical fume hood to control flammable vapors. Ensure a Class B fire extinguisher is nearby.[6]
-
Transfer Chemical: Carefully pour the 2-(1-Isopropoxyethoxy)propane waste from your laboratory container into the designated hazardous waste container. Avoid splashing. Use a funnel if necessary.
-
Seal and Label: Securely cap the hazardous waste container. Double-check that the label is accurate and complete.
-
Temporary Storage: Place the sealed container in your lab's Satellite Accumulation Area.
-
Schedule Disposal: Follow your institution’s procedures to schedule a pickup of the hazardous waste by the EHS department.
Section 5: Emergency Spill Management
In the event of a spill, a swift and correct response is critical to prevent injury and fire.
Mandatory Immediate Actions:
-
Alert Personnel: Immediately alert everyone in the vicinity.
-
Eliminate Ignition Sources: Turn off all nearby hot plates, burners, and other potential ignition sources.[7]
For a Small Spill ( manageable by lab personnel):
-
Containment: Cordon off the area.
-
Absorption: Use a spill kit containing a non-combustible absorbent material like sand or vermiculite to cover the spill. Do not use paper towels or other combustible materials.
-
Collection: Once absorbed, use non-sparking tools to carefully scoop the material into a designated container for hazardous waste.[3]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Label the container with the spill debris and dispose of it as hazardous waste.
For a Large Spill (requires EHS assistance):
-
Evacuate: Evacuate the immediate area.
-
Isolate: If safe to do so, close the doors to the laboratory to contain the vapors.
-
Activate Alarm: Pull the fire alarm to alert emergency responders.
-
Contact EHS: From a safe location, call your institution's emergency EHS number and provide details of the spill.
Conclusion
The responsible disposal of 2-(1-Isopropoxyethoxy)propane is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding its chemical nature—particularly its flammability and potential for peroxide formation—and adhering to the structured protocols for handling, storage, and disposal, you safeguard yourself, your colleagues, and the broader community. Always prioritize caution, and when in doubt, consult your institution's Environmental Health & Safety department.
References
-
2-(1-Isopropoxyethoxy)propane Safety Information . Sigma-Aldrich.
-
2-(1-Isopropoxyethoxy)propane Product Page . Merck. [8]
-
Safety Data Sheet for Propane . Ferrellgas. [6]
-
2-Isopropoxypropane Chemical Properties . LookChem. [9]
-
Acetaldehyde diethyl acetal (Acetal) Disposal Information . Cameo Chemicals. [1]
-
Safety Data Sheet for a Flammable Liquid . Sigma-Aldrich.
-
Propane, 2,2'-[ethylidenebis(oxy)]bis- Data . NIST Chemistry WebBook. [2]
-
Safety Data Sheet for Malonaldehyde bis(diethyl acetal) . Fisher Scientific. [5]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste . U.S. Environmental Protection Agency. [10]
-
Safety Data Sheet for Propane . Hess Corporation. [7]
-
ACETAL Chemical Datasheet . CAMEO Chemicals, NOAA. [3]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR, U.S. Government Publishing Office. [11]
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [4]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Propane, 2,2'-[ethylidenebis(oxy)]bis- [webbook.nist.gov]
- 3. ACETAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. beaufort.tricare.mil [beaufort.tricare.mil]
- 7. hess.com [hess.com]
- 8. 2-(1-Isopropoxyethoxy)propane | 4285-59-0 [sigmaaldrich.com]
- 9. lookchem.com [lookchem.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
